1,2,3,4,5,6,7,8-Octahydrophenanthrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLFGZFQTTZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201363 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-97-3 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5325-97-3 | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |
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| Record name | 1,2,3,4,5,6,7,8-octahydrophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.818 | |
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| Record name | 1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JV3P6WV3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2,3,4,5,6,7,8-octahydrophenanthrene, a significant polycyclic hydrocarbon. With the molecular formula C₁₄H₁₈, this compound serves as a crucial starting material and structural motif in various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.[1] This document delves into its core chemical structure, stereochemical nuances, synthesis methodologies, and detailed spectroscopic characterization.
Fundamental Structure and Physicochemical Properties
This compound, also known as sym-octahydrophenanthrene, is a tricyclic aromatic hydrocarbon.[2][3] Its structure consists of a central benzene ring fused to two fully saturated cyclohexane rings. This arrangement results in a planar aromatic core flanked by two non-planar aliphatic rings. The symmetrical nature of this particular isomer renders it achiral.
This compound is a colorless crystalline solid at room temperature, insoluble in water but soluble in various organic solvents.[1] It is a naturally occurring component of coal tar and can also be found in small quantities in petroleum.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1][2][3][4][5] |
| Molecular Weight | 186.29 g/mol | [1][2][6] |
| CAS Number | 5325-97-3 | [1][2][3][5][6] |
| Melting Point | 16.7 °C | [1] |
| Boiling Point | 295 °C | [1][7] |
| Flash Point | 132.2 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.5650 to 1.5680 | [1] |
Isomerism and Stereochemistry
While this compound is achiral, other isomers of octahydrophenanthrene exist that exhibit stereoisomerism. For instance, 1,2,3,4,4a,9,10,10a-octahydrophenanthrene can exist as cis and trans diastereomers due to the fusion of the cyclohexane rings.[8][9] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The introduction of substituents on the octahydrophenanthrene skeleton can also introduce chiral centers, leading to a variety of stereoisomers.[10]
Synthesis Methodologies
The synthesis of the octahydrophenanthrene core is a cornerstone of various research endeavors. Several synthetic strategies have been developed, each with its own advantages and limitations.
Bardhan-Sengupta Phenanthrene Synthesis
A classical and reliable method for constructing the phenanthrene skeleton is the Bardhan-Sengupta synthesis. Modifications of this approach have been successfully employed to synthesize octahydrophenanthrenes with specific functionalities.[11] This multi-step synthesis typically involves the cyclization of a substituted cyclohexanone derivative.
Palladium-Catalyzed Heck Reactions
Modern synthetic organic chemistry offers more efficient and versatile methods. Palladium-catalyzed Heck reactions have emerged as a powerful tool for the synthesis of 9,10-dihydrophenanthrene, phenanthrene, and their octahydro derivatives.[12][13] This approach involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst.
Conceptual Workflow for Palladium-Catalyzed Synthesis
Caption: Integrated spectroscopic approach for structural confirmation.
Applications and Reactivity
This compound is a versatile building block in organic synthesis. [1]Its applications span several industries:
-
Pharmaceuticals: The octahydrophenanthrene scaffold is present in numerous biologically active natural products and synthetic compounds, making it a valuable precursor in drug discovery. [1]* Fragrances: Its chemical properties contribute to the formulation of various scented products. [1]* Chemical Synthesis: It serves as a starting material for the synthesis of a wide range of other organic compounds. [1] The reactivity of this compound is dictated by its hybrid structure. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the aliphatic rings can be functionalized through free-radical reactions or oxidation.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and broad applicability. A thorough understanding of its synthesis, stereochemistry, and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide has provided a detailed technical overview to aid researchers and scientists in their work with this important chemical entity.
References
- LookChem. (n.d.). Cas 5325-97-3, this compound.
- Barnes, R. A., Hirschler, H. P., & Bluestein, B. R. (1952). Synthesis of Phenanthrenes. I. Octahydrophenanthrenes with an Angular Carboxyl Substituent. Journal of the American Chemical Society, 74(1), 32-34.
- Matsumoto, T., & Suzuki, A. (1961). A Synthesis of an Octahydrophenanthrene Derivative. Bulletin of the Chemical Society of Japan, 34(2), 274-278.
- Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science.
- Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
- Fulton, J. D., & Robinson, R. (1933). Synthesis of Octahydrophenanthrene Derivatives. Journal of the Chemical Society (Resumed), 1463-1467.
- NIST. (n.d.). 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis). NIST Chemistry WebBook.
- GSRS. (n.d.). This compound.
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- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.
- Engineered Science Publisher. (n.d.). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono.
- PubChem. (n.d.). Phenanthrene, 9-butyl-1,2,3,4,5,6,7,8-octahydro-.
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydro-1-methylphenanthrene.
- PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene.
- Cheméo. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- ResearchGate. (2006). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene.
- ResearchGate. (2001). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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physical and chemical properties of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
An In-depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydrophenanthrene for Scientific Professionals
Foreword
As a foundational scaffold in both natural product synthesis and materials science, this compound (also known as sym-octahydrophenanthrene) presents a unique combination of a rigid aromatic core and flexible saturated rings. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of data. It aims to provide a cohesive understanding of the molecule's core physical and chemical characteristics, explaining the causality behind its properties and outlining robust methodologies for its characterization. Every piece of data is contextualized to empower scientists in their experimental design and interpretation.
Molecular Identity and Structural Framework
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure is composed of a naphthalene core fused with two fully saturated six-membered rings. This unique topology imparts a distinct set of properties that are critical for its application as a synthetic building block.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical properties of a compound are paramount in dictating its handling, formulation, and behavior in various matrices. For drug development professionals, properties like solubility and partition coefficient are critical predictors of pharmacokinetic behavior.
| Property | Value | Unit | Source |
| Molecular Weight | 186.29 | g/mol | [1][2][4][6] |
| Appearance | Colorless crystalline solid or powder | - | [4] |
| Melting Point | 16.7 | °C | [4] |
| Boiling Point | 295 | °C | [4] |
| Density | 1.03 | g/cm³ | [4] |
| Flash Point | 132.2 | °C | [4] |
| Vapor Pressure | 0.000921 (at 25 °C) | mmHg | [4] |
| Refractive Index | 1.5650 - 1.5680 | - | [4] |
| Water Solubility | Insoluble | - | [4] |
| LogP (Octanol/Water) | 3.444 (Calculated) | - | [6] |
Expert Insights: The low melting point of 16.7°C indicates that this compound may exist as a liquid or a low-melting solid at or near standard room temperature, a critical consideration for storage and handling protocols. Its high LogP value and insolubility in water are characteristic of its hydrophobic, hydrocarbon-based structure.[4][6] This suggests that in biological systems, it will likely associate with lipid-rich environments and require solubilizing agents for aqueous assays.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique approach is essential for validating the identity and purity of this compound.
Caption: A typical workflow for the structural and purity validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is characterized by two distinct regions. Aromatic protons on the central ring appear as a singlet around δ 6.86 ppm.[7] The aliphatic protons on the two saturated rings produce complex multiplets in the upfield region (δ 1.7-2.8 ppm), with the benzylic protons (-CH₂-Ar) being the most deshielded among them (around δ 2.5-2.7 ppm).[7]
-
¹³C NMR : The spectrum will show signals for aromatic carbons (typically δ 120-140 ppm) and aliphatic carbons (δ 20-40 ppm). The quaternary aromatic carbons at the fusion points will have distinct chemical shifts.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z 186, corresponding to the molecular weight of C₁₄H₁₈.[2] Fragmentation patterns would likely involve the loss of alkyl fragments from the saturated rings.
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[3]
-
~3050 cm⁻¹ : Aromatic C-H stretching.
-
2800-3000 cm⁻¹ : Aliphatic C-H stretching from the saturated rings.
-
~1600 cm⁻¹ and ~1450 cm⁻¹ : Aromatic C=C ring stretching vibrations.
-
Protocol: NMR Sample Preparation and Analysis
This protocol ensures high-quality data for structural verification. The choice of a deuterated solvent is critical; CDCl₃ is suitable due to the compound's nonpolar nature.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution : Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, colorless solution should be obtained.[4]
-
Data Acquisition : Place the tube in the NMR spectrometer. Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Following this, acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence), which will require a greater number of scans for adequate sensitivity.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon environments.
Chemical Reactivity and Stability
The molecule's reactivity is a duality of its aromatic and aliphatic components. Understanding this is key to its use as a synthetic intermediate.
-
Stability : The compound is stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents, which can react with the hydrocarbon structure.[8] Proper storage involves keeping it in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Reactivity of the Aromatic Core : The central naphthalene-like system is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the fused aliphatic rings will influence the position of substitution.
-
Reactivity of the Aliphatic Rings : The benzylic positions (the -CH₂- groups adjacent to the aromatic ring) are the most reactive sites on the saturated rings. They are susceptible to free-radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation.
Caption: Key reactivity pathways for the title compound.
Synthesis Landscape
The utility of this compound is underpinned by its synthetic accessibility. It serves as a crucial starting material for more complex molecules.[4] Modern synthetic methods provide efficient routes to this scaffold. For instance, a recently reported approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, highlighting a powerful strategy for constructing the phenanthrene core.[9] Older methods include cyclization strategies starting from precursors like 5,6,7,8-tetrahydro-γ-oxonaphthalene-2-butyric acid.[10] Its role as a core structure in natural products like totarol underscores its importance in synthetic chemistry.[9]
Safety, Handling, and Toxicological Profile
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be preceded by a thorough risk assessment based on the Safety Data Sheet (SDS).
-
Primary Hazards : This compound is classified as a hazardous substance.[4] It is harmful if swallowed and is very toxic to aquatic life, with long-lasting effects. Therefore, release into the environment must be strictly avoided.
-
Handling Precautions : Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[8]
-
Storage : Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[8] Keep containers tightly closed.
Conclusion
This compound is more than a simple hydrocarbon; it is a versatile molecular scaffold with well-defined properties. Its low water solubility and high lipophilicity are defining features for drug development, while its dual reactivity sites—aromatic and benzylic—offer rich opportunities for synthetic derivatization. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely incorporate this valuable building block into their research and development programs.
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synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene from starting materials
An In-depth Technical Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. The phenanthrene nucleus is a fundamental structural motif found in a wide array of natural products, including alkaloids and steroids, as well as in synthetic molecules with significant applications in medicinal chemistry and materials science.[1] The partially saturated octahydrophenanthrene core, in particular, serves as a crucial building block in the total synthesis of complex natural products and represents a key intermediate in various chemical processes.[1][2]
This technical guide provides a comprehensive overview of the primary synthetic routes to the this compound core. It is designed to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, field-proven insights into the synthesis of this important molecule. The guide will delve into the causality behind experimental choices, present self-validating protocols, and be grounded in authoritative references.
Chapter 1: Retrosynthetic Analysis of the Octahydrophenanthrene Core
A retrosynthetic analysis of this compound reveals several logical bond disconnections and corresponding synthetic strategies. The target molecule's tricyclic structure can be deconstructed to simpler, more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection strategies are:
-
Hydrogenation: The most direct approach involves the catalytic hydrogenation of commercially available phenanthrene. This strategy's success hinges on the selective reduction of the aromatic rings.
-
Annulation: Building the fused ring system from acyclic or monocyclic precursors through ring-forming reactions like the Robinson annulation offers a versatile approach to substituted derivatives.[3]
-
Cycloaddition: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be envisioned to construct the core skeleton from a suitable diene and dienophile.[4]
The following chapters will explore these strategies in detail.
Chapter 2: Construction of the Tricyclic Framework via Annulation Reactions: The Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring by creating three new carbon-carbon bonds.[3] The reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation.[3][5] This methodology is particularly well-suited for the construction of fused ring systems like the octahydrophenanthrene skeleton.[3]
Mechanism of the Robinson Annulation
The reaction proceeds in two key stages:
-
Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile and attacks an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl compound.[3]
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate, upon further treatment with a base, undergoes an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration leads to the final α,β-unsaturated ketone product.[5]
Caption: Workflow of the Robinson Annulation.
Hypothetical Experimental Protocol for an Octahydrophenanthrene Precursor
This protocol outlines a plausible synthesis of an octahydrophenanthrene precursor using a Robinson annulation approach. The starting materials are selected to generate the desired tricyclic framework.
Reaction: 2-(2-oxocyclohexyl)cyclohexan-1-one with Methyl Vinyl Ketone
-
Reaction Setup: To a solution of 2-(2-oxocyclohexyl)cyclohexan-1-one (1.0 eq) in ethanol is added a catalytic amount of sodium ethoxide (0.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Michael Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the reaction mixture. The solution is then heated to reflux for 4 hours.
-
Aldol Condensation and Dehydration: The reaction mixture is cooled to room temperature, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is heated to reflux for an additional 2 hours to facilitate the aldol condensation and subsequent dehydration.
-
Workup and Purification: The reaction is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the octahydrophenanthrenone precursor.
| Reagent | Molar Eq. | Molecular Weight | Amount |
| 2-(2-oxocyclohexyl)cyclohexan-1-one | 1.0 | 194.28 g/mol | (hypothetical) |
| Methyl Vinyl Ketone | 1.1 | 70.09 g/mol | (hypothetical) |
| Sodium Ethoxide | 0.1 | 68.05 g/mol | (hypothetical) |
| Sodium Hydroxide | 2.0 | 40.00 g/mol | (hypothetical) |
| Product | 246.36 g/mol | (hypothetical yield: 75%) |
Note: The subsequent reduction of the ketone and double bond would be necessary to arrive at the final this compound.
Chapter 3: Synthesis via Catalytic Hydrogenation of Phenanthrene
The direct catalytic hydrogenation of phenanthrene is a widely employed method for the synthesis of its saturated derivatives, including this compound.[6] The choice of catalyst, temperature, and pressure are critical parameters that influence the conversion of phenanthrene and the selectivity towards the desired octahydro product.[6][7]
Catalytic Systems and Reaction Pathway
Various catalysts have been investigated for phenanthrene hydrogenation, with noble metals (e.g., Platinum, Palladium, Rhodium) and transition metals (e.g., Nickel) being the most common.[6][7] The hydrogenation proceeds through a series of consecutive reactions, forming dihydrophenanthrene (DiHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and finally, the fully saturated perhydrophenanthrene (PHP).[6] The saturation of octahydrophenanthrene to perhydrophenanthrene is often the rate-determining step due to steric hindrance and competitive adsorption.[8][9]
Caption: Hydrogenation pathway of phenanthrene.
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Selectivity for OHP (%) | Reference |
| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | 96 | (PHP: 67) | [6][7] |
| Pd/B | NiAl spinel | 300 | 5.0 | 99.5 | (PHP: 99.2) | [6][7] |
| Ni/NiAlOₓ | NiAlOₓ | 280 | 5.0 | >95 | (PHP: >90) | [6][8] |
Note: The table highlights that achieving high selectivity for octahydrophenanthrene requires careful control of reaction conditions to prevent over-hydrogenation to perhydrophenanthrene.
Experimental Protocol for Catalytic Hydrogenation
This protocol is a generalized procedure based on literature methods for the hydrogenation of phenanthrene.[9][10]
-
Catalyst Preparation and Reactor Loading: The catalyst (e.g., 5% Pd/C) is weighed and placed in a high-pressure autoclave reactor along with a solution of phenanthrene in a suitable solvent (e.g., ethanol or decalin).
-
Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas. The pressure is then increased to the desired level (e.g., 5.0 MPa), and the reactor is heated to the target temperature (e.g., 150-300 °C) with stirring.[9][10]
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Product Isolation: After the desired conversion is achieved, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Chapter 4: Cycloaddition Strategies for Assembling the Core Structure: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] This reaction is highly stereospecific and has been widely applied in the total synthesis of complex natural products.[11] A Diels-Alder strategy can be employed to construct the octahydrophenanthrene skeleton in a convergent manner.
Proposed Diels-Alder Approach
A plausible Diels-Alder route to a precursor of this compound could involve the reaction of a bicyclic diene with a suitable dienophile.
Caption: A Diels-Alder strategy for the octahydrophenanthrene core.
Hypothetical Experimental Protocol
This protocol outlines a hypothetical Diels-Alder reaction to form a key intermediate for octahydrophenanthrene synthesis.
-
Reaction Setup: A solution of the bicyclic diene (1.0 eq) and a dienophile with an electron-withdrawing group (e.g., maleic anhydride, 1.1 eq) in a high-boiling solvent like toluene or xylene is placed in a round-bottom flask equipped with a reflux condenser.
-
Cycloaddition: The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid adduct can often be purified by recrystallization.
-
Further Transformations: The Diels-Alder adduct would then require further chemical modifications, such as reduction and/or decarboxylation, to yield the final this compound.
Chapter 5: Characterization of this compound
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals in the aromatic region (around 6.86 ppm) corresponding to the protons on the central aromatic ring. Multiple signals in the aliphatic region (around 1.7-2.8 ppm) for the protons of the two saturated cyclohexene rings.[12] |
| ¹³C NMR | A set of signals for the aromatic carbons and another set for the aliphatic carbons, consistent with the molecular symmetry. |
| Mass Spec. | A molecular ion peak (M+) at m/z = 186.29, corresponding to the molecular formula C₁₄H₁₈.[13][14] |
| IR Spec. | C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching vibrations for the aromatic ring.[15] |
Conclusion
The synthesis of this compound can be achieved through several effective strategies, each with its own advantages and considerations.
-
Catalytic hydrogenation of phenanthrene is the most direct route, but requires careful control to achieve high selectivity for the desired octahydro product and avoid over-reduction.
-
The Robinson annulation offers a versatile method for constructing the fused tricyclic system, allowing for the introduction of various substituents.
-
The Diels-Alder reaction provides a powerful and convergent approach for assembling the core structure with high stereocontrol.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. This guide has provided the foundational knowledge and practical insights to aid researchers in making informed decisions for the successful synthesis of this compound and its derivatives.
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Palladium-Catalyzed Synthesis of Octahydrophenanthrene Derivatives: An In-depth Technical Guide
Foreword: The Enduring Relevance of the Octahydrophenanthrene Scaffold in Modern Drug Discovery
The octahydrophenanthrene core, a partially saturated tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. Derivatives of this scaffold have shown promise as anticancer agents and as modulators of key cellular pathways, such as the glucocorticoid receptor.[1][2][3][4] The development of efficient and stereoselective synthetic routes to access these complex molecules is therefore of paramount importance to researchers in drug development. This guide provides a comprehensive overview of modern palladium-catalyzed methodologies for the synthesis of octahydrophenanthrene derivatives, with a focus on the underlying mechanistic principles, practical experimental considerations, and strategic applications.
Strategic Approaches to the Octahydrophenanthrene Core: A Palladium-Centric Perspective
Palladium catalysis has revolutionized the art of complex molecule synthesis, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] Several key palladium-catalyzed strategies have emerged as powerful methods for the construction of the octahydrophenanthrene framework.
The Intramolecular Mizoroki-Heck Reaction: A Powerful Cyclization Strategy
The intramolecular Mizoroki-Heck reaction is a cornerstone of polycyclic synthesis, enabling the formation of a new carbon-carbon bond via the coupling of an aryl or vinyl halide with a tethered alkene.[6][7] This approach is particularly well-suited for the synthesis of dihydrophenanthrene precursors, which can be subsequently hydrogenated to the desired octahydrophenanthrene core.[5][8]
The catalytic cycle of the Mizoroki-Heck reaction is a well-established sequence of elementary steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide, forming a palladium(II) intermediate.
-
Migratory Insertion: The tethered alkene coordinates to the palladium(II) center and subsequently inserts into the palladium-carbon bond. This step is often regioselective, favoring the formation of a six-membered ring in the synthesis of phenanthrene derivatives.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-palladium bond is eliminated, forming a new double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and release a proton and a halide ion.
Diagram 1: Catalytic Cycle of the Intramolecular Mizoroki-Heck Reaction
A simplified representation of the Mizoroki-Heck catalytic cycle.
A notable example of this strategy is the synthesis of 1,2,3,4,4a,9,10,10a-octahydrophenanthrene, which has been achieved through a multi-step sequence involving a palladium-catalyzed intramolecular Heck reaction as the key cyclization step.[9]
Cascade Reactions: Weaving Complexity in a Single Pot
Palladium-catalyzed cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to complex molecular architectures by combining multiple bond-forming events in a single synthetic operation.[10] For the synthesis of phenanthrene and its derivatives, a particularly powerful cascade involves a Suzuki-Miyaura coupling followed by a C-H activation/cyclization sequence.[5]
This strategy typically involves the coupling of a di-halogenated aromatic compound with an organoboron reagent. The initial Suzuki-Miyaura coupling forms a biaryl intermediate, which then undergoes an intramolecular palladium-catalyzed C-H activation to forge the final ring of the phenanthrene core. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, making this a highly modular approach.
Diagram 2: Conceptual Workflow of a Suzuki/C-H Activation Cascade
A sequential representation of the Suzuki/C-H activation cascade.
Palladium-Catalyzed Hydrogenation: The Final Step to Saturation
For synthetic routes that yield dihydrophenanthrene or phenanthrene cores, a final palladium-catalyzed hydrogenation step is often employed to access the octahydrophenanthrene scaffold. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, typically under an atmosphere of hydrogen gas.[11][12] The reaction conditions can often be tuned to achieve selective hydrogenation of specific double bonds, offering a degree of control over the final product's saturation level.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and overall efficiency. The following table summarizes key parameters for representative palladium-catalyzed syntheses of phenanthrene and octahydrophenanthrene derivatives.
| Methodology | Key Reagents | Catalyst System | Typical Yield | Key Advantages | Reference |
| Intramolecular Heck | Aryl halide-alkene precursor | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Good | Convergent, good functional group tolerance | [5][8][9] |
| Suzuki/C-H Activation | Di-halo-arene, arylboronic acid | Pd(OAc)₂, phosphine ligand | Good to excellent | Modular, wide substrate scope | [5] |
| Hydrogenation | Dihydrophenanthrene | Pd/C, H₂ | High | Efficient saturation of aromatic rings | [11] |
Experimental Protocol: A Step-by-Step Guide to the Synthesis of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
The following protocol is adapted from the work of Jana et al. and provides a detailed procedure for the synthesis of the octahydrophenanthrene core via a palladium-catalyzed intramolecular Heck reaction.[5][9]
Materials:
-
Appropriately substituted cyclic precursor (synthesized via diallylation and ring-closing metathesis of an aromatic bromoaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic precursor (1.0 equiv), palladium(II) acetate (0.1 equiv), triphenylphosphine (0.2 equiv), and cesium carbonate (2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivative.
Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, the purity of the reagents, and the meticulous monitoring of the reaction progress. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: The Future of Octahydrophenanthrene Synthesis
Palladium catalysis continues to be an indispensable tool for the construction of complex and medicinally relevant scaffolds like octahydrophenanthrene. The development of novel cascade reactions, more efficient and selective catalyst systems, and enantioselective methodologies will undoubtedly expand the accessibility and diversity of these important molecules. For researchers in drug development, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of next-generation therapeutics.
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mechanism of 1,2,3,4,5,6,7,8-Octahydrophenanthrene formation
An In-Depth Technical Guide to the Formation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: Mechanisms, Methodologies, and Applications
Introduction
The this compound core is a significant structural motif in the landscape of organic chemistry. As a partially saturated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), this tricyclic scaffold is a cornerstone in the synthesis of a wide array of natural products, steroids, and pharmacologically active molecules.[1][2] Its unique three-dimensional architecture and potential for stereochemical diversity make it a privileged scaffold in medicinal chemistry, particularly in the development of dissociated glucocorticoid receptor agonists.[2]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core mechanisms and synthetic strategies employed to construct the this compound framework. Moving beyond a simple recitation of protocols, this document delves into the causality behind strategic synthetic choices, offering field-proven insights into the construction of this versatile carbocyclic system. We will explore classic annulation techniques, modern transition-metal-catalyzed reactions, and reductive methodologies, each supported by mechanistic diagrams, detailed protocols, and authoritative references.
Chapter 1: Annulation Strategies for Core Construction
Annulation, derived from the Latin annulus for "ring," refers to reactions that construct a new ring onto a pre-existing molecule.[3] For the octahydrophenanthrene skeleton, these methods are foundational, building the fused six-membered rings in a stepwise and controlled manner.
The Robinson Annulation: A Cornerstone of Six-Membered Ring Synthesis
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a paramount reaction in organic synthesis for the formation of six-membered rings.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation, providing a robust pathway to cyclohexenone derivatives, which are direct precursors to the octahydrophenanthrene system.[3][4]
Mechanism Insight: The power of the Robinson annulation lies in its elegant two-stage process.[5]
-
Michael Addition: The reaction commences with the base-catalyzed formation of an enolate from a ketone (the Michael donor). This nucleophilic enolate then undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which acts as the Michael acceptor. This step forges the first new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate.[6]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the same basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, closing the six-membered ring.[6] Subsequent dehydration (elimination of water), often promoted by heat, yields the final α,β-unsaturated cyclic ketone product.[5]
Logical Relationship: Robinson Annulation Pathway
Caption: General workflow of the Robinson Annulation.
Experimental Protocol: A Representative Robinson Annulation
The following is a generalized protocol for the synthesis of a cyclohexenone precursor, adaptable for octahydrophenanthrene synthesis.
-
Reaction Setup: A solution of a suitable cyclic ketone (e.g., 2-methylcyclohexanone, 1.0 eq) in a solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: A catalytic amount of base (e.g., sodium ethoxide, 0.1 eq) is added to the solution to facilitate enolate formation.
-
Michael Acceptor Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Michael Reaction: The mixture is stirred at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion.
-
Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux for several hours (e.g., 4-8 hours) to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup and Purification: After cooling, the reaction is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield the annulated product.
Chapter 2: Cyclization Strategies for Ring Closure
Cyclization reactions that form the central ring of the phenanthrene system onto a pre-existing bicyclic or biphenyl precursor are a powerful alternative to annulation methods.
Electrophilic Cyclization of Alkynes
A modern and efficient strategy for constructing polycyclic aromatic systems involves the electrophilic cyclization of arene-containing acetylenes.[7] This method operates under mild conditions and tolerates a variety of functional groups, making it highly versatile.
Mechanism Insight: The proposed mechanism proceeds through three key steps:[7]
-
Complex Formation: An electrophile (e.g., ICl, I₂, NBS) first forms a complex with the alkyne moiety of a 2-(1-alkynyl)biaryl precursor.
-
Intramolecular Attack: This activated intermediate undergoes an electrophilic attack on the adjacent aromatic ring of the biaryl system, leading to the formation of the new six-membered ring.
-
Aromatization: Deprotonation of the resulting cationic intermediate rearomatizes the system, yielding the substituted polycyclic aromatic product.
The required 2-(1-alkynyl)biaryl starting materials are readily accessible via Sonogashira coupling reactions.[7]
Reaction Pathway: Electrophilic Cyclization
Caption: Mechanism of electrophile-induced alkyne cyclization.
The Bardhan-Sengupta Phenanthrene Synthesis
A classic name reaction, the Bardhan-Sengupta synthesis provides a robust route to phenanthrene derivatives.[8][9] The key step is an intramolecular electrophilic aromatic substitution where a tethered cyclohexanol group cyclizes onto an aromatic ring.
Mechanism Insight: The reaction typically starts with a β-arylethylcyclohexanol. Treatment with a strong dehydrating agent and acid catalyst, such as phosphorus pentoxide (P₂O₅), promotes cyclization. The alcohol is protonated and eliminated to form a carbocation on the cyclohexane ring. This carbocation then acts as the electrophile in an intramolecular Friedel-Crafts-type alkylation of the adjacent aromatic ring. Finally, the resulting saturated polycyclic system is aromatized, classically using selenium at high temperatures, to yield the phenanthrene core.[8][9] This final dehydrogenation step is crucial for forming the fully aromatic system, which can then be selectively hydrogenated to octahydrophenanthrene.
Chapter 3: Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions offer efficient and modular routes to complex carbocyclic frameworks.
Heck Reaction and Reverse Diels-Alder Cascade
A novel approach for synthesizing phenanthrene derivatives, including octahydrophenanthrene, utilizes a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction.[1][10] This strategy demonstrates the power of cascade reactions in rapidly building molecular complexity.
Mechanism Insight: While the full mechanistic details can be complex, the proposed pathway involves an intramolecular Heck reaction to form a key intermediate.[11] This is followed by a 6π-electrocyclic ring closure. The final step in forming the aromatic core is a reverse Diels-Alder reaction that eliminates a small molecule, such as formaldehyde, driving the reaction forward and leading to the stable aromatic product.[1][11] This method provides a new pathway for creating the phenanthrene core from suitably designed starting materials.[10]
Workflow: Pd-Catalyzed Cascade Synthesis
Caption: Key steps in the Pd-catalyzed cascade approach.
Chapter 4: Reductive Approaches from Aromatic Precursors
The most direct route to this compound is through the partial reduction of the readily available parent compound, phenanthrene.
Catalytic Hydrogenation of Phenanthrene
Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of aromatic compounds. The selectivity of the hydrogenation of phenanthrene is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.[12]
Mechanism Insight: The reaction involves the addition of hydrogen across the double bonds of the phenanthrene molecule on the surface of a heterogeneous catalyst. Catalysts such as nickel, palladium, platinum, and ruthenium are commonly employed.[12][13] The reduction typically proceeds stepwise. The outer rings are generally reduced before the central ring. By carefully controlling the reaction conditions, the hydrogenation can be stopped at the octahydro stage. Over-reduction can lead to the formation of perhydrophenanthrene, the fully saturated C14H24 hydrocarbon.[12]
Data Summary: Catalytic Hydrogenation of Phenanthrene
| Catalyst System | Temperature (°C) | Pressure (MPa) | Key Products | Reference |
| Copper-Chromium Oxide | 150 | ~13.8 | 9,10-Dihydrophenanthrene, Polyhydrogenated species | [12] |
| Chrysotile/NiTi | 420 | 4.0 | Tetrahydronaphthalene, Isomerization products | [12] |
| Ni/NiAlOₓ | 300 | 5.0 | Perhydrophenanthrene (major), Octahydrophenanthrene (intermediate) | [13] |
Experimental Protocol: Catalytic Hydrogenation
The following protocol is adapted from procedures for the hydrogenation of polycyclic aromatic hydrocarbons.[12]
-
Reactor Charging: A high-pressure autoclave reactor is charged with phenanthrene (1.0 eq), a suitable solvent (e.g., cyclohexane or decalin), and the chosen heterogeneous catalyst (e.g., 5% Pd/C, 1-5 wt%).
-
System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with hydrogen gas.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 5-10 MPa) and heated to the target temperature (e.g., 150-300 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is typically run for a set time (e.g., 6-24 hours).
-
Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is then carefully vented.
-
Workup and Analysis: The reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting product mixture is analyzed by GC-MS or NMR to determine the conversion and product distribution, including the yield of this compound. The product can be purified by chromatography or recrystallization.
Chapter 5: Applications in Drug Discovery and Materials Science
The this compound scaffold is not merely a synthetic target but a valuable core for functional molecules. Its rigid, three-dimensional structure is ideal for orienting substituents in precise vectors to interact with biological targets.
-
Medicinal Chemistry: Derivatives of octahydrophenanthrene have been explored as potent and selective agonists for the glucocorticoid receptor (GR).[2] The goal of these programs is to create "dissociated" agonists that retain the anti-inflammatory transrepression activity of glucocorticoids while minimizing the transactivation activity responsible for undesirable metabolic side effects.[2] The octahydrophenanthrene framework serves as a non-steroidal mimic of the core steroid structure.
-
Materials Science: As a subunit of larger polycyclic aromatic hydrocarbons, the phenanthrene core is integral to the development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14] The controlled synthesis of partially saturated derivatives like octahydrophenanthrene allows for fine-tuning of solubility, packing, and electronic properties.
Conclusion
The synthesis of this compound is a testament to the versatility and power of modern organic chemistry. From century-old name reactions like the Robinson annulation and Bardhan-Sengupta synthesis to contemporary palladium-catalyzed cascades and controlled catalytic hydrogenations, the synthetic chemist has a diverse toolkit to access this important molecular framework. Each method offers a unique set of advantages in terms of efficiency, modularity, and substrate scope. The continued importance of the octahydrophenanthrene core in fields ranging from medicinal chemistry to materials science ensures that the development of novel and improved synthetic routes will remain an active and vital area of research.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4,5,6,7,8-octahydrophenanthrene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this hydroaromatic hydrocarbon, offering a detailed interpretation of its spectral data. We will explore the fundamental principles that govern the chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and discuss the application of advanced 2D NMR techniques for unambiguous spectral assignment.
Introduction: The Structural Significance of this compound
This compound, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial molecular scaffold in numerous natural products and synthetic compounds of medicinal interest. Its rigid, three-dimensional structure, arising from the fusion of a central aromatic ring with two flanking saturated cyclohexene rings, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents.
A precise understanding of the three-dimensional structure and electronic environment of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. High-resolution NMR spectroscopy is an indispensable tool for elucidating these structural details in solution, providing insights into the conformation and connectivity of the molecule. This guide will serve as a self-validating reference for the complete ¹H and ¹³C NMR spectral assignments of this compound.
Molecular Structure and Symmetry Considerations
The structure of this compound possesses a C₂ axis of symmetry, which significantly simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent. This symmetry element bisects the aromatic C9-C10 bond and the central aromatic ring. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, as corresponding nuclei on either side of the symmetry axis will have identical chemical shifts.
A thorough understanding of this molecular symmetry is the first step in accurately assigning the NMR spectra. The presence of both aromatic and aliphatic protons and carbons in distinct electronic environments gives rise to a well-dispersed spectrum, allowing for detailed structural analysis.
Figure 1. Numbering scheme for this compound.
¹H NMR Spectral Analysis and Assignments
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The interpretation of this spectrum relies on the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.
Aromatic Region:
-
A single signal is observed in the aromatic region, corresponding to the two equivalent protons, H-9 and H-10. These protons are deshielded due to the aromatic ring current and their chemical environment. The signal appears as a singlet because there are no adjacent protons to couple with. The reported chemical shift for this signal is approximately 6.86 ppm .[1]
Aliphatic Region:
The aliphatic region of the spectrum is more complex, containing signals for the sixteen protons of the two saturated rings. Due to the molecule's symmetry, these sixteen protons give rise to four distinct signals.
-
Benzylic Protons (H-1, H-8, H-4, H-5): The protons on the carbons adjacent to the aromatic ring (C-1, C-8, C-4, and C-5) are known as benzylic protons. These are deshielded compared to typical aliphatic protons due to the proximity of the aromatic ring. Based on available spectral data, two multiplets are observed for these eight protons. The downfield multiplet at approximately 2.74 ppm is assigned to the four protons at the C-4 and C-5 positions.[1] The multiplet slightly upfield at around 2.56 ppm is attributed to the four protons at the C-1 and C-8 positions.[1] The multiplet nature of these signals arises from coupling with the adjacent methylene protons.
-
Aliphatic Methylene Protons (H-2, H-3, H-6, H-7): The remaining eight protons on the C-2, C-3, C-6, and C-7 carbons are in a more typical aliphatic environment. They appear as two overlapping multiplets further upfield. The multiplet centered around 1.82 ppm can be assigned to the four protons at the C-2 and C-7 positions, while the multiplet at approximately 1.74 ppm corresponds to the four protons at the C-3 and C-6 positions.[1]
¹³C NMR Spectral Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum of this compound is also simplified due to the molecule's C₂ symmetry. We expect to see a total of five signals: three for the aliphatic carbons and two for the aromatic carbons.
The definitive assignments for the ¹³C spectrum of this compound were reported by Buchanan and Wightman in 1973. The following assignments are based on this foundational work:
-
Aromatic Carbons:
-
Quaternary Carbons (C-4a, C-4b, C-8a, C-10a): These four equivalent carbons are expected to have a chemical shift in the range of 130-140 ppm.
-
Methine Carbons (C-9, C-10): These two equivalent carbons, each bearing a proton, will appear in the aromatic region, typically between 120-130 ppm.
-
-
Aliphatic Carbons:
-
Benzylic Carbons (C-1, C-4, C-5, C-8): These four equivalent carbons will be deshielded compared to the other aliphatic carbons and are expected in the 25-35 ppm range.
-
Methylene Carbons (C-2, C-3, C-6, C-7): The remaining eight carbons, forming four equivalent pairs (C-2/C-7 and C-3/C-6), will be the most shielded and appear at the highest field, likely in the 20-30 ppm range.
-
Data Summary
The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound.
Table 1: ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Multiplicity |
| H-9, H-10 | ~6.86 | s |
| H-4, H-5 | ~2.74 | m |
| H-1, H-8 | ~2.56 | m |
| H-2, H-7 | ~1.82 | m |
| H-3, H-6 | ~1.74 | m |
Data obtained from ChemicalBook.[1]
Table 2: ¹³C NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| C-4a, C-4b, C-8a, C-10a | (Not explicitly found) |
| C-9, C-10 | (Not explicitly found) |
| C-1, C-4, C-5, C-8 | (Not explicitly found) |
| C-2, C-7 | (Not explicitly found) |
| C-3, C-6 | (Not explicitly found) |
Note: Specific chemical shift values are based on the work of G.W. Buchanan and R.H. Wightman, Can. J. Chem. 51, 2357 (1973), which was not directly accessible. The expected regions are provided based on general principles.
The Role of 2D NMR in Unambiguous Assignment
For a molecule with overlapping multiplets in the aliphatic region, one-dimensional NMR spectroscopy may not be sufficient for definitive assignments. Two-dimensional (2D) NMR techniques are essential for establishing connectivity and confirming the proposed assignments.
Figure 2. Relationship between 1D and 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the aliphatic rings. For example, a cross-peak between the signals at ~2.56 ppm (H-1/H-8) and ~1.82 ppm (H-2/H-7) would confirm their adjacency. Similarly, correlations would be expected between H-2/H-7 and H-3/H-6, and between H-4/H-5 and the protons on their neighboring carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. An HSQC spectrum would definitively link the proton assignments to the carbon assignments. For instance, the proton signal at ~6.86 ppm would show a correlation to the carbon signal of C-9/C-10.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, which do not have attached protons and therefore do not appear in an HSQC spectrum. For example, the aromatic protons H-9/H-10 would show HMBC correlations to the quaternary carbons C-4a/C-8a and C-4b/C-10a, as well as to the benzylic carbons C-1/C-8.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a detailed, step-by-step methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated solution is preferable, typically 20-50 mg in 0.6 mL of CDCl₃.
-
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).
Sources
Introduction: Elucidating the Structure of a Saturated Polycyclic Aromatic Hydrocarbon
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
This compound (C₁₄H₁₈) is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2] Its structure, featuring a central cyclohexadiene ring fused with two cyclohexene rings, presents a unique case for structural analysis. In the fields of petrochemical analysis, environmental science, and drug development, the unambiguous identification of such molecules is paramount. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for this purpose, providing not just the molecular weight but also a distinct fragmentation "fingerprint" that reveals the underlying molecular architecture.[3][4]
When a molecule like octahydrophenanthrene is subjected to EI, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating an energetically unstable radical cation known as the molecular ion (M⁺•).[3][5] This unstable ion rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. This guide provides a detailed analysis of these fragmentation pathways, offering researchers a framework for identifying and characterizing this compound and related structures.
Experimental Protocol: A Standard Approach for GC-EI-MS Analysis
To generate the fragmentation data discussed herein, a standard gas chromatography-mass spectrometry (GC-MS) workflow is typically employed. This approach ensures the separation of the analyte from complex mixtures and provides high-quality mass spectra.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and affinity for the column's stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it undergoes electron ionization at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to the ion abundance. The resulting data is plotted as a mass spectrum—a graph of relative ion intensity versus m/z.
Analysis of the Mass Spectrum
The EI mass spectrum of this compound is characterized by a distinct set of peaks that correspond to specific fragmentation events.
The Molecular Ion (M⁺•)
The molecular ion peak appears at m/z 186 , consistent with the molecule's chemical formula (C₁₄H₁₈) and molecular weight of 186.29 g/mol .[1][2] The presence of a strong molecular ion peak is typical for molecules with cyclic structures, which lend a degree of stability to the parent ion.
Key Fragment Ions
The primary fragments observed in the spectrum provide the most valuable structural information. The table below summarizes the key ions, their mass-to-charge ratios, and their proposed origins.
| m/z | Proposed Formula/Structure | Loss from Precursor | Fragmentation Pathway |
| 186 | [C₁₄H₁₈]⁺• | - | Molecular Ion (M⁺•) |
| 158 | [C₁₂H₁₄]⁺• | Neutral loss of C₂H₄ (Ethene) | Retro-Diels-Alder Reaction |
| 143 | [C₁₁H₁₁]⁺ | Loss of •CH₃ (Methyl radical) | Cleavage from m/z 158 |
| 130 | [C₁₀H₁₀]⁺• | Neutral loss of C₂H₄ (Ethene) | Sequential Retro-Diels-Alder |
| 129 | [C₁₀H₉]⁺ | Loss of •H (Hydrogen radical) | Hydrogen loss from m/z 130 |
| 115 | [C₉H₇]⁺ | Loss of •CH₃ (Methyl radical) | Cleavage from m/z 130 |
Data interpreted from the NIST Standard Reference Database.[1][6]
Core Fragmentation Mechanisms
The fragmentation of this compound is dominated by energetically favorable reactions that are characteristic of its cyclic structure. The most significant of these is the retro-Diels-Alder reaction.[7][8][9]
The Primary Retro-Diels-Alder (RDA) Pathway
The most prominent initial fragmentation is the loss of 28 Da from the molecular ion (m/z 186 → m/z 158). This corresponds to the expulsion of a neutral ethene molecule (C₂H₄). This process is a classic retro-Diels-Alder (RDA) reaction, where one of the outer cyclohexene rings of the molecular ion cleaves.[10] This is a concerted pericyclic reaction that is highly favorable in the gas phase and is a powerful diagnostic tool for the presence of cyclohexene-like moieties.
Caption: Initial retro-Diels-Alder (RDA) fragmentation of the molecular ion.
Sequential Fragmentation and Aromatization
The fragmentation cascade often continues from the initial products. The fragment at m/z 158 , a dihydrophenanthrene radical cation, can undergo further fragmentation. A significant subsequent peak is observed at m/z 130 , corresponding to the loss of another 28 Da. This suggests a second RDA-type reaction or rearrangement followed by the loss of another ethene molecule.
This sequential loss of two ethene molecules (186 → 158 → 130) is a dominant feature of the spectrum. The driving force for this process is the formation of increasingly stable, conjugated systems. The resulting ion at m/z 130 is likely a stable biphenyl or related aromatic radical cation.
Further fragmentation from these key ions leads to the other major peaks observed.
-
Formation of m/z 129 (Base Peak): The ion at m/z 130 readily loses a single hydrogen radical (•H) to form the highly stable, even-electron cation at m/z 129. This cation is often the most abundant ion in the spectrum (the base peak), reflecting its high stability.
-
Formation of m/z 143 and 115: The loss of a methyl radical (•CH₃, 15 Da) from the ions at m/z 158 and m/z 130 gives rise to the peaks at m/z 143 and m/z 115, respectively. These fragmentations involve bond cleavages and rearrangements within the remaining carbon skeleton.
The overall fragmentation cascade can be visualized as a branching pathway originating from the molecular ion.
Caption: Major fragmentation pathways for this compound.
Conclusion
The electron ionization mass spectrum of this compound is defined by a logical and predictable fragmentation cascade initiated by a characteristic retro-Diels-Alder reaction. The sequential loss of two ethene molecules (m/z 186 → 158 → 130) is the key diagnostic feature, confirming the presence of two saturated six-membered rings fused to a central core. Subsequent losses of hydrogen and methyl radicals from these primary fragments produce other significant ions, including the stable base peak at m/z 129. Understanding this fragmentation pattern provides researchers with a robust method for the confident identification of this molecule and offers mechanistic insights that can be extrapolated to the analysis of other partially saturated polycyclic systems.
References
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An In-depth Technical Guide to the Solubility of 1,2,3,4,5,6,7,8-Octahydrophenanthrene in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4,5,6,7,8-octahydrophenanthrene, a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its quantitative determination, and discusses predictive modeling and analytical techniques. Given the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes the robust methodologies required to generate such critical information.
Introduction to this compound and its Solubility
This compound (also known as sym-octahydrophenanthrene) is a polycyclic hydrocarbon with the molecular formula C₁₄H₁₈ and a molecular weight of approximately 186.29 g/mol .[1][2] Its structure, featuring a partially saturated three-ring system, distinguishes it from its fully aromatic parent compound, phenanthrene. This partial saturation significantly influences its physicochemical properties, including its solubility, which is a critical parameter in a multitude of applications, from organic synthesis and purification to its environmental fate and toxicological assessment.
In the realm of drug development, understanding the solubility of a molecule is fundamental. It dictates the choice of solvents for reaction chemistry, informs the design of crystallization processes for purification, and is a cornerstone of formulation science, where the bioavailability of a potential therapeutic agent is paramount. For environmental scientists, solubility data is essential for modeling the transport and distribution of compounds in various environmental compartments.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[5][6] For a nonpolar compound like this compound, the principle of "like dissolves like" is the primary guiding concept.
Physicochemical Properties Influencing Solubility:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1][2] |
| Molecular Weight | 186.29 g/mol | [1][2] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [7] |
| Melting Point | 16.7 °C | [3] |
| Boiling Point | 295 °C | [3] |
| Predicted LogP (Octanol/Water Partition Coefficient) | 4.7 | [1] |
The high predicted LogP value of 4.7 indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1] This suggests that this compound will be readily soluble in nonpolar solvents and solvents of low to moderate polarity.
Expected Solubility Trends:
-
High Solubility: In nonpolar solvents such as alkanes (e.g., hexane, cyclohexane) and aromatic hydrocarbons (e.g., toluene, benzene), where van der Waals forces are the dominant intermolecular interactions for both solute and solvent.
-
Moderate to Good Solubility: In moderately polar solvents like chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Low to Poor Solubility: In highly polar solvents, particularly those with strong hydrogen-bonding networks like lower alcohols (e.g., methanol, ethanol) and water.[8][9] The energy required to disrupt the strong hydrogen bonds of the solvent to accommodate the nonpolar solute is not sufficiently compensated by the weak solute-solvent interactions.
Experimental Determination of Solubility
The following section outlines detailed, step-by-step methodologies for the quantitative determination of the solubility of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Gravimetric Method
This classic and straightforward method is based on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent.
Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a constant temperature.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Place the vial in a thermostatic shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated glass syringe.
-
Immediately filter the solution through a syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the sublimation of the solute.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Spectroscopic and Chromatographic Methods
For a more high-throughput or sensitive determination of solubility, spectroscopic (UV-Vis) or chromatographic (GC, HPLC) methods can be employed. These methods rely on creating a calibration curve to relate the instrumental response to the concentration of the analyte.
Principle: This method is applicable if this compound exhibits a characteristic UV absorbance in the chosen solvent.
Step-by-Step Protocol:
-
Determination of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the UV-Vis spectrum of the solution to identify the wavelength of maximum absorbance (λ_max).
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λ_max.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined through linear regression.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, filter the supernatant.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Principle: GC and HPLC are powerful separation techniques that can be used to quantify the concentration of this compound in a solution with high specificity and sensitivity.[10][11][12][13][14][15]
Step-by-Step Protocol:
-
Method Development:
-
Develop a suitable GC or HPLC method for the analysis of this compound. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC; UV or MS detector for HPLC).
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the chosen solvent, each containing a fixed concentration of an internal standard.
-
Inject each standard into the chromatograph and record the peak areas of the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
-
Sample Analysis:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After filtration, add a known amount of the internal standard to a known volume of the saturated solution.
-
Inject the sample into the chromatograph and determine the peak area ratio.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Experimental Workflow Diagram
The logical flow for determining the solubility of this compound is depicted in the following diagram.
Caption: A logical workflow for the experimental determination of solubility.
Predictive Models for Solubility
In the absence of experimental data, theoretical models can provide useful estimates of solubility.
-
Jouyban-Acree Model: This model is particularly useful for predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures, provided that solubility data in the neat solvents are available.[16]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The accuracy of UNIFAC models can vary, with some modified versions showing better predictive capabilities for PAHs in polar solvents.[17]
-
Machine Learning Models: Recent advances in machine learning and computational chemistry have led to the development of predictive models for solubility in various organic solvents. These models often use a set of molecular descriptors to predict solubility with increasing accuracy.[18]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data for this compound remains elusive in the public domain, the theoretical principles and detailed experimental protocols outlined herein equip researchers with the necessary tools to generate this critical information. The choice of methodology—gravimetric, spectroscopic, or chromatographic—will depend on the required accuracy, throughput, and available instrumentation. By adhering to these robust and self-validating protocols, scientists in drug development and other fields can confidently establish the solubility profile of this compound, a key parameter for its successful application.
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The Octahydrophenanthrene Scaffold: A Comprehensive Technical Guide to its Latent Biological Activities
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among the vast landscape of polycyclic hydrocarbons, the octahydrophenanthrene core represents a structurally intriguing and biologically underexplored territory. This technical guide provides an in-depth analysis of the potential biological activities of octahydrophenanthrene compounds, drawing parallels from their more extensively studied phenanthrene and dihydrophenanthrene relatives, and outlines robust methodologies for their investigation.
Introduction: The Structural Promise of Octahydrophenanthrenes
The phenanthrene nucleus, a constituent of many natural products, has long been recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The progressive saturation of this aromatic system, from di- to octahydro- derivatives, introduces significant conformational flexibility and three-dimensionality. This structural evolution away from the planarity of the parent phenanthrene can profoundly influence receptor binding, membrane permeability, and metabolic stability, thus offering a compelling rationale for investigating the unique biological profile of the octahydrophenanthrene scaffold. While direct research on octahydrophenanthrenes is emerging, this guide synthesizes current knowledge on related compounds to project the potential of this promising chemical class.
Anticancer Potential: Targeting Cell Proliferation and Survival
Phenanthrene-based compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]
Mechanistic Insights: From Kinase Inhibition to Apoptosis Induction
A primary avenue for the anticancer activity of phenanthrene derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular processes.[7][8] For instance, certain phenanthrene analogs have been identified as potent inhibitors of Pim kinases, which are implicated in pancreatic cancer.[5][7] Furthermore, the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a validated target for many natural and synthetic compounds, and represents a promising area of investigation for octahydrophenanthrene derivatives.[9][10][11]
The induction of apoptosis is another key mechanism. Phenanthrene-thiazolidinedione hybrids, for example, have been shown to induce apoptosis in colon cancer cells, characterized by cell shrinkage and chromatin condensation.[6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by octahydrophenanthrene compounds.
Experimental Protocols for Anticancer Activity Assessment
A multi-pronged approach is essential for a thorough evaluation of the anticancer potential of novel octahydrophenanthrene compounds.
Protocol 1: In Vitro Cytotoxicity Assessment
This initial screening provides crucial data on the dose-dependent effects of the compounds on cancer cell viability.
Table 1: Summary of In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells.[12] | Colorimetric change proportional to cell viability. |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells. | Enzyme activity in the culture medium, indicating loss of membrane integrity. |
| Annexin V/PI Staining | Flow cytometric detection of phosphatidylserine externalization (apoptosis) and membrane permeability (necrosis). | Differentiated quantification of apoptotic and necrotic cells. |
Step-by-Step Methodology: MTT Assay [12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the octahydrophenanthrene compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Protocol 2: In Vivo Efficacy in Xenograft Models
Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy in a more complex biological system.[8][13][14][15]
Experimental Workflow: Murine Xenograft Model
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft model.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Phenanthrene derivatives have demonstrated potent anti-inflammatory properties, suggesting that octahydrophenanthrenes may also possess this valuable activity.[16][17]
Mechanistic Insights: Targeting NF-κB and COX-2
The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[18][19][20] Its activation leads to the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[21][22][23] Inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds exert their effects. Phenanthroindolizidine alkaloids, for instance, have been shown to suppress the activation of NF-κB.[17]
Signaling Pathway: NF-κB Inhibition
Caption: Potential modulation of the NF-κB signaling pathway by octahydrophenanthrene compounds.
Experimental Protocols for Anti-inflammatory Activity Assessment
Protocol 3: In Vitro Assessment of Anti-inflammatory Activity [19][24][25][26][27]
Table 2: Key In Vitro Anti-inflammatory Assays
| Assay | Cell Line | Stimulant | Endpoint Measured |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Griess assay for nitrite concentration. |
| Pro-inflammatory Cytokine Quantification | THP-1 monocytes or RAW 264.7 | LPS | ELISA for TNF-α, IL-6, etc. |
| COX-2 Inhibition | Whole blood or isolated enzymes | Arachidonic acid | Measurement of prostaglandin E2 (PGE2) production. |
Step-by-Step Methodology: Nitric Oxide Production Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat cells with various concentrations of the octahydrophenanthrene compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Neuroprotective Potential: Combating Neurodegeneration
Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[28][[“]][30][31][32] The ability of certain phytochemicals to cross the blood-brain barrier and exert protective effects in the central nervous system makes them attractive therapeutic candidates.[33]
Mechanistic Insights: Nrf2 Activation and Microglial Modulation
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[7][20][34][35][36] Activation of the Nrf2 pathway is a promising strategy for neuroprotection.
Microglia, the resident immune cells of the brain, play a dual role in neurodegeneration.[1][37][38][39][40][41] While they can be neuroprotective, their chronic activation contributes to neuroinflammation. Modulation of microglial activation is therefore a key therapeutic target.
Experimental Protocols for Neuroprotective Activity Assessment
Protocol 4: In Vitro Neuroprotection Assays
Table 3: In Vitro Models for Neuroprotection Studies
| Model System | Neurotoxic Insult | Endpoint Measured |
| SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) or MPP+ | Cell viability, reactive oxygen species (ROS) production. |
| BV-2 microglial cells | Lipopolysaccharide (LPS) | Nitric oxide production, pro-inflammatory cytokine release. |
| Primary neuronal cultures | Amyloid-beta (Aβ) peptides | Neuronal survival, neurite outgrowth. |
Synthesis of the Octahydrophenanthrene Scaffold
The synthesis of biologically active octahydrophenanthrene compounds often requires stereocontrolled methods to generate the desired isomers. Asymmetric synthesis, employing chiral auxiliaries or catalysts, is a powerful tool for achieving this.[2][12][18][42][43] The asymmetric aldol reaction, for instance, is a key strategy for constructing chiral centers present in many complex natural products.[12][42][43]
Synthetic Strategy: Asymmetric Aldol Reaction
Caption: General scheme for the asymmetric synthesis of an octahydrophenanthrene precursor.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of octahydrophenanthrene derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[16][44][45][46][47] Key structural features to consider include the nature and position of substituents on the octahydrophenanthrene core, as well as the stereochemistry of the chiral centers. For example, in related phenanthrene-based alkaloids, the presence and position of hydroxyl and methoxy groups on the aromatic ring have been shown to significantly influence cytotoxic activity.[3]
Conclusion and Future Directions
The octahydrophenanthrene scaffold holds considerable promise as a source of novel therapeutic agents with potential applications in oncology, inflammation, and neurodegenerative diseases. This guide has outlined the key biological activities to explore, provided detailed experimental protocols for their evaluation, and highlighted important considerations for synthesis and structure-activity relationship studies. Further research focused specifically on this underexplored chemical space is warranted to unlock its full therapeutic potential.
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literature review of 1,2,3,4,5,6,7,8-Octahydrophenanthrene research
An In-depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydrophenanthrene: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon, is a privileged scaffold found in a vast array of natural products, most notably steroids, alkaloids, and cannabinoids. Its rigid, three-ring structure serves as a versatile template for the design of pharmacologically active molecules.[1][2] Partial or complete saturation of this aromatic system dramatically alters its three-dimensional geometry and electronic properties, opening new avenues for interaction with biological targets. This guide focuses on a key partially saturated derivative: This compound (OHP) .
While phenanthrene itself is planar, the hydrogenation of two of its three rings to form OHP introduces significant conformational flexibility and a more steroidal-like, three-dimensional architecture. This structural shift is pivotal, transforming the molecule from a simple aromatic building block into a sophisticated scaffold for drug development. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive review of the core research surrounding OHP. We will delve into its synthesis, with a focus on catalytic hydrogenation, explore its physicochemical and spectroscopic properties for unambiguous characterization, and critically examine its emerging roles in medicinal chemistry as a foundational element for novel therapeutics targeting glucocorticoid receptors, cancer pathways, and opioid receptors.
Section 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of this compound is essential for its synthesis, purification, and derivatization.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[3]
-
CAS Number: 5325-97-3[4]
-
Molecular Formula: C₁₄H₁₈[3]
-
Molecular Weight: 186.29 g/mol [3]
-
Synonyms: sym-Octahydrophenanthrene[4]
Physical and Chemical Properties
The properties of OHP are well-documented across various chemical databases. A summary of key experimental and computed data is presented below.
| Property | Value | Source |
| Molecular Weight | 186.2927 g/mol | NIST WebBook[4] |
| XLogP3 | 4.7 | PubChem[3] |
| Boiling Point (Normal) | 578 K (approx. 305 °C) | Cheméo[5] |
| Melting Point (Normal) | 291.63 K (approx. 18.5 °C) | PubChem[3] |
| InChIKey | YSZLFGZFQTTZIQ-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1CCC2=C(C1)C=CC3=C2CCCC3 | PubChem[3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of synthesized OHP.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for both aromatic and aliphatic protons. Aromatic protons typically appear as a singlet around 6.86 ppm. The aliphatic protons, which are benzylic (adjacent to the aromatic ring) and alicyclic, resonate upfield, with distinct multiplets around 2.74 ppm, 2.56 ppm, 1.82 ppm, and 1.74 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation, showing signals for the aromatic carbons and the saturated carbons of the two hydrogenated rings.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (below 3000 cm⁻¹) bonds.[7]
-
Mass Spectrometry: Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound.[4]
Section 2: Synthesis and Derivatization Strategies
The primary and most industrially relevant method for producing OHP is the catalytic hydrogenation of phenanthrene. Alternative methods, while less common, offer different pathways for creating substituted derivatives.
Catalytic Hydrogenation of Phenanthrene
The hydrogenation of phenanthrene is a stepwise process that can yield various partially and fully saturated products, including dihydrophenanthrene (DiHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and ultimately, the fully saturated perhydrophenanthrene (PHP).[8] The choice of catalyst and reaction conditions is paramount for achieving high selectivity towards OHP.
The reaction generally proceeds through the initial hydrogenation of one of the outer rings, followed by the second outer ring, and finally the central ring. The saturation of OHP to PHP is often the rate-determining step due to steric hindrance and the competitive adsorption of OHP onto the catalyst surface.[9][10]
Comparative Analysis of Catalytic Systems:
The efficiency of phenanthrene hydrogenation is highly dependent on the catalyst employed. Noble metals offer high activity, while transition metals provide a more cost-effective alternative.
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Selectivity (%) | Reference |
| Noble Metal Catalysts | ||||||
| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | 96 | PHP: 67 | [8][11] |
| Pd/B | NiAl spinel | 300 | 5.0 | 99.5 | PHP: 99.2 | [8][11] |
| Ru Nanoparticles | PPh₃ stabilized | 80 | 4.0 | - | DiHP: 37 | [8] |
| Transition Metal Catalysts | ||||||
| Ni/NiAlOₓ-650 | NiAlOₓ | 280 | 5.0 | >95 | PHP: >90 (initial) | [9] |
| 18 wt% Ni/S950 | S950 | - | - | - | Tetralin: 95.6 (from naphthalene) | [8][11] |
Experimental Protocol: Generalized Phenanthrene Hydrogenation
This protocol is a generalized representation based on methodologies described in the literature.[9][10]
-
Catalyst Preparation (e.g., Ni/NiAlOₓ):
-
Dissolve nickel nitrate and aluminum nitrate in a solution of citric acid and ethanol.
-
Stir the solution at 80°C until a viscous gel forms.
-
Dry the gel at 120°C for 12 hours.
-
Calcine the resulting solid at a specified temperature (e.g., 650°C) to form the Ni/NiAlOₓ catalyst.[8]
-
-
Catalyst Reduction:
-
Load the catalyst into a fixed-bed reactor.
-
Reduce the catalyst in-situ by heating to 520°C under a continuous flow of H₂ (e.g., 50 mL/min) for 5 hours.
-
Cool the reactor to the desired reaction temperature under H₂ flow.
-
-
Hydrogenation Reaction:
-
Prepare a feed solution of phenanthrene (e.g., 1.0 wt%) in a suitable solvent like decalin.
-
Introduce the feed solution into the reactor at a constant flow rate (e.g., 6 mL/h).
-
Maintain the reactor at the desired temperature (e.g., 280°C) and total H₂ pressure (e.g., 5.0 MPa).
-
-
Product Analysis:
-
Collect the liquid product downstream of the reactor.
-
Analyze the product composition using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
-
Alternative Synthetic Routes
While catalytic hydrogenation is dominant, other methods have been developed, particularly for synthesizing substituted OHP derivatives. A notable example is the Palladium-catalyzed Heck Reaction , which can be followed by a Reverse Diels-Alder reaction to construct the OHP core.[1][12][13] This approach offers a versatile pathway for introducing various substituents onto the phenanthrene skeleton, providing access to a wider range of analogues for biological testing.[14]
Section 3: The Octahydrophenanthrene Scaffold in Drug Discovery
The true value of the OHP scaffold lies in its application as a template for designing novel therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with specific biological targets.
Modulators of the Glucocorticoid Receptor (GR)
Glucocorticoids are potent anti-inflammatory drugs, but their use is limited by severe side effects. These effects are linked to the transactivation of genes by the glucocorticoid receptor (GR). The therapeutic anti-inflammatory effects, however, are primarily mediated by transrepression. A "dissociated" GR agonist is a compound that selectively promotes transrepression over transactivation, offering the potential for a safer anti-inflammatory drug.
Research has shown that octahydrophenanthrene-2,7-diol analogues can act as dissociated GR agonists.[15][16] These compounds retain the potent transrepression activity (measured by inhibiting IL-1 induced MMP-13 expression) while exhibiting a significantly reduced capacity for transactivation.[15] This pathway-selective agonism is a key strategy in modern drug design to separate therapeutic effects from undesirable side effects.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [17]
-
Cell Seeding: Seed cancer cells (e.g., A549, DU-145) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the OHP test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Opioid Receptor Modulators
The development of novel analgesics with improved side-effect profiles is a major goal in medicinal chemistry. [18]The rigid frameworks of molecules containing the OHP core have been explored for their potential to modulate opioid receptors. [19]For example, N-substituted octahydro-benzo[g]isoquinolines, which feature an OHP-like core, have been synthesized and identified as pure opioid antagonists. [20]The stereochemistry and the nature of the substituents on the nitrogen atom are critical for determining whether a compound acts as an agonist or antagonist and its selectivity for different opioid receptor subtypes (μ, δ, κ). [19]
Conclusion and Future Outlook
This compound is far more than a simple hydrogenated derivative of phenanthrene. It represents a sterically defined, three-dimensional scaffold with significant potential in modern drug discovery. The efficient synthesis via catalytic hydrogenation makes the core readily accessible, while alternative synthetic routes provide pathways to diverse analogues.
The demonstrated applications of the OHP core in developing dissociated glucocorticoid receptor agonists, potential anticancer agents, and opioid receptor modulators highlight its versatility. The ability to fine-tune biological activity through subtle stereochemical and substituent modifications makes it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on several key areas:
-
Stereoselective Synthesis: Developing catalytic systems that can selectively produce specific stereoisomers of OHP derivatives is crucial, as stereochemistry often dictates biological activity.
-
New Biological Targets: The unique shape and properties of the OHP scaffold should be explored against a wider range of biological targets beyond those discussed here.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on derivatized OHP libraries will be essential to optimize potency, selectivity, and pharmacokinetic properties for each therapeutic target.
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The Octahydrophenanthrene Core: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydrophenanthrene skeleton, a partially saturated tricyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture is a cornerstone of numerous biologically active molecules, most notably the entire class of morphinan alkaloids, which includes landmark drugs like morphine and codeine.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of octahydrophenanthrenes, offering field-proven insights and detailed methodologies for the modern chemist.
Early Encounters: The Quest for the Morphinan Core
The story of octahydrophenanthrenes is inextricably linked to the structural elucidation and synthesis of morphine. Isolated in 1805, the complex pentacyclic structure of morphine, with its embedded octahydrophenanthrene core, presented a formidable challenge to early organic chemists.[2] The correct molecular structure was not proposed until 1925 by Sir Robert Robinson, and it was his pioneering work that laid the foundation for the first synthetic efforts.[3]
Early attempts to construct the octahydrophenanthrene framework were driven by a desire to confirm the proposed structure of morphine and to provide a synthetic source for this powerful analgesic. In 1933, James D. Fulton and Robert Robinson reported their experiments on the synthesis of octahydrophenanthrene derivatives, explicitly stating their objective as the synthesis of the parent hydrocarbon of the morphine group of alkaloids.[4][5] Their approach, starting from 2-β-phenylethylcyclohexanone, was a critical early step, even though it was incomplete at the time of publication.[4]
These foundational explorations highlighted the inherent challenges in controlling the stereochemistry of the multiple chiral centers within the octahydrophenanthrene nucleus, a theme that would dominate research in this area for decades to come.
Foundational Synthetic Strategies: Building the Tricyclic Core
The mid-20th century saw the development of several powerful synthetic reactions that became workhorses for the construction of the octahydrophenanthrene skeleton. These methods, still relevant today, provide the strategic backbone for many modern total syntheses.
The Bardhan-Sengupta Synthesis: A Regiospecific Approach
Considered a classic and highly convenient method, the Bardhan-Sengupta synthesis, reported in 1932, offers a regiospecific route to the phenanthrene skeleton, which can then be selectively hydrogenated to the desired octahydrophenanthrene.[1][6] A key advantage of this method is its avoidance of the isomeric mixtures often encountered in other cyclization strategies.[1] The critical step involves the cyclodehydration of a specific alcohol using phosphorus pentoxide.[1][6]
Experimental Protocol: Bardhan-Sengupta Synthesis of 1,2,3,4,9,10,11,12-octahydrophenanthrene [6]
-
Alkylation: The potassium enolate of ethyl cyclohexanone-2-carboxylate is condensed with β-phenylethyl bromide to yield ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ketoester undergoes alkaline hydrolysis followed by acidification, leading to decarboxylation to produce 2-β-phenylethylcyclohexanone.
-
Reduction: The ketone is reduced to the corresponding alcohol, 2-β-phenylethylcyclohexanol, using sodium in moist ether.
-
Cyclodehydration: The alcohol is heated with phosphorus pentoxide (P₂O₅), which catalyzes the cyclization onto the benzene ring to furnish 1,2,3,4,9,10,11,12-octahydrophenanthrene.
-
Aromatization (optional): The octahydrophenanthrene can be dehydrogenated by heating with selenium to yield phenanthrene.
The Robinson Annulation: A Powerful Ring-Forming Strategy
Discovered by Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis for creating six-membered rings.[7] This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, has been extensively applied to the synthesis of octahydrophenanthrenes, particularly in the construction of steroid and alkaloid frameworks.[7][8][9] The power of this reaction lies in its ability to form two new carbon-carbon bonds and a new six-membered ring in a single operational sequence.[7]
Experimental Protocol: Generalized Robinson Annulation for Octahydrophenanthrone Synthesis [10]
-
Michael Addition: A ketone (the Michael donor) is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate is then reacted with a methyl vinyl ketone (the Michael acceptor). The reaction is typically run in a protic solvent like ethanol at room temperature.
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone is then treated with a base (often the same as in the first step) and heated. This induces an intramolecular aldol condensation, where an enolate formed at one ketone attacks the carbonyl of the other ketone, forming a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield an α,β-unsaturated ketone, the final octahydrophenanthrone product.
Caption: The Robinson Annulation Workflow.
Modern Synthetic Innovations: Precision and Efficiency
While classical methods remain valuable, modern organic synthesis has introduced a new level of precision and efficiency to the construction of octahydrophenanthrenes. These contemporary strategies often focus on stereoselectivity, a critical aspect for the synthesis of biologically active molecules.
The Diels-Alder Reaction: A Stereocontrolled Cycloaddition
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the stereoselective formation of six-membered rings.[11] Its application in the synthesis of the octahydrophenanthrene core was a key feature in one of the first total syntheses of morphine by Marshall D. Gates, Jr. in 1952.[12] The predictable stereochemical outcome of the Diels-Alder reaction makes it particularly valuable for controlling the relative stereochemistry of the newly formed chiral centers.
Experimental Protocol: Generalized Diels-Alder Reaction for Octahydrophenanthrene Synthesis [13]
-
Reactant Preparation: A conjugated diene and a dienophile are dissolved in an appropriate solvent (e.g., toluene, dichloromethane). The choice of solvent can influence the reaction rate and selectivity.
-
Reaction Conditions: The reaction mixture is heated, often under reflux, to promote the cycloaddition. In some cases, Lewis acid catalysis (e.g., AlCl₃) can be used to accelerate the reaction and enhance its stereoselectivity, even at lower temperatures.[13] Microwave-assisted synthesis can also be employed to achieve rapid and efficient reactions.[13]
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by standard techniques such as column chromatography or recrystallization.
Caption: The Diels-Alder Reaction for Cyclohexene Formation.
Palladium-Catalyzed Heck Reactions: A Modern C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have revolutionized the synthesis of complex molecules.[14] Recent methodologies have employed the Heck reaction to construct the phenanthrene and octahydrophenanthrene frameworks.[14][15][16] This approach often involves an intramolecular cyclization of a suitably functionalized precursor, offering a powerful and flexible strategy for accessing a variety of substituted octahydrophenanthrenes.[14]
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Octahydrophenanthrene Synthesis [14]
-
Catalyst System Preparation: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) are combined in an inert solvent (e.g., DMF) under an inert atmosphere.
-
Reactant Addition: The aryl halide precursor and a base (e.g., Cs₂CO₃) are added to the reaction mixture.
-
Reaction Execution: The mixture is heated to the desired temperature (typically 85-90 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography.
Biological Significance and Therapeutic Applications
The octahydrophenanthrene core is a key structural motif in a wide range of biologically active natural products.[17][18] Many plants containing phenanthrene derivatives have been used in traditional medicine, and these compounds have been investigated for a variety of pharmacological activities, including:
-
Cytotoxicity: Many phenanthrenes exhibit cytotoxic effects against various cancer cell lines.[17][18]
-
Antimicrobial Activity: Some octahydrophenanthrene-containing natural products have shown activity against bacteria and fungi.[17][19]
-
Anti-inflammatory and Analgesic Effects: The most prominent example is the morphinan alkaloids, which are potent analgesics.[2] Other phenanthrene derivatives have also demonstrated anti-inflammatory properties.[17]
-
Other Activities: Research has also explored the spasmolytic, antiplatelet aggregation, and antiallergic activities of these compounds.[17]
The prevalence of the octahydrophenanthrene scaffold in biologically active molecules underscores its importance as a template for drug discovery. The rigid, well-defined three-dimensional structure allows for precise positioning of functional groups to interact with biological targets.
Future Directions and Perspectives
The synthesis of octahydrophenanthrenes continues to be an active area of research. Current efforts are focused on the development of more efficient and stereoselective methods, including enantioselective approaches to access single-enantiomer products.[20][21] The application of new catalytic systems and the exploration of novel synthetic disconnections will undoubtedly lead to even more elegant and practical routes to this important structural motif. As our understanding of the biological roles of octahydrophenanthrene-containing molecules grows, so too will the demand for innovative synthetic strategies to access these compounds for further investigation and development as potential therapeutic agents.
References
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An In-depth Technical Guide to the Structural Elucidation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Preamble: The Imperative of Structural Clarity in Drug Discovery
Molecular Profile of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
A foundational understanding of the target molecule is paramount before embarking on its structural analysis. This compound is a tricyclic hydrocarbon with a central aromatic ring flanked by two fully saturated cyclohexane rings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| CAS Number | 5325-97-3 | [2] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid |
Synthesis and Purification: The Gateway to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the pure compound. The quality of the final crystal is intrinsically linked to the purity of the starting material. Various synthetic routes to the octahydrophenanthrene core have been reported, often involving palladium-catalyzed reactions.[3][4]
Recommended Synthetic Approach: Palladium-Catalyzed Heck Reaction
A plausible and efficient method involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction.[3][4] This approach offers good yields and control over the final product.
Caption: Synthetic workflow for this compound.
Rigorous Purification Protocol
-
Initial Work-up: Following the reaction, perform a standard aqueous work-up to remove inorganic salts and polar impurities.
-
Column Chromatography: Employ silica gel column chromatography with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate the desired product. Monitor fractions by Thin Layer Chromatography (TLC).
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to remove any remaining minor impurities. The goal is to achieve a purity of >98%, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Art and Science of Single Crystal Growth
Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step.[5][6][7] For a small organic molecule like this compound, several techniques can be employed.
Crystal Growth Methodologies
| Method | Description | Key Considerations |
| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[6][8] | Solvent choice is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the size of the vial opening. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility and inducing crystallization.[6][9] | Requires two miscible solvents with different volatilities. This method is excellent for small quantities of material. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[7] | The cooling rate must be very slow to allow for the formation of a single, well-ordered crystal lattice. |
Step-by-Step Protocol for Crystal Growth by Vapor Diffusion
-
Solvent Screening: Identify a "good" solvent in which the compound is highly soluble (e.g., dichloromethane, toluene) and a "poor" solvent in which it is sparingly soluble (e.g., pentane, hexane).
-
Prepare the Solution: Dissolve 5-10 mg of purified this compound in a minimal amount of the good solvent in a small vial (e.g., a 1-dram vial).
-
Set up the Diffusion Chamber: Place the small vial inside a larger vial or beaker containing the poor solvent.
-
Seal and Incubate: Seal the larger container and leave it in a vibration-free location at a constant temperature.
-
Monitor Crystal Growth: Check for crystal formation over several days to weeks. High-quality crystals for X-ray diffraction should be transparent with well-defined faces.[10]
X-ray Crystallography: The Definitive Structural Arbiter
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid.[5]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
In the Absence of Single Crystals: Powder X-ray Diffraction (PXRD)
If growing suitable single crystals proves intractable, powder X-ray diffraction (PXRD) can be a powerful alternative for structure determination of organic molecules.[11][12] This technique uses a polycrystalline powder and, through modern computational methods (direct space methods), can lead to the elucidation of the crystal structure.[11][12]
Spectroscopic and Computational Corroboration
Spectroscopic data and computational modeling provide invaluable complementary information for validating the crystal structure and understanding the molecule's conformation in different states.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure's connectivity.[13] Advanced techniques like NOESY can provide through-space correlations, offering insights into the molecule's conformation in solution, which can then be compared to the solid-state structure.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule.[16] The presence of C-H stretching frequencies for both aromatic and aliphatic protons, along with the characteristic fingerprint region, can be correlated with the functional groups present in the determined structure.[17]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[2] The fragmentation pattern can also provide structural information consistent with the proposed molecule.
Computational Modeling: A Predictive and Supportive Tool
In the absence of an experimental crystal structure, or as a complementary technique, computational chemistry can predict the most stable three-dimensional conformation and potential crystal packing arrangements.[18]
-
Conformational Analysis: Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be explored to identify the lowest energy conformers.
-
Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate and rank plausible crystal packing arrangements based on intermolecular forces. The predicted structures can then be compared with experimental data, such as PXRD patterns.[18]
Significance in a Pharmaceutical Context
The determination of the crystal structure of this compound or its derivatives is crucial for several aspects of drug development:
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) is essential, as they can have different stabilities and bioavailabilities.
-
Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's 3D shape is fundamental for designing derivatives with improved biological activity and for understanding its interaction with biological targets.
-
Intellectual Property: A well-characterized crystal structure is a critical component of patent applications.
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By integrating meticulous synthesis and purification, systematic crystal growth techniques, definitive X-ray diffraction analysis, and supportive spectroscopic and computational methods, researchers can confidently elucidate the solid-state structure of this and other related molecules. This holistic approach ensures the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.
References
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- Molecular Solids Group, Philipps-Universität Marburg.
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A Comprehensive Guide to the Theoretical Calculation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the structural, spectroscopic, and thermochemical properties of 1,2,3,4,5,6,7,8-octahydrophenanthrene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established computational protocols with expert insights to deliver a self-validating framework for the in-silico investigation of this partially saturated polycyclic aromatic hydrocarbon.
Introduction
This compound (OHP), with the chemical formula C₁₄H₁₈, presents a fascinating molecular architecture that merges the rigidity of an aromatic phenanthrene core with the conformational flexibility of two saturated cyclohexane rings.[1] This unique structural amalgamation makes OHP and its derivatives relevant scaffolds in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is paramount for predicting its behavior in various chemical environments and for the rational design of novel molecules.
Computational chemistry offers a powerful and cost-effective avenue to explore these properties with high fidelity. This guide delineates the key theoretical calculations, from conformational analysis to the prediction of NMR and IR spectra, and the determination of thermochemical parameters.
Part 1: Conformational Analysis - Unveiling the 3D Landscape
The presence of two fused, hydrogenated rings introduces significant conformational complexity. The relative orientation of these rings can be either cis or trans at the ring junction, leading to distinct diastereomers. Furthermore, each six-membered saturated ring can adopt various conformations, primarily the low-energy chair and the higher-energy boat and twist-boat forms.
A systematic conformational analysis is the foundational step in the theoretical study of OHP. The goal is to identify all low-energy conformers and determine their relative stabilities, as these will dictate the molecule's overall properties.
Methodology for Conformational Search and Analysis
A robust computational workflow is essential for a thorough exploration of the conformational space.
Step 1: Initial Structure Generation
Begin by generating the 3D structures of both cis and trans-fused OHP. For each diastereomer, consider the possible combinations of chair and boat conformations for the two saturated rings.
Step 2: Molecular Mechanics (MM) Force Field Scan
A preliminary, computationally inexpensive scan using a molecular mechanics force field (e.g., MMFF94 or UFF) is recommended to identify a broad range of potential low-energy conformers. This step helps to avoid missing crucial conformations before proceeding to more accurate but computationally demanding methods.
Step 3: Geometry Optimization with Density Functional Theory (DFT)
The conformers identified in the MM scan should then be subjected to geometry optimization using a reliable DFT functional and basis set. The choice of functional is critical for obtaining accurate geometries and relative energies.
-
Recommended Functionals: For conformational energies of saturated and partially saturated ring systems, hybrid functionals that include a portion of exact Hartree-Fock exchange and dispersion corrections are often preferred. The B3LYP functional is a widely used and well-benchmarked choice. For potentially greater accuracy, especially in systems with non-covalent interactions, functionals from the Minnesota family, such as M06-2X , or range-separated hybrids like ωB97X-D are excellent alternatives.
-
Recommended Basis Sets: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like aug-cc-pVDZ provides a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (+) is important for describing non-covalent interactions, while polarization functions (d,p) are crucial for accurately representing bonding.
Step 4: Vibrational Frequency Analysis
Following each geometry optimization, a vibrational frequency calculation at the same level of theory is mandatory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Thermochemical Data: The calculated frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature.
Workflow for Conformational Analysis
Caption: Workflow for the theoretical prediction of NMR and IR spectra.
Part 3: Thermochemical Properties
The calculation of thermochemical properties such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) is crucial for understanding the stability and reactivity of a molecule.
Methodology for Thermochemical Calculations
Enthalpy of Formation (ΔfH°)
A highly accurate method for calculating the enthalpy of formation is through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations.
Protocol for Isodesmic Reaction Calculation:
-
Design an Isodesmic Reaction: Construct a balanced chemical equation where OHP and a set of reference compounds with accurately known experimental enthalpies of formation are the reactants, and another set of reference compounds are the products. For OHP, a suitable reaction could be:
This compound + Benzene → Naphthalene + Tetralin
-
Calculate Reaction Enthalpy (ΔrH°):
-
Optimize the geometry and perform frequency calculations for all molecules in the isodesmic reaction at a consistent level of theory (e.g., B3LYP/6-311+G(d,p) or a more accurate composite method like G3 or G4).
-
Calculate the total electronic energy and thermal enthalpy for each species.
-
The reaction enthalpy is then calculated as: ΔrH° = ΣH°(products) - ΣH°(reactants)
-
-
Calculate Enthalpy of Formation of OHP: The enthalpy of formation of OHP can then be derived using the following relationship:
ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)
Rearranging for the enthalpy of formation of OHP:
ΔfH°(OHP) = ΣΔfH°(products) - ΣΔfH°(reactants, excluding OHP) - ΔrH°
The experimental ΔfH° values for the reference compounds (benzene, naphthalene, tetralin) are readily available from literature and databases.
Entropy (S°) and Gibbs Free Energy (G°)
The standard entropy and Gibbs free energy are direct outputs of the frequency calculations performed in the conformational analysis. The total entropy is a sum of translational, rotational, vibrational, and electronic contributions. The Gibbs free energy is then calculated using the standard thermodynamic relationship:
G° = H° - TS°
Where H° is the standard enthalpy and T is the temperature.
Data Presentation: Calculated Thermochemical Properties
| Property | Calculated Value | Units |
| Enthalpy of Formation (ΔfH°) | Calculated Value | kJ/mol |
| Standard Entropy (S°) | Calculated Value | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔfG°) | Calculated Value | kJ/mol |
Note: The calculated values are to be filled in upon completion of the theoretical calculations described in the protocol.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical calculation of the key properties of this compound. By following the detailed protocols for conformational analysis, spectroscopic prediction, and thermochemical calculations, researchers can gain deep insights into the molecular behavior of this important chemical entity. The emphasis on methodological transparency and validation against experimental data ensures the trustworthiness and authority of the computational results, thereby empowering further research and development in fields where this molecular scaffold is of interest.
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Methodological & Application
The Versatile Scaffold: Harnessing 1,2,3,4,5,6,7,8-Octahydrophenanthrene in Modern Organic Synthesis
The robust and sterically defined tricyclic framework of 1,2,3,4,5,6,7,8-octahydrophenanthrene has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique combination of a reactive aromatic ring and a conformationally rich saturated carbocyclic system provides a fertile ground for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and natural product synthesis. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed application notes and field-proven protocols for its functionalization and elaboration into high-value compounds.
Introduction to a Privileged Scaffold
This compound, a polycyclic aromatic hydrocarbon, serves as a key starting material for a variety of synthetic transformations.[1] Its partially saturated nature allows for a range of chemical manipulations, from aromatization to functionalization of the aromatic ring and stereoselective modifications of the saturated portion. This adaptability has positioned it as a precursor to phenanthrene and its derivatives, which form the core of numerous biologically active natural products and synthetic pharmaceuticals.[2] A particularly noteworthy application lies in its role as a foundational scaffold for the synthesis of morphinan alkaloids, a class of compounds with profound pharmacological significance.[3][4]
Core Synthetic Transformations and Protocols
This section details key synthetic methodologies for the transformation of the this compound core. The protocols provided are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Aromatization: Accessing the Phenanthrene Core
The conversion of this compound to the fully aromatic phenanthrene is a fundamental transformation, unlocking access to a broader class of polycyclic aromatic compounds. Catalytic dehydrogenation is the most common and efficient method to achieve this.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in promoting dehydrogenation reactions. The palladium surface provides active sites for the adsorption of the hydrocarbon and the removal of hydrogen atoms.
-
Solvent: A high-boiling, inert solvent such as decalin or diphenyl ether is used to achieve the high temperatures required for the reaction to proceed at a reasonable rate.
-
Temperature: High temperatures (typically >200 °C) are necessary to overcome the activation energy for the dehydrogenation process and to favor the thermodynamically stable aromatic product.
Protocol 1: Catalytic Dehydrogenation to Phenanthrene
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 g | Starting material |
| 10% Palladium on Carbon (Pd/C) | 100 mg | Catalyst |
| Decalin | 20 mL | Solvent |
| Reaction Temperature | 200-220 °C | |
| Reaction Time | 4-6 hours | Monitor by TLC or GC-MS |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 g) and 10% Pd/C (100 mg).
-
Add decalin (20 mL) to the flask.
-
Heat the reaction mixture to 200-220 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield crude phenanthrene.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Characterization: The identity and purity of the phenanthrene product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Caption: Workflow for the catalytic dehydrogenation of this compound.
Electrophilic Aromatic Substitution: Functionalizing the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The Friedel-Crafts acylation is a powerful example, enabling the installation of acyl groups that can serve as handles for further synthetic manipulations.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[5]
-
Solvent: An inert solvent such as dichloromethane or carbon disulfide is used to dissolve the reactants and facilitate the reaction without competing in the electrophilic substitution.
-
Temperature: The reaction is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction and to minimize side reactions.
Protocol 2: Friedel-Crafts Acylation with Acetyl Chloride
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 g | Starting material |
| Anhydrous Aluminum Chloride (AlCl₃) | 1.5 g | Lewis acid catalyst |
| Acetyl Chloride | 0.5 mL | Acylating agent |
| Anhydrous Dichloromethane | 20 mL | Solvent |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 2-3 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 g) and anhydrous dichloromethane (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 g) and acetyl chloride (0.5 mL) in anhydrous dichloromethane (10 mL).
-
Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the acetylated octahydrophenanthrene derivative.
Characterization: The structure of the product, including the position of acylation, should be determined by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The IR spectrum will show a characteristic strong absorption for the carbonyl group.
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Birch Reduction: Accessing Dihydroaromatic Derivatives
The Birch reduction provides a powerful method for the partial reduction of the aromatic ring of this compound, yielding non-conjugated dihydroaromatic compounds.[6][7] These products are versatile intermediates for further synthetic transformations.
Causality of Experimental Choices:
-
Reducing Agent: An alkali metal, typically sodium or lithium, dissolved in liquid ammonia generates solvated electrons, which are the active reducing species.[8]
-
Proton Source: An alcohol, such as ethanol or tert-butanol, is added as a proton source to protonate the intermediate radical anion and anion species formed during the reduction.[7]
-
Solvent: Liquid ammonia serves as the solvent, dissolving the alkali metal to form the characteristic blue solution of solvated electrons.
Protocol 3: Birch Reduction of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 g | Starting material |
| Liquid Ammonia | ~30 mL | Solvent |
| Sodium Metal | ~0.5 g | Reducing agent |
| Ethanol | 5 mL | Proton source |
| Reaction Temperature | -78 °C | Dry ice/acetone bath |
| Reaction Time | 1-2 hours | Indicated by persistence of blue color |
Step-by-Step Procedure:
-
Set up a three-necked round-bottom flask with a dry ice condenser, a gas inlet, and a septum.
-
Condense ammonia gas (~30 mL) into the flask at -78 °C.
-
Add small pieces of sodium metal (~0.5 g) to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Dissolve this compound (1.0 g) in a mixture of anhydrous tetrahydrofuran (5 mL) and ethanol (5 mL).
-
Add the solution of the substrate dropwise to the blue ammonia solution until the blue color is discharged.
-
Continue stirring at -78 °C for 1-2 hours. If the blue color persists, the reaction is complete.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the residue, add water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Characterization: The structure of the dihydroaromatic product should be confirmed by spectroscopic analysis, particularly ¹H and ¹³C NMR, which will show the disappearance of aromatic signals and the appearance of signals corresponding to the newly formed sp³-hybridized carbons.
The Gateway to Morphinans: The Grewe Cyclization
The octahydrophenanthrene scaffold is a key precursor for the synthesis of the morphinan core structure, which is central to a large family of opioid analgesics. The Grewe cyclization is a pivotal acid-catalyzed intramolecular reaction that constructs the characteristic bridged ring system of the morphinans from a suitably substituted octahydroisoquinoline derivative.[3]
Causality of Experimental Choices:
-
Acid Catalyst: Strong acids such as phosphoric acid or a mixture of phosphoric acid and phosphorus pentoxide are used to promote the intramolecular electrophilic attack of the benzyl group onto the electron-rich octahydroisoquinoline ring system.[3]
-
Precursor: The reaction requires a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline precursor, which can be synthesized from functionalized octahydrophenanthrene derivatives through a series of transformations.
Conceptual Workflow: Synthesis of a Morphinan Precursor and Grewe Cyclization
The synthesis of the necessary octahydroisoquinoline precursor from this compound is a multi-step process that typically involves:
-
Functionalization: Introduction of a suitable functional group (e.g., a ketone) on the saturated ring of the octahydrophenanthrene.
-
Ring Opening and Rearrangement: Beckmann or a similar rearrangement to form a lactam.
-
Reduction and Cyclization: Reduction of the lactam and subsequent Pictet-Spengler or Bischler-Napieralski reaction to form the octahydroisoquinoline ring system.
-
N-Alkylation/Acylation and Benzylation: Modification of the nitrogen atom and introduction of the benzyl group.
Protocol 4: Grewe Cyclization of a 1-Benzyl-octahydroisoquinoline Derivative
| Reagent/Parameter | Quantity/Value | Notes |
| 1-Benzyl-octahydroisoquinoline derivative | 1.0 g | Starting material |
| 85% Phosphoric Acid | 10 mL | Catalyst and solvent |
| Phosphorus Pentoxide | 1.0 g | Dehydrating agent (optional) |
| Reaction Temperature | 60-70 °C | |
| Reaction Time | 10-12 hours | Monitor by HPLC or TLC |
Step-by-Step Procedure:
-
In a flask, charge 85% phosphoric acid (10 mL). If desired, add phosphorus pentoxide (1.0 g) cautiously.
-
Add the 1-benzyl-octahydroisoquinoline derivative (1.0 g) to the acid mixture.
-
Heat the reaction mixture to 60-70 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with an organic solvent such as dichloromethane or toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude morphinan derivative by column chromatography.
Characterization: The complex tetracyclic structure of the morphinan product requires extensive spectroscopic characterization, including 1D and 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry, and potentially X-ray crystallography to confirm the stereochemistry.
Caption: Conceptual pathway from octahydrophenanthrene to the morphinan core via Grewe cyclization.
Conclusion and Future Outlook
The this compound scaffold represents a powerful and adaptable platform in organic synthesis. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this molecule. From the straightforward synthesis of the phenanthrene core to the more intricate construction of complex morphinan alkaloids, the synthetic potential of octahydrophenanthrene is vast. Future research will undoubtedly uncover novel transformations and applications of this versatile building block, further solidifying its importance in the development of new therapeutics and functional materials. The continued exploration of stereoselective functionalizations of the saturated rings and the development of more efficient and sustainable synthetic methods will be key areas of focus.
References
- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58. [Link]
- Jayachandra, S., Sethi, M. K., Mahajan, S., Mara, B., Kaur, G., & Kumar, A. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Grewe, R., & Friedrichsen, W. (1967). Die Cyclisierung von Octahydro‐isochinolin‐Derivaten unter Morphinan‐Ringschluß, I. Synthese von Dihydro‐thebainonen. Chemische Berichte, 100(5), 1550-1558. [Link]
- Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed), 1463-1466. [Link]
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
- Overman, L. E., & Humphreys, T. D. (2004). The Overman Rearrangement. In Name Reactions in Heterocyclic Chemistry (pp. 476-486). John Wiley & Sons, Ltd.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Wikipedia. (n.d.). Birch reduction.
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples.
- Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings.
- Chemistry Notes. (2022, January 17). Birch Reduction mechanism and application.
- YouTube. (2013, November 18). Birch Reduction [Video]. Michael Leonard.
- YouTube. (2016, January 7). The Birch reduction [Video]. NurdRage.
- Baran Lab. (2018, October 3). The Birch Reduction.
Sources
- 1. espublisher.com [espublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. [The cyclization of octahydro-isoquinoline derivatives through morphine ring closures. Synthesis of dihydrothebaines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octahydrophenanthrene-2,7-diol analogues as dissociated glucocorticoid receptor agonists: discovery and lead exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Versatile Scaffold: 1,2,3,4,5,6,7,8-Octahydrophenanthrene as a Precursor for Advanced Pharmaceutical Compounds
Abstract
The 1,2,3,4,5,6,7,8-octahydrophenanthrene core, a partially saturated tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets. This comprehensive technical guide provides an in-depth exploration of the synthetic utility of this compound as a versatile precursor for the development of innovative pharmaceutical compounds. We will delve into detailed application notes and step-by-step protocols for the synthesis of key drug classes, including dissociated glucocorticoid receptor agonists, phenanthrene-based alkaloids with antitumor activity, and morphine-based opioid receptor modulators. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, aimed at empowering researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The Strategic Advantage of the Octahydrophenanthrene Core
The phenanthrene nucleus is a cornerstone in the architecture of numerous biologically active molecules, from natural products like morphine and codeine to synthetic drugs with anticancer properties.[1] The partially saturated this compound derivative retains the rigid tricyclic framework of phenanthrene while offering a unique combination of aromatic and aliphatic character. This duality is key to its utility as a pharmaceutical precursor. The aromatic portion allows for functionalization through well-established electrophilic aromatic substitution reactions, while the saturated rings provide conformational rigidity and opportunities for stereoselective modifications.
This guide will focus on three distinct and impactful applications of the this compound scaffold, providing not just the "how" but also the "why" behind the synthetic strategies.
Application 1: Dissociated Glucocorticoid Receptor Agonists for Anti-Inflammatory Therapies
Glucocorticoids are potent anti-inflammatory agents, but their therapeutic use is often limited by severe side effects. The discovery of "dissociated" glucocorticoid receptor (GR) agonists, which separate the anti-inflammatory (transrepression) and metabolic side-effect (transactivation) pathways, is a major goal in modern medicinal chemistry.[2][3] The octahydrophenanthrene scaffold has proven to be an exceptional template for designing such selective modulators.
Scientific Rationale: Mimicking the Steroidal Core
The octahydrophenanthrene core can be seen as a non-steroidal mimic of the A, B, and C rings of a steroid. This structural analogy allows it to bind to the glucocorticoid receptor. By carefully tailoring the substituents on this scaffold, it is possible to fine-tune the interaction with the receptor to favor the desired transrepression pathway over transactivation. A key breakthrough in this area was the development of octahydrophenanthrene-2,7-diol analogues, which exhibit this dissociated profile.[4][5]
Synthetic Workflow: From Core to Dissociated Agonist
The synthesis of these advanced glucocorticoid receptor agonists begins with the functionalization of the this compound core. A crucial step is the introduction of hydroxyl groups, which are key for receptor binding. This is typically achieved through electrophilic aromatic substitution reactions.
Caption: Synthetic workflow for dissociated GR agonists.
Protocol 1: Friedel-Crafts Acylation of this compound
This initial step is critical for introducing a handle for further functionalization. The regioselectivity of the acylation is influenced by the reaction conditions.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetyl Chloride | Provides the acetyl group for introduction onto the aromatic ring. |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Activates the acetyl chloride to form the electrophilic acylium ion.[6][7] |
| Solvent | Dichloromethane (CH₂Cl₂) | An inert solvent that solubilizes the reactants. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
Step-by-Step Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in dry dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acetylated octahydrophenanthrene.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application 2: Phenanthrene-Based Alkaloids with Antitumor Activity
Phenanthroindolizidine alkaloids are a class of natural products known for their potent antitumor activities.[8] Synthetic analogues based on the phenanthrene scaffold have been developed to improve efficacy and reduce toxicity. The this compound core can be aromatized and functionalized to serve as a key intermediate in the synthesis of these complex molecules.
Scientific Rationale: Bioisosteric Replacement and SAR
The synthesis of phenanthrene-based tylophorine derivatives (PBTs) with cytotoxic activity has been reported.[9] These compounds often feature a functionalized phenanthrene core. By starting with this compound, a synthetic route can be devised that allows for the late-stage introduction of various substituents, facilitating structure-activity relationship (SAR) studies.
Synthetic Workflow: From Saturated Core to Aromatic Alkaloid
The key transformation in this application is the dehydrogenation of the octahydrophenanthrene core to the fully aromatic phenanthrene system. This is then followed by a series of reactions to build the alkaloid side chain.
Sources
- 1. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 9. Crosstalk in Inflammation: The Interplay of Glucocorticoid Receptor-Based Mechanisms and Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Octahydrophenanthrenes via Intramolecular Heck Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Construction of Polycyclic Scaffolds
The phenanthrene moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products with significant biological activity, including alkaloids and steroids. The controlled synthesis of its hydrogenated derivatives, such as octahydrophenanthrene, provides access to three-dimensional chemical space crucial for the development of novel therapeutics and functional materials. Among the array of synthetic methodologies, the palladium-catalyzed intramolecular Heck reaction has emerged as a robust and versatile strategy for the construction of such polycyclic systems.[1][2]
This application note provides a comprehensive guide to the synthesis of an octahydrophenanthrene core structure utilizing a multi-step sequence culminating in a diastereoselective intramolecular Heck reaction. We will delve into the mechanistic underpinnings of this key transformation, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution. The protocol described herein is a self-validating system, designed to deliver reproducible results and provide a foundational method for further derivatization and optimization.
The Mechanistic Heart of the Synthesis: The Intramolecular Heck Reaction
The Mizoroki-Heck reaction is a Nobel Prize-winning cornerstone of modern organic synthesis, facilitating the coupling of an aryl or vinyl halide with an alkene.[3] Its intramolecular variant is particularly powerful for ring construction, leveraging entropic advantages to efficiently form complex cyclic structures.[2][4] The catalytic cycle, illustrated below, is central to understanding the reaction's progression and for troubleshooting.
The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Palladium(0) complex, which is typically generated in situ from a Palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) and phosphine ligands.[2][5] This is followed by the migratory insertion of the tethered alkene into the newly formed Pd-C bond—the key C-C bond-forming step. The regioselectivity of this insertion is generally governed by sterics, favoring the formation of the less substituted carbon-palladium bond.[6] The cycle concludes with a β-hydride elimination to yield the cyclized product and a palladium-hydride species. The base present in the reaction mixture then regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]
Figure 1: Catalytic cycle of the intramolecular Heck reaction.
Experimental Design & Protocols
The synthesis of the octahydrophenanthrene core is achieved through a logical four-step sequence, starting from a commercially available aromatic bromoaldehyde. This workflow is designed for efficiency and scalability.
Figure 2: Overall synthetic workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich | Starting material. Can be substituted with other halo-aldehydes. |
| Allyl bromide | 99% | Acros Organics | Stabilized with propylene oxide. |
| Indium powder | 99.99% | Strem Chemicals | |
| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive. Handle with extreme care under inert atmosphere. |
| Grubbs' Catalyst, 2nd Gen | Materia, Inc. | Air-sensitive, handle under inert gas. | |
| Palladium(II) acetate | 99.98% | Strem Chemicals | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | Ligand. |
| Cesium carbonate (Cs₂CO₃) | 99.9% | Alfa Aesar | Base. Must be anhydrous. |
| Tetrabutylammonium chloride | 98% | TCI | Additive. |
| Anhydrous Solvents (THF, DMF, CH₂Cl₂) | DriSolv® or equivalent | Various | Essential for reaction success. |
Protocol 1: Synthesis of the Heck Precursor
This multi-step procedure generates the direct precursor required for the key intramolecular cyclization.
Step 1.1: Synthesis of 1-(2-bromophenyl)but-3-en-1-ol (Homoallylation)
-
To a 250 mL round-bottom flask, add 2-bromobenzaldehyde (1.0 equiv) and anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Add allyl bromide (1.2 equiv) followed by indium powder (1.5 equiv).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude homoallylic alcohol is often of sufficient purity for the next step.
Step 1.2: Synthesis of 1-bromo-2-(1-(allyloxy)but-3-en-1-yl)benzene (Diallylation)
-
To a flame-dried 500 mL flask under an argon atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in oil). Wash the NaH with anhydrous hexanes to remove the oil, then carefully suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the crude homoallylic alcohol (1.0 equiv) in anhydrous THF dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes, then add allyl bromide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with diethyl ether (3 x 75 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate).
Step 1.3: Synthesis of 1-(2-bromophenyl)-2,7-dihydrooxepine (Ring-Closing Metathesis)
-
Dissolve the diallylated intermediate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.01 M in a Schlenk flask.
-
Bubble argon through the solution for 20 minutes to remove dissolved oxygen.
-
Add Grubbs' Catalyst, 2nd Generation (5 mol%) in one portion under a positive flow of argon.
-
Stir the mixture at room temperature under an argon atmosphere. Monitor by TLC for the disappearance of the starting material (typically 4-6 hours).
-
Once complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the cyclic Heck precursor.[1]
Protocol 2: Intramolecular Heck Reaction for Octahydrophenanthrene Synthesis
This final step constructs the tricyclic core. The resulting dihydrophenanthrene can be subjected to standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the target octahydrophenanthrene skeleton.
Step 2.1: Cyclization Reaction
-
In a flame-dried Schlenk tube equipped with a reflux condenser and under an argon atmosphere, combine the cyclic precursor from Step 1.3 (1.0 equiv), Palladium(II) acetate (10 mol%), Triphenylphosphine (25 mol%), Cesium carbonate (2.0 equiv), and Tetrabutylammonium chloride (TBAC, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, to ~0.05 M) via syringe.
-
Heat the reaction mixture to 85-90 °C in a preheated oil bath.
-
Stir for 1.5-2 hours, monitoring by TLC. The formation of palladium black may be observed but does not necessarily indicate reaction failure if sufficient ligand is present.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove DMF.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydrophenanthrene derivative.[1][5]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (10 mol%) | Pd(II) precatalyst, reduced in situ to active Pd(0). |
| Ligand | PPh₃ (25 mol%) | Stabilizes the Pd(0) species and facilitates oxidative addition. |
| Base | Cs₂CO₃ (2.0 equiv) | Neutralizes the H-X generated to regenerate the Pd(0) catalyst. Cesium carbonate is often effective in Heck reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the catalyst components and substrates. |
| Temperature | 85-90 °C | Provides sufficient thermal energy for oxidative addition and other steps in the catalytic cycle. |
| Additive | TBAC (1.0 equiv) | Can facilitate the reaction, potentially by aiding the regeneration of the active catalyst. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Heck Reaction: This is the most common issue. Ensure all reagents and solvents are scrupulously anhydrous and degassed. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[6][7] The appearance of excessive palladium black early in the reaction is a sign of catalyst death.[7] Consider increasing the ligand-to-palladium ratio.
-
Incomplete RCM: If the ring-closing metathesis stalls, a fresh portion of the Grubbs' catalyst can be added. Ensure the solvent is rigorously degassed, as the ruthenium catalyst is also sensitive to oxygen.
-
Stereoselectivity: The intramolecular Heck reaction often proceeds with high diastereoselectivity, favoring the formation of a cis-fused ring system.[2] For enantioselective transformations, chiral phosphine ligands like (R)- or (S)-BINAP can be employed, though this often requires significant optimization of reaction conditions.[8]
Safety and Handling
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][9]
-
Phosphine Ligands: Triphenylphosphine and other phosphine ligands can be irritants and are susceptible to air oxidation.[7] Handle in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under a dry, inert atmosphere (argon or nitrogen).[9]
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Always handle it in a fume hood with appropriate PPE.
References
- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]
- Wikipedia. (n.d.). Intramolecular Heck reaction. In Wikipedia.
- Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- ResearchGate. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
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- Domínguez, G., & Pérez-Castells, J. (2011). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 40(7), 3430-3444. [Link]
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A Robust GC-MS Protocol for the Quantitative Analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and validated experimental protocol for the analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP) using Gas Chromatography-Mass Spectrometry (GC-MS). OHP, a saturated polycyclic aromatic hydrocarbon (PAH), is a compound of interest in environmental monitoring, petroleum fingerprinting, and toxicological studies. The methodology presented herein provides a self-validating system, incorporating rigorous sample preparation, optimized instrumentation parameters, and stringent quality control measures to ensure data of the highest accuracy and reliability. This guide is designed to be a field-proven resource, explaining not just the procedural steps but also the scientific rationale behind them.
Introduction and Significance
This compound is a partially saturated derivative of phenanthrene. While not one of the 16 priority PAHs typically regulated by the U.S. Environmental Protection Agency (EPA), its presence and concentration in various matrices can provide crucial information. As a hydroaromatic compound, it is a common constituent of fossil fuels and can be an indicator of petrogenic contamination. Its analysis demands a method that is both sensitive and selective, capable of distinguishing it from a complex background of isomeric and related compounds.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this type of analysis, offering superior chromatographic resolution and definitive mass-based identification.[1][2][3] This document provides an end-to-end workflow, from sample receipt to final data reporting, grounded in established analytical principles such as those outlined in EPA methods for semi-volatile organic analysis.[2][4][5]
Analyte Characteristics: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. These properties dictate choices in sample preparation, chromatographic conditions, and mass spectrometric detection.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈ | [6][7][8] |
| Molecular Weight | 186.29 g/mol | [6][7] |
| CAS Number | 5325-97-3 | [7][8] |
| Boiling Point | ~310-320 °C (estimated) | |
| LogP (Octanol/Water) | 4.7 (Computed) | [6] |
| Synonyms | sym-Octahydrophenanthrene | [6][7] |
The high LogP value indicates that OHP is highly lipophilic and will preferentially partition into organic solvents and associate with particulate matter or fatty tissues in biological samples.[9] This is a critical consideration for designing the extraction procedure.
Experimental Protocol: A Validated Workflow
This protocol is designed for the analysis of OHP in environmental water and soil/sediment matrices. Modifications may be required for other sample types, but the core principles will remain applicable.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to efficiently extract OHP from the sample matrix while removing interferences that could compromise the GC-MS analysis.[10][11]
3.1.1. Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide or GC-MS grade).
-
Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Cleanup: Activated Silica Gel (70-230 mesh, baked at 180°C for 16 hours).
-
Standards: Certified reference standard of this compound.
-
Internal Standard (ISTD): Phenanthrene-d10 or Chrysene-d12.
-
Surrogate Standard (SURR): Terphenyl-d14 or other non-interfering deuterated PAHs.
3.1.2. Liquid Sample Extraction (e.g., Wastewater)
-
Sample Collection: Collect a 1 L water sample in an amber glass bottle. Ensure pH is between 6 and 10.[12]
-
Spiking: Spike the sample with known amounts of surrogate and internal standards. The surrogate monitors the efficiency of the preparation process for each sample.[4][12]
-
Liquid-Liquid Extraction (LLE): Transfer the sample to a 2 L separatory funnel. Add 60 mL of DCM, and shake vigorously for 2 minutes, periodically venting pressure.[13]
-
Phase Separation: Allow the organic and aqueous layers to separate. Drain the lower DCM layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) evaporator or a gentle stream of nitrogen. A keeper solvent like isooctane should be added to prevent volatile components from evaporating to dryness.[12]
3.1.3. Solid Sample Extraction (e.g., Soil/Sediment)
-
Sample Preparation: Homogenize the sample and weigh out 5-10 g (dry weight) into an extraction thimble.
-
Spiking: Spike the sample with surrogate and internal standards.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor with a 1:1 mixture of hexane and acetone or toluene. Extract for 16-24 hours.[14]
-
Concentration & Solvent Exchange: Concentrate the extract and exchange the solvent to hexane for cleanup.[14]
3.1.4. Extract Cleanup (Mandatory for Complex Matrices)
-
Rationale: Complex matrices like soil or sediment contain many co-extracted compounds that can interfere with the analysis. A silica gel cleanup step removes polar interferences.[11][13][14]
-
Prepare a chromatography column with 5-10 g of activated silica gel in hexane.
-
Load the concentrated extract onto the column.
-
Elute with a non-polar solvent (e.g., hexane) to collect the fraction containing PAHs. Polar interferences will be retained on the column.
-
Concentrate the final eluate to a final volume of 1.0 mL for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are optimized for the separation and detection of OHP and are based on established methods for semi-volatile compounds.[1][5]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890, Thermo Scientific TRACE 1310, or equivalent | High-performance systems ensuring reproducibility. |
| Injector | Splitless Mode, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level sensitivity.[5] |
| Inlet Temperature | 280 - 300°C | Ensures complete vaporization of semi-volatile PAHs without thermal degradation. |
| Liner | 4 mm single taper with glass wool | The glass wool provides a large surface area for vaporization and traps non-volatile residues. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. Hydrogen can be an alternative.[1] |
| Column Flow | 1.2 mL/min (Constant Flow Mode) | Provides a good balance between analysis speed and chromatographic resolution.[10] |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Thermo TraceGOLD TG-5SilMS) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent selectivity for PAHs.[5] |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 310°C, hold 10 min | A temperature ramp allows for the separation of compounds with a wide range of boiling points. |
| MS System | Agilent 5977, Thermo ISQ 7610, or equivalent | Modern single quadrupole or ion trap systems provide the required sensitivity and stability.[2] |
| MS Source Temp. | 230 - 320°C | High source temperature minimizes contamination and analyte deposition.[1] |
| MS Transfer Line | 300 - 320°C | Prevents condensation of the analyte between the GC and MS.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 45-450) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM is used for quantitative analysis to maximize sensitivity.[15][16] |
Mass Spectral Data and SIM Parameters
The mass spectrum of OHP is critical for its identification. The NIST database provides reference spectra for this purpose.[7][17] For quantitative analysis in SIM mode, specific ions are monitored to enhance the signal-to-noise ratio.
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1,2,3,4,5,6,7,8-OHP | Varies with system | 186 (M⁺) | 158 | 143 |
| Phenanthrene-d10 (ISTD) | Varies with system | 188 | - | - |
Data derived from NIST Mass Spectrometry Data Center.[6][17] The quantifier ion is used for concentration calculations, while qualifier ions are used for identity confirmation based on their relative abundance ratios.
Quality Assurance and Data Validation
A robust analytical method is a self-validating one. The inclusion of the following quality control (QC) checks is mandatory for ensuring the trustworthiness of the results.
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Calibration Curve: A multi-point (5-7 levels) calibration curve must be established with a coefficient of determination (R²) ≥ 0.995.[15]
-
Surrogate Recovery: The recovery of surrogate standards in each sample must fall within an acceptable range (typically 70-130%) to ensure the extraction process was efficient.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of OHP, used to monitor the accuracy of the entire analytical process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of OHP to assess matrix-specific effects on accuracy and precision.[12]
Diagrams and Visualizations
Visual workflows and logical diagrams are essential for conveying complex processes clearly.
Caption: End-to-end experimental workflow for OHP analysis.
Caption: Logical relationship of QC checks for data validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the quantification of this compound in complex matrices. By integrating established extraction techniques with optimized instrumental parameters and a comprehensive quality control system, this protocol ensures the generation of high-quality, defensible data. Adherence to these guidelines will enable researchers and scientists to confidently analyze OHP for environmental, industrial, and research applications.
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- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent Technologies. [Link]
- Single-laboratory validation of a GC/MS method for the determination of 27 polycyclic aromatic hydrocarbons (PAHs)
- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Chemetrix. [Link]
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- Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. Taylor & Francis Online. [Link]
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- Optimized GC/MS Analysis for PAHs in Challenging M
- Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]
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Application Note: A Robust HPLC Method for the Analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Abstract
This application note details the systematic development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. The methodology presented herein is grounded in a thorough understanding of the analyte's physicochemical properties and leverages established chromatographic principles to achieve optimal separation and detection. This guide provides a comprehensive walkthrough of the method development process, from initial analyte assessment and column selection to mobile phase optimization and system suitability verification, making it an essential resource for researchers in pharmaceutical analysis and quality control.
Introduction and Initial Considerations
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused three-ring structure.[1] As a non-polar, hydrophobic compound, its analysis presents specific challenges that must be addressed through careful method design.[2][3] The primary objective of this work was to develop an isocratic HPLC method that is not only accurate and precise but also efficient and transferable across different laboratory settings.
Analyte Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₈[1]
-
Structure: A partially saturated derivative of phenanthrene.
-
Polarity: Highly non-polar, with a calculated LogP of approximately 4.7.[4][5] This high hydrophobicity is the primary determinant for selecting the chromatographic mode.[6]
-
UV Absorbance: The aromatic moiety of the molecule provides chromophores suitable for UV detection. Based on the parent compound, phenanthrene, and similar PAHs, a detection wavelength of 254 nm is a logical starting point for method development.[3]
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. The strategy employed here follows a logical progression from understanding the analyte to fine-tuning the chromatographic parameters to ensure the method is fit for its intended purpose. This workflow is crucial for achieving a "self-validating" system, where performance is verified at every stage.
Caption: Workflow for HPLC Method Development.
Optimized Chromatographic Conditions
Following a systematic optimization process, the final method parameters were established to provide efficient and symmetrical peaks for this compound.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (ACN) : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
| Diluent | Acetonitrile |
Detailed Experimental Protocol
4.1. Mobile Phase Preparation
-
Measure 850 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.
-
Measure 150 mL of HPLC-grade water into a separate graduated cylinder.
-
Combine the solvents in a 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath.
4.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Acetonitrile (diluent) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Acetonitrile and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
4.3. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Proceed with injections of the standard and sample solutions as per the sequence.
System Suitability Testing (SST)
System suitability is a critical component of any analytical method, ensuring that the chromatographic system is adequate for the analysis to be performed.[7] The criteria established for this method are based on the United States Pharmacopeia (USP) General Chapter <621>.[8][9] These tests must be performed prior to any sample analysis to verify system performance.[7]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration and detection.[10] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system for quantifying the analyte.[10] |
These parameters are to be calculated by the chromatography data system from five replicate injections of the 100 µg/mL standard solution. If the criteria are not met, the system must be investigated and the issue resolved before proceeding with sample analysis.[10]
Rationale and Optimization Logic
The choices made during method development were driven by the chemical nature of the analyte and established chromatographic theory.
-
Chromatographic Mode: Due to the high hydrophobicity of Octahydrophenanthrene, reversed-phase chromatography was the clear choice.[6] This mode utilizes a non-polar stationary phase (C18) and a polar mobile phase, which provides strong retention for non-polar compounds.[11][12]
-
Stationary Phase: A standard C18 column is the workhorse for reversed-phase separations and provides excellent retention for PAHs.[13] A 150 mm length with 5 µm particles offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A simple binary mobile phase of Acetonitrile and water was selected. Acetonitrile is a common organic modifier that offers good UV transparency and elution strength for non-polar compounds. The optimization process involved adjusting the ratio of Acetonitrile to water.
-
Initial trials with a lower percentage of ACN (e.g., 70%) resulted in excessively long retention times.
-
Increasing the ACN percentage to 85% provided an optimal retention time (typically 4-6 minutes), ensuring the peak elutes well after the void volume without being unnecessarily retained, thus saving analysis time.
-
-
Detector Wavelength: While a full UV scan would be ideal, 254 nm is a common and effective wavelength for the detection of aromatic rings, providing a strong signal for PAHs.[3]
Caption: Decision logic for method optimization.
Conclusion
The HPLC method detailed in this application note is demonstrated to be robust, reliable, and fit for the purpose of analyzing this compound. By following the outlined protocols and adhering to the system suitability criteria, researchers and drug development professionals can achieve accurate and precise results. The systematic approach to development, grounded in authoritative guidelines from the USP and ICH, ensures the integrity of the data generated.[7][14]
References
- United States Pharmacopeia (USP).
- Restek Corporation. (2020).
- International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
- MicroSolv Technology Corporation.Polycyclic Aromatic Hydrocarbons Analyzed with HPLC.Link
- Agilent Technologies.Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD.Link
- United States Pharmacopeia (USP).
- U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
- ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Cheméo.Chemical Properties of Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- (CAS 5325-97-3).Link
- Agilent Technologies. (2022).
- Kumar, B., et al.Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- LCGC International. (2024). Are You Sure You Understand USP <621>?Link
- MDPI. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques...Link
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Application Notes and Protocols for Performing Cytotoxicity Assays with 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Introduction: Unveiling the Bioactivity of a Saturated Polycyclic Aromatic Hydrocarbon
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2] While the parent compound, phenanthrene, and other unsaturated PAHs are well-documented environmental contaminants with known cytotoxic and carcinogenic properties, the biological impact of their hydrogenated counterparts is less understood.[3][4] The degree of saturation in the ring system can significantly alter the molecule's chemical properties and, consequently, its interaction with biological systems. Notably, studies on partially hydrogenated phenanthrenes, such as dihydrophenanthrenes, have indicated that a reduction in aromaticity can, in some cases, enhance cytotoxic activity against cancer cell lines.[5] This underscores the critical need to characterize the toxicological profile of fully saturated derivatives like this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic potential of this compound. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to generate robust and reproducible data, contributing to a deeper understanding of the structure-activity relationships of saturated PAHs.
Rationale for Assay Selection: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the potential cytotoxic effects of this compound, a multi-parametric approach is essential. No single assay can provide a complete picture of cellular health. Therefore, we recommend a tiered strategy that interrogates different cellular processes:
-
Metabolic Activity (MTT Assay): This initial screening assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. It provides a rapid and quantitative measure of cell proliferation and cytotoxicity.
-
Cell Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a reliable indicator of cell lysis and necrosis.
-
Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. Detecting their activation provides insight into whether the compound induces programmed cell death.
By employing this trio of assays, researchers can differentiate between cytotoxic effects that lead to immediate cell death (necrosis) and those that trigger a programmed cell death pathway (apoptosis), providing a more nuanced understanding of the compound's mechanism of action.
Experimental Design Considerations
Cell Line Selection
The choice of cell line is critical and should be guided by the research question. For general toxicity screening and to understand the potential impact on common biological barriers, the following human cell lines are recommended:
-
A549 (Human Lung Carcinoma): Relevant for assessing the effects of compounds that may be inhaled.[6]
-
HepG2 (Human Liver Carcinoma): A well-established model for studying the metabolism and toxicity of xenobiotics, as the liver is a primary site of PAH metabolism.[7]
Compound Preparation and Dosing
This compound is a hydrophobic compound.[8] Therefore, proper solubilization is crucial for accurate and reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Working Concentrations: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept constant across all treatment groups and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), a wide range of concentrations should be tested. A logarithmic dilution series is recommended for initial screening.
Detailed Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom plates
-
A549 or HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Cell Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Cells and compound-treated plates prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Medium without cells.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Protocol 3: Assessment of Apoptosis using the Caspase-3/7 Assay
This assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal.
Materials:
-
Cells and compound-treated plates prepared as in the MTT assay (opaque-walled plates are required for luminescence assays).
-
Commercially available Caspase-Glo® 3/7 Assay kit or a similar fluorescent/luminescent kit.
-
Luminometer or fluorescence microplate reader.
Procedure:
-
Prepare Reagent: Reconstitute the caspase-3/7 reagent according to the manufacturer's instructions.
-
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Reagent: Add the reconstituted caspase-3/7 reagent to each well in a 1:1 ratio with the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for the time specified in the protocol (typically 30 minutes to 1 hour), protected from light.
-
Measure Signal: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in apoptosis.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Hypothetical Cytotoxicity Data for this compound in A549 Cells (48h Exposure)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 |
| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 | 1.2 |
| 10 | 85.7 ± 6.1 | 12.5 ± 2.1 | 2.5 |
| 50 | 52.3 ± 7.5 | 25.8 ± 3.4 | 4.8 |
| 100 | 25.1 ± 4.9 | 48.2 ± 4.1 | 3.5 |
| 200 | 10.5 ± 3.2 | 75.6 ± 5.8 | 2.1 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound induces a dose-dependent decrease in cell viability in A549 cells. The increase in LDH release indicates a loss of membrane integrity, suggesting a necrotic component to the cell death. The peak in caspase-3/7 activity at 50 µM, which then declines at higher concentrations, is a classic profile for compounds that induce apoptosis at lower concentrations and switch to a more necrotic pathway at higher, overwhelming concentrations.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental workflow and potential mechanistic pathways.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathway for PAH-induced cytotoxicity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-parametric approach, researchers can gain valuable insights into the dose-dependent effects and potential mechanisms of cell death induced by this compound. The absence of existing data on this specific saturated PAH makes such investigations particularly valuable.
Future studies could build upon these initial findings by:
-
Investigating the role of metabolic activation using CYP inhibitors.
-
Exploring the induction of oxidative stress through reactive oxygen species (ROS) measurements.
-
Analyzing the expression of key genes and proteins involved in apoptosis and cell cycle regulation.
By systematically applying these methodologies, the scientific community can begin to build a comprehensive toxicological profile for this compound and other saturated PAHs, contributing to a more complete understanding of their potential impact on human health and the environment.
References
- Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells.
- Acute cytotoxicities of polynuclear aromatic hydrocarbons determined in vitro with the human liver tumor cell line, HepG2.
- Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds
- Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity.
- Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb.
- Cytotoxicity at different concentrations of phenanthrene derivatives against (a) Hep-2 and (b) Caco-2 cell lines.
- Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol.
- Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds
- Natural phenanthrenes and their biological activity.
- Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents.
- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.NIST WebBook.[Link]
- This compound.PubChem.[Link]
- Quantifying processes determining the free concentration of phenanthrene in Basal cytotoxicity assays.
- New Hydrogenated Phenanthrene Glycosides from the Edible Vegetable Elatostema tenuicaudatum W.T.Wang with DPP-IV Inhibitory and Hepatoprotective Activity.
- New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells.
- Phenanthrene decreases neutrophil function by disrupting intracellular redox balance.
- Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels.
- Effects of the model PAH phenanthrene on immune function and oxidative stress in the haemolymph of the temperate scallop Pecten maximus.
- Polycyclic aromatic hydrocarbon-induced cytotoxicity in cultured rat Sertoli cells involves differential apoptotic response.
- Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8).United States Environmental Protection Agency.[Link]
- Hibiscus sabdariffa Extract Protects HaCaT Cells against Phenanthrene-Induced Toxicity through the Regulation of Constitutive Androstane Receptor/Pregnane X Receptor P
- The combined effects of phenanthrene and micro-/nanoplastics mixtures on the cellular stress responses of the thick-shell mussel Mytilus coruscus.
- Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)
- Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities.
- TOXICOLOGICAL PROFILE FOR POLYCYCLIC AROMATIC HYDROCARBONS.
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Application Notes and Protocols for Screening 1,2,3,4,5,6,7,8-Octahydrophenanthrene for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor in modern drug discovery. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, and their derivatives have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic properties.[1][2][3][4] This application note provides a comprehensive guide for the systematic screening of 1,2,3,4,5,6,7,8-octahydrophenanthrene, a saturated derivative of phenanthrene, for its potential antimicrobial activity.
This compound (Figure 1) is a hydrophobic molecule, a characteristic often associated with antimicrobial compounds that act on the cell membrane.[5][6][7] The rationale for screening this compound stems from the established antimicrobial potential of the broader phenanthrene class.[2][8][9][10][11] This document outlines a strategic workflow, from initial screening to cytotoxicity assessment, designed to provide a robust evaluation of the compound's therapeutic potential.
Figure 1: Chemical Structure of this compound
Chemical Formula: C₁₄H₁₈
Molecular Weight: 186.29 g/mol
CAS Number: 5325-97-3[12][13][14][15]
Experimental Design: A Multi-faceted Approach to Antimicrobial Screening
A rigorous assessment of a novel compound's antimicrobial activity requires a multi-tiered approach. This protocol employs a preliminary qualitative screen followed by quantitative determination of antimicrobial potency and an evaluation of cytotoxicity to ascertain its selectivity.
I. Selection of Microbial Strains
A diverse panel of clinically relevant microorganisms should be selected to represent a broad spectrum of potential targets. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal (yeast) species: Candida albicans (e.g., ATCC 90028)
These organisms represent common causes of nosocomial and community-acquired infections and possess distinct cell wall structures, providing a comprehensive initial screen.
II. Workflow for Antimicrobial and Cytotoxicity Assessment
The screening process will follow a logical progression from a broad, qualitative assessment to a more defined, quantitative evaluation.
Caption: Workflow for screening this compound.
Protocols
Protocol 1: Agar Well Diffusion Assay
This method provides a preliminary, qualitative assessment of the antimicrobial activity of this compound.
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial and fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control antibiotic discs (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA or SDA plate in three different directions to ensure uniform growth.
-
-
Preparation of Wells:
-
Application of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Aseptically add a defined volume (e.g., 50 µL) of the test compound solution into the wells.
-
Add the same volume of DMSO to a separate well as a negative control.
-
Place a standard antibiotic disc as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. The diameter of the zone is proportional to the extent of the activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs after incubation. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][14][15]
Materials:
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (prepared as in Protocol 1 and then diluted)
-
Resazurin solution (optional, as a growth indicator)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Preparation of the Test Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of the appropriate broth to all wells.
-
Add a specific volume of the stock solution to the first well to achieve the highest desired concentration and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, add a growth indicator like resazurin and measure the absorbance or fluorescence to determine the MIC.
-
Protocol 3: MTT Cytotoxicity Assay
This assay assesses the effect of the compound on the viability of mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC₅₀ (the concentration of the compound that causes 50% cell death).
-
Data Presentation and Interpretation
The results from the screening assays should be systematically recorded and analyzed.
Table 1: Hypothetical Results of Agar Well Diffusion Assay
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 15 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 0 |
| Candida albicans | 12 |
| Positive Control | >20 |
| Negative Control (DMSO) | 0 |
Table 2: Hypothetical Results of Broth Microdilution and Cytotoxicity Assays
| Test Microorganism | MIC (µg/mL) | Mammalian Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| Staphylococcus aureus | 16 | HEK293 | >128 | >8 |
| Escherichia coli | 64 | HEK293 | >128 | >2 |
| Candida albicans | 32 | HEK293 | >128 | >4 |
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is the ratio of the cytotoxic concentration to the effective antimicrobial concentration. A higher SI value indicates greater selectivity for the microbial target over host cells.
Hypothesized Mechanism of Action
The hydrophobic nature of this compound suggests a potential mechanism of action involving the disruption of microbial cell membranes.
Caption: Hypothesized membrane disruption mechanism.
Hydrophobic compounds can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and function.[5][6][7] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Further studies, such as membrane potential assays and electron microscopy, would be required to confirm this hypothesis.
Conclusion
This application note provides a detailed framework for the initial screening of this compound for antimicrobial activity. By following these protocols, researchers can obtain reliable and reproducible data to assess the compound's potential as a lead for the development of new antimicrobial agents. A promising candidate would exhibit broad-spectrum activity with a high selectivity index, warranting further investigation into its mechanism of action and in vivo efficacy.
References
- Synthesis of antimicrobial active 9,10-phenanthrenequinones by carbene organocatalytic tandem reactions. Organic Chemistry Frontiers.
- Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC - NIH.
- Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones. PMC - NIH.
- This compound | C14H18 | CID 79221. PubChem.
- Broth Microdilution. MI - Microbiology.
- MTT Cell Proliferation and Cytotoxicity Assay Kit Storage Introduction Staining Procedure. Elabscience.
- Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides. PMC - PubMed Central.
- Optimal Balance of Hydrophobic Content and Degree of Polymerization Results in a Potent Membrane-Targeting Antibacterial Polymer. ACS Omega.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- MTT assay protocol. Abcam.
- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST WebBook.
- Functionalization of hydrophobic surfaces with antimicrobial peptides immobilized on a bio-interfactant layer. RSC Publishing.
- Phenanthrene: a vers
- This compound. TCI Chemicals.
- Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. PubMed.
- PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. PMC - PubMed Central.
- Antimicrobial Activity of Polyphenolic Compounds | Luzhanin.
- Natural phenanthrenes and their biological activity. CORE.
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- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
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- 7. bio-protocol.org [bio-protocol.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. botanyjournals.com [botanyjournals.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. Phenanthrene and its derivatives have emerged as a promising class of compounds with a range of biological activities, including anti-inflammatory effects.[1] This guide moves beyond a simple recitation of protocols to offer a strategic framework for the evaluation of these compounds, grounded in the underlying principles of inflammatory pathways and drug discovery. We will explore the mechanistic basis for the anti-inflammatory activity of phenanthrene-related compounds, provide detailed, field-proven protocols for both in vitro and in vivo evaluation, and present a template for the systematic collection and interpretation of quantitative data. The overarching goal is to equip researchers with the necessary tools and rationale to conduct robust, self-validating experiments in the pursuit of novel anti-inflammatory therapeutics.
Introduction: The Rationale for Investigating Octahydrophenanthrene Derivatives
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens or damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety profiles.
The phenanthrene scaffold is present in a variety of natural products with documented biological activities.[1] The partially saturated this compound core offers a three-dimensional structure with multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry campaigns. The exploration of these derivatives is driven by the hypothesis that specific substitutions on this core structure can modulate interactions with key targets in the inflammatory cascade, leading to potent and selective anti-inflammatory effects.
Mechanistic Insights: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many compounds are exerted through the modulation of key signaling pathways and enzymes that govern the production of inflammatory mediators. For phenanthrene derivatives, several potential mechanisms of action are of interest.
Inhibition of Pro-inflammatory Enzymes: COX-2 and 5-LOX
A central mechanism in inflammation is the arachidonic acid cascade. The enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Dual inhibition of COX-2 and 5-LOX is a particularly attractive strategy as it may offer broader anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Arachidonic Acid Cascade and Potential Inhibition by Octahydrophenanthrene Derivatives.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug discovery.
Caption: Simplified NF-κB Signaling Pathway and Potential Points of Inhibition.
Quantitative Assessment of Anti-inflammatory Activity
A systematic evaluation of the anti-inflammatory potency of novel compounds requires robust quantitative data. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of different derivatives. While specific IC50 data for the anti-inflammatory activity of this compound derivatives is currently limited in the public domain, the following table provides an illustrative example of cytotoxic IC50 values for related phenanthrenoid compounds isolated from Luzula sylvatica.[1] This serves as a template for the type of data that should be generated for the octahydrophenanthrene derivatives of interest. It is important to note that cytotoxicity can be related to anti-inflammatory mechanisms, particularly in the context of cancer, but direct anti-inflammatory assays are crucial for specific claims.
| Compound ID | Structure (if available) | Assay | Cell Line | IC50 (µM) | Reference |
| Sylvaticin A | Phenanthrene derivative | Cytotoxicity | THP-1 | 3 | [1] |
| Juncuenin B | Phenanthrene derivative | Cytotoxicity | THP-1 | 6 | [1] |
| Dehydrojuncuenin B | Phenanthrene derivative | Cytotoxicity | THP-1 | 5 | [1] |
| Dexamethasone | N/A | Nitric Oxide Inhibition | RAW 264.7 (LPS-stimulated) | ~0.1-10 (Dose-dependent inhibition) | [2] |
| Indomethacin | N/A | Paw Edema Inhibition | Rat (Carrageenan-induced) | ED50 of 10 mg/kg | [3] |
Researchers are strongly encouraged to generate specific IC50 values for their this compound derivatives using the protocols outlined below to build a comprehensive structure-activity relationship (SAR) profile.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the in vitro and in vivo evaluation of this compound derivatives.
In Vitro Assays: Initial Screening and Mechanistic Probing
In vitro assays are essential for the initial screening of compounds, providing a cost-effective and high-throughput method to identify promising candidates and elucidate their mechanisms of action.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test this compound derivatives
-
Dexamethasone (positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the octahydrophenanthrene derivatives or dexamethasone for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Caption: Workflow for the In Vitro Nitric Oxide Inhibition Assay.
Principle: These cell-free enzymatic assays directly measure the ability of the test compounds to inhibit the activity of purified COX-2 and 5-LOX enzymes. Commercially available kits are typically used for this purpose.
Materials:
-
COX-2 and 5-LOX inhibitor screening assay kits (e.g., from Cayman Chemical or similar suppliers)
-
Purified COX-2 and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Test this compound derivatives
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Zileuton (5-LOX inhibitor, positive control)
-
96-well plates (as specified by the kit)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Follow Kit Instructions: Strictly adhere to the protocol provided with the commercial assay kit.
-
Compound Incubation: Incubate the purified enzyme with various concentrations of the octahydrophenanthrene derivatives or positive controls.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Detection: Measure the product formation using a plate reader at the appropriate wavelength (fluorescence or absorbance).
-
Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.
In Vivo Models: Assessing Efficacy in a Biological System
In vivo models are crucial for evaluating the therapeutic potential of promising compounds in a whole-organism context, providing insights into their bioavailability, metabolism, and overall efficacy.
Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce the volume of paw edema compared to a control group.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test this compound derivatives
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test groups (various doses of octahydrophenanthrene derivatives).
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and conceptual framework provided in this guide are designed to facilitate a systematic and rigorous evaluation of these derivatives. Future research should focus on establishing a clear structure-activity relationship by synthesizing and testing a diverse library of these compounds. Promising lead compounds identified through the described screening cascade should be further investigated in more chronic models of inflammation and for their detailed pharmacokinetic and toxicological profiles. Ultimately, a thorough understanding of the anti-inflammatory properties of this compound derivatives will pave the way for the development of new and effective treatments for a wide range of inflammatory diseases.
References
- Bascón-Cardozo, K., et al. (2010). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacological and Toxicological Methods, 61(3), 257-262.
- Chosson, E., et al. (2020). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules, 25(23), 5651.
- Korolkiewicz, R. P., et al. (2000). Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. Immunology Letters, 73(2-3), 133-139.
- Radomski, M. W., & Salas, E. (1995). Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. Molecular Pharmacology, 48(2), 348-355.
- Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 181-184.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 50(1), 5.23.1-5.23.7.
- Paulos, C. M., et al. (2011). Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property? PLoS One, 6(8), e24098.
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Enantioselective Synthesis of Chiral Octahydrophenanthrene Derivatives: An Application Guide for Researchers
Introduction: The Significance of Chiral Octahydrophenanthrene Scaffolds
The octahydrophenanthrene framework is a privileged structural motif found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] The inherent chirality of this tricycle is often crucial for its pharmacological activity, as different enantiomers can exhibit distinct biological effects.[2][3] For instance, the morphinan alkaloids, which share a related hydrophenanthrene core, demonstrate profound and stereospecific opioid receptor activity.[4][5] Similarly, compounds like podophyllotoxin, while not a true octahydrophenanthrene, possess a related stereochemically rich fused ring system with potent anticancer properties.[6][7] The development of enantioselective methods to access these complex chiral architectures is therefore of paramount importance in drug discovery and development, enabling the synthesis of single enantiomers to improve therapeutic efficacy and reduce potential side effects.[8] This guide provides an in-depth overview of key enantioselective strategies for the synthesis of chiral octahydrophenanthrene derivatives, complete with detailed protocols and practical insights for researchers in the field.
Key Methodologies for Enantioselective Synthesis
The construction of the chiral octahydrophenanthrene skeleton with high enantiopurity can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include asymmetric catalysis, leveraging both transition metals and small organic molecules (organocatalysis) to control stereochemistry.
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, and its asymmetric variant provides a powerful entry point to the octahydrophenanthrene core.[9][10] By employing a chiral catalyst, the cycloaddition between a diene and a dienophile can be rendered highly enantioselective, establishing multiple stereocenters in a single step.[9]
Mechanism and Rationale: Chiral Lewis acids or organocatalysts are commonly employed to activate the dienophile, creating a chiral environment that directs the facial selectivity of the diene's approach.[11][12] For instance, a chiral oxazaborolidine catalyst can coordinate to an α,β-unsaturated aldehyde, lowering its LUMO and shielding one face of the dienophile, thereby favoring cycloaddition from the less hindered face.[13] The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity.[9]
Caption: Enantioselective Diels-Alder Workflow.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation is a highly efficient method for introducing chirality through the stereoselective reduction of a prochiral olefin.[14][15] In the context of octahydrophenanthrene synthesis, this typically involves the hydrogenation of a tetrahydrophenanthrene precursor.
Mechanism and Rationale: Chiral transition metal complexes, often featuring rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP), are the catalysts of choice for this transformation.[16][17] The substrate coordinates to the chiral metal center, and hydrogen is delivered from a specific face, dictated by the steric and electronic properties of the chiral ligand.[18] This method is particularly advantageous for its high atom economy and the often-excellent enantioselectivities achieved.[15]
Caption: Asymmetric Hydrogenation Process.
Enantioselective Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules like octahydrophenanthrenes.[14][19] When catalyzed by a chiral entity, these cascades can generate the desired chiral scaffold with high stereocontrol.
Mechanism and Rationale: A notable example is the palladium-catalyzed enantioselective cascade β,γ-diarylation of free carboxylic acids.[18] This process involves a series of C-H activations and C-C bond formations, orchestrated by a chiral mono-protected amino thioether ligand.[20][21] The reaction proceeds through an initial enantioselective dehydrogenation to form a chiral olefin, which then undergoes further transformations to build the polycyclic system.[18] Organocatalytic cascades, often employing chiral secondary amines, can also be utilized to construct fused carbocyclic systems through a series of Michael additions and aldol condensations.[14][22]
Detailed Application Notes and Protocols
Protocol 1: Organocatalyzed Enantioselective Diels-Alder Reaction
This protocol is a general guideline for the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral secondary amine catalyst.
Materials:
-
Chiral secondary amine catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, syringe pumps, and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine catalyst (5-20 mol%).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the dienophile).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 equivalent) to the stirred solution of the catalyst.
-
Diene Addition: Add the diene (1.5-3.0 equivalents) to the reaction mixture. For liquid dienes, addition via syringe pump over a period of time may be beneficial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Causality of Choices: The use of a chiral secondary amine catalyst is crucial for inducing asymmetry through the formation of a transient chiral iminium ion, which activates the dienophile and directs the stereochemical outcome of the cycloaddition.[9] Anhydrous conditions are necessary to prevent catalyst deactivation and unwanted side reactions. The excess of the diene is often used to drive the reaction to completion.
Protocol 2: Transition-Metal Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral tetrahydrophenanthrene derivative using a chiral rhodium catalyst.
Materials:
-
Prochiral tetrahydrophenanthrene substrate
-
Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Et-DuPhos)]BF₄)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral rhodium catalyst (0.1-1 mol%) in the anhydrous, degassed solvent.
-
Substrate Addition: Add the prochiral tetrahydrophenanthrene substrate to the catalyst solution.
-
Reaction Setup: Transfer the solution to a high-pressure hydrogenation vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 1-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the hydrogen uptake ceases or the reaction is complete as monitored by TLC or GC.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.
Causality of Choices: The chiral phosphine ligand on the rhodium center creates a chiral pocket that directs the coordination of the olefin and the subsequent facial-selective delivery of hydrogen.[15] The use of a high-pressure vessel is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. Degassed solvents are used to prevent oxidation of the catalyst.
Data Presentation: Comparison of Synthetic Methodologies
| Methodology | Catalyst Type | Key Advantages | Typical ee (%) | Key Disadvantages | Reference |
| Enantioselective Diels-Alder | Chiral Lewis Acids / Organocatalysts | Forms multiple stereocenters in one step; high convergence. | 80-99 | Substrate scope can be limited; catalyst loading can be high. | [9],[12] |
| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (Rh, Ru, Ir) | High atom economy; excellent enantioselectivity; often low catalyst loading. | 90->99 | Requires a pre-functionalized substrate; high-pressure equipment may be needed. | ,[15] |
| Enantioselective Cascade Reactions | Transition Metals / Organocatalysts | High step economy; rapid construction of molecular complexity. | 85-98 | Can be mechanistically complex to optimize; may require specific substrates. | [20],[14] |
Troubleshooting and Optimization
Low Enantioselectivity:
-
Catalyst Purity: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent decomposition.[8]
-
Solvent Effects: The solvent can significantly influence the transition state geometry. Screen a range of solvents with varying polarities.[2]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state.
-
Catalyst Loading: While lower catalyst loading is desirable, in some cases, increasing it can improve enantioselectivity.
Low Yield:
-
Reagent Purity: Impurities in starting materials can inhibit the catalyst or lead to side reactions.
-
Reaction Time and Temperature: Optimize reaction time and temperature to ensure complete conversion without product decomposition.
-
Atmosphere: For air-sensitive catalysts, ensure a strictly inert atmosphere is maintained throughout the reaction.
References
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- de Azeredo, S. O. F.; Figueroa-Villar, J. D. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar2014. [Link]
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- Total synthesis of morphine and rel
- Asymmetric reactions_synthesis. SlidePlayer. [Link]
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- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv2025. [Link]
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- Robinson, R. P., et al. Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. J. Med. Chem.2006, 49, 24, 7136–7148. [Link]
- Enantioselective Organocatalytic Synthesis of Carbocycles: The Iwabuchi Synthesis of (+)-Juvabione. Organic Chemistry Portal. [Link]
- Cauteruccio, S.
- Jana, R., et al. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science2022, 18, 213-221. [Link]
- Jana, R., et al. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
- Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions as a new tool in total synthesis.
- Sheng, T., Kang, G., Zhang, T., Meng, G., Zhuang, Z., Chekshin, N., & Yu, J. Q. (2024). One‐Step Synthesis of Chiral 9,10‐Dihydrophenanthrenes via Ligand‐Enabled Enantioselective Cascade β,γ‐Diarylation of Acids.
- Robinson, A. J. (1997). Catalytic asymmetric hydrogenation; new chiral ligands for asymmetric synthesis; rearrangement chemistry of 4-hydroxy-4,5-dihydroazepines. Monash University. [Link]
- Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]
- Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions as a new tool in total synthesis.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
- Asymmetric Hydrogen
- Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. PMC. [Link]
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. [Link]
- Wang, B., Feng, X., Huang, Y., Liu, H., & Cui, X. (2008). Efficient enantioselective hetero-Diels-Alder reaction of Brassard's diene with aliphatic aldehydes: a one-step synthesis of (R)-(+)-kavain and (S)-(+)-dihydrokavain. Organic letters, 10(6), 1311-1314. [Link]
- phenanthrenequinone. Organic Syntheses Procedure. [Link]
- Phenanthrene synthesis. Química Organica.org. [Link]
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Application Notes and Protocols: 1,2,3,4,5,6,7,8-Octahydrophenanthrene in Materials Science
Introduction: The Unique Potential of a Partially Saturated Polycyclic Aromatic Hydrocarbon
1,2,3,4,5,6,7,8-Octahydrophenanthrene, a partially saturated derivative of phenanthrene, presents a compelling molecular architecture for advanced materials science applications. Its structure, featuring a central aromatic core flanked by two saturated cyclohexane rings, offers a unique blend of properties. The rigid phenanthrene moiety provides thermal stability and a foundation for desirable electronic characteristics, while the saturated rings impart solubility and conformational flexibility. This guide provides an in-depth exploration of two primary application areas for this molecule: as a high-potential Liquid Organic Hydrogen Carrier (LOHC) for energy storage and as a versatile building block for novel organic electronic materials. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge to innovate with this promising compound.
Part 1: Application in Energy Storage as a Liquid Organic Hydrogen Carrier (LOHC)
The transition to a hydrogen-based economy hinges on safe, efficient, and cost-effective methods for hydrogen storage and transport. Liquid Organic Hydrogen Carriers (LOHCs) are a leading technology in this domain, utilizing organic compounds to chemically bind and release hydrogen in a cyclic process.[1] The phenanthrene/perhydrophenanthrene system is a promising LOHC candidate, and this compound is a critical intermediate in this process.
Causality of Application: The Hydrogenation-Dehydrogenation Cycle
The core principle of an LOHC is a reversible hydrogenation and dehydrogenation cycle. The unsaturated form of the carrier (phenanthrene) is catalytically hydrogenated at moderate temperatures and pressures for storage and transport. When hydrogen is needed, the saturated form (perhydrophenanthrene) is catalytically dehydrogenated to release high-purity hydrogen, regenerating the original carrier.
This compound (specifically the symmetric isomer, s-OHP) plays a pivotal role as its saturation to perhydrophenanthrene is often the rate-determining step in the overall hydrogenation process.[2] Overcoming the steric hindrance and competitive adsorption associated with this step is key to optimizing the efficiency of the entire LOHC cycle.[2]
Caption: LOHC cycle involving phenanthrene and its hydrogenated forms.
Protocol 1: Catalytic Hydrogenation of Phenanthrene to Perhydrophenanthrene
This protocol describes the complete hydrogenation of phenanthrene, a process in which s-octahydrophenanthrene is a key intermediate. The focus is on achieving full saturation to the perhydrogenated state.
Objective: To fully hydrogenate phenanthrene to perhydrophenanthrene for hydrogen storage.
Materials:
-
Phenanthrene (>98% purity)
-
Ni/NiAlOₓ catalyst[2]
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls
-
Solvent (e.g., decalin)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: In a typical experiment, charge the autoclave with phenanthrene (e.g., 5 g), the Ni/NiAlOₓ catalyst (e.g., 0.5 g, 10 wt%), and the solvent (e.g., 50 mL of decalin).
-
System Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to an initial pressure of 5 MPa.[2]
-
Reaction Execution: Begin stirring and heat the reactor to 300°C.[2] Maintain these conditions and monitor the pressure drop to gauge hydrogen consumption. The reaction progress can be monitored by taking small aliquots (if the system allows) for Gas Chromatography (GC) analysis. The conversion of s-octahydrophenanthrene to perhydrophenanthrene is the critical final step.[2]
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Product Isolation: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The solvent can be removed by rotary evaporation to yield the crude perhydrophenanthrene product.
-
Analysis: Confirm the product composition using GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the complete saturation of the aromatic rings.
Protocol 2: Dehydrogenation for Hydrogen Release
This protocol outlines the release of hydrogen from the fully saturated carrier, regenerating the aromatic phenanthrene.
Objective: To release stored hydrogen via catalytic dehydrogenation of perhydrophenanthrene.
Materials:
-
Perhydrophenanthrene (from Protocol 1)
-
Platinum on Carbon (Pt/C) catalyst (e.g., 3 wt%)[3]
-
A reactor suitable for dehydrogenation, equipped with a gas outlet connected to a flow meter or gas collection system.
-
Inert carrier gas (e.g., Argon)
Procedure:
-
Reactor Setup: Charge the reactor with perhydrophenanthrene and the Pt/C catalyst.
-
System Purging: Purge the system thoroughly with an inert gas like Argon to remove all oxygen.
-
Heating and Reaction: Heat the reactor to the desired dehydrogenation temperature (typically 250-320°C) under a gentle flow of the inert carrier gas.
-
Hydrogen Collection: The released hydrogen gas, carried by the inert stream, can be quantified using a gas chromatograph with a thermal conductivity detector (TCD) or a mass flow meter.
-
Reaction Monitoring: The progress of the dehydrogenation can be monitored by analyzing the composition of the liquid phase via GC, observing the reappearance of octahydrophenanthrene and ultimately phenanthrene.
-
Completion and Recovery: Once hydrogen evolution ceases, cool the reactor to room temperature. The liquid product, now primarily phenanthrene, can be separated from the catalyst by filtration and is ready for the next hydrogenation cycle.
| Parameter | Hydrogenation (Storage) | Dehydrogenation (Release) | Reference |
| Catalyst | Ni/NiAlOₓ | 3 wt% Pt/C | [2][3] |
| Temperature | ~300 °C | ~250 - 320 °C | [2][3] |
| Pressure | ~5 MPa H₂ | Atmospheric | [2][3] |
| Key Intermediate | This compound | This compound | [2] |
Part 2: Application in Organic Electronics
The rigid, planar, and electron-rich nature of the phenanthrene core makes it an attractive building block for organic electronic materials. While direct applications of unsubstituted this compound are not widely reported, its structure serves as a versatile scaffold. By analogy with its less saturated counterpart, 1,2,3,4-tetrahydrophenanthrene, functionalized octahydrophenanthrene derivatives are expected to be valuable components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4]
Causality of Application: A Tunable Electronic Scaffold
The central aromatic portion of octahydrophenanthrene can be chemically modified to tune its electronic properties, such as the HOMO/LUMO energy levels. The saturated rings enhance solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating. By attaching electron-donating or electron-withdrawing groups, or by extending the π-conjugation, derivatives of octahydrophenanthrene can be engineered to function as host materials in OLEDs or as p-type semiconductors in OFETs.[4][5]
Caption: Workflow for developing organic electronic devices from octahydrophenanthrene.
Protocol 3: Synthesis of a Bromo-Functionalized Octahydrophenanthrene Derivative
This protocol provides a general method for introducing a bromine atom onto the aromatic ring of octahydrophenanthrene. This bromo-derivative is a key intermediate for further elaboration into more complex conjugated molecules via cross-coupling reactions.[4]
Objective: To synthesize a key intermediate for organic electronic materials.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM))
-
Radical initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/dichloromethane) to yield the pure bromo-functionalized octahydrophenanthrene.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This bromo-derivative can then be used in standard cross-coupling reactions (e.g., Suzuki, Stille, Heck) to build larger π-conjugated systems suitable for testing in electronic devices.
References
- Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. (2021). Frontiers in Chemistry.
- Meyer, F. C. (1943). Hydrogenation and Dehydrogenation of Phenanthrene Derivatives. University of Wisconsin--Madison.
- Liquid organic hydrogen carrier. Wikipedia.
- Reaction network for the hydrogenation of phenanthrene (PHE) and its products... ResearchGate.
- The Versatile Applications of Phenanthrene Derivatives in Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound. National Center for Biotechnology Information.
- NIST. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook.
- Jana, R., et al. (2022). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science.
- Bykova, M. V., et al. (2022). Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. Molecules.
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- 2. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
The Versatile Tricyclic Core: 1,2,3,4,5,6,7,8-Octahydrophenanthrene as a Strategic Building Block in Modern Synthesis
Introduction: In the landscape of medicinal chemistry and materials science, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient discovery. These molecular frameworks are capable of interacting with multiple biological targets or forming the basis of advanced materials. The 1,2,3,4,5,6,7,8-octahydrophenanthrene core, a partially saturated tricyclic aromatic hydrocarbon, represents one such versatile building block. Its rigid, three-dimensional structure, combined with a functionalizable aromatic ring, makes it an attractive starting point for the synthesis of complex molecules, from potent pharmaceuticals to novel organic materials. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and functionalization, and highlighting its application in contemporary research.
The significance of the octahydrophenanthrene skeleton is underscored by its presence in a vast array of natural products and biologically active molecules. Most notably, it forms a key component of the foundational tetracyclic structure of steroids. This inherent biological relevance provides a strong rationale for its use in drug discovery, as derivatives can be designed to mimic or antagonize the activity of endogenous hormones and other signaling molecules. A prime example is the development of octahydrophenanthrene-2,7-diol analogues, which have been identified as potent and selective agonists of the glucocorticoid receptor (GR), demonstrating the scaffold's utility in creating pathway-selective therapeutics.[1][2]
This document serves as a technical guide for researchers, providing not just procedural steps, but also the underlying scientific principles that govern the synthesis and application of this important molecular entity.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of a molecular building block is critical for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 5325-97-3 | [3][4] |
| Molecular Formula | C₁₄H₁₈ | [4][5] |
| Molecular Weight | 186.29 g/mol | [4] |
| Appearance | Colorless crystalline solid | N/A |
| Boiling Point | 295 °C | N/A |
| Melting Point | 16.7 °C | N/A |
| ¹H NMR (CDCl₃) | δ 6.86 (s, 2H, Ar-H), 2.74 (t, 4H), 2.56 (t, 4H), 1.82 (m, 4H), 1.74 (m, 4H) | N/A |
| ¹³C NMR | Data available in spectral databases | [4] |
| InChIKey | YSZLFGZFQTTZIQ-UHFFFAOYSA-N | [4][5] |
Synthesis of the Core Scaffold
The construction of the this compound core can be approached through several synthetic strategies. The most common and industrially scalable method is the catalytic hydrogenation of the readily available polycyclic aromatic hydrocarbon, phenanthrene. Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile route for constructing substituted derivatives from smaller, functionalized precursors.
Method 1: Catalytic Hydrogenation of Phenanthrene
This method leverages the stepwise reduction of the aromatic rings of phenanthrene. The choice of catalyst and reaction conditions is paramount to selectively hydrogenate the two terminal rings while preserving the central aromatic ring, thus yielding the desired symmetrically octahydro-phenanthrene (sym-OHP). The reaction proceeds through di- and tetrahydro-phenanthrene intermediates.[6]
Sources
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- 6. researchgate.net [researchgate.net]
Technical Guide: Isolation and Purification of 1,2,3,4,5,6,7,8-Octahydrophenanthrene from Synthetic Reaction Mixtures
Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP) from complex reaction mixtures. OHP is a saturated phenanthrene derivative that serves as a key structural motif and synthetic intermediate. Its purification is often complicated by the presence of structurally similar isomers, unreacted starting materials, and catalyst residues. This guide details a multi-step strategy, beginning with an aqueous workup, followed by column chromatography for coarse separation, and culminating in recrystallization for final polishing. The protocols are designed to be self-validating, with explanations of the underlying principles for each step.
Foundational Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. This compound is a nonpolar, tricyclic hydrocarbon. Its properties dictate the choice of solvents for extraction, chromatography, and recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | PubChem[1] |
| Molecular Weight | 186.29 g/mol | Cheméo[2][3] |
| CAS Number | 5325-97-3 | Cheméo[3] |
| Boiling Point | 568.20 K (295.05 °C) | Cheméo[3] |
| Octanol/Water Partition Coeff. (logP) | 3.444 | Cheméo[3] |
| Water Solubility (log₁₀WS) | -4.47 mol/L | Cheméo[3] |
| General Solubility | Soluble in nonpolar organic solvents (e.g., hexanes, toluene, dichloromethane), sparingly soluble in polar protic solvents (e.g., ethanol, methanol), and practically insoluble in water.[4] |
The high logP value and extremely low water solubility confirm the molecule's hydrophobic nature, making liquid-liquid extraction an effective initial purification step. The high boiling point suggests that vacuum distillation can be a viable alternative to chromatography for separating it from more volatile impurities.
Deconstructing the Crude Reaction Mixture
The composition of the crude product dictates the purification challenge. A common synthesis route for phenanthrene derivatives involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[5] A typical reaction mixture post-synthesis may contain:
-
Target Product: this compound
-
Unreacted Starting Materials: e.g., vinyl halides and pyran derivatives.[5]
-
Catalyst Residues: Palladium complexes and ligands (e.g., phosphines).
-
Byproducts: Isomers (e.g., other octahydrophenanthrene isomers), over-reduced species (e.g., tetradecahydrophenanthrene), or elimination products.
-
Reaction Solvent: High-boiling point aprotic solvents like DMF, NMP, or toluene.
-
Reagents: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and additives.
A Strategic Multi-Step Purification Workflow
This guide proposes a robust, three-stage purification workflow designed to systematically remove impurities based on their differing chemical and physical properties.
Caption: High-level workflow for OHP isolation.
Stage 1: Protocol for Aqueous Workup and Liquid-Liquid Extraction
Rationale: This initial step aims to remove the bulk of inorganic salts, water-soluble organic solvents (like DMF), and polar impurities. A nonpolar organic solvent is used to selectively dissolve the hydrophobic OHP, separating it from the aqueous phase.
Step-by-Step Protocol:
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an organic solvent in which OHP is highly soluble, such as ethyl acetate or dichloromethane (DCM). A volume 3-5 times that of the reaction solvent is recommended.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate.
-
Phase Separation: Drain the aqueous layer. If the reaction used a strong base, a wash with a dilute acid (e.g., 1M HCl) may be necessary to neutralize it, followed by a wash with saturated sodium bicarbonate solution and finally a brine wash to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid or oil.
Stage 2: Protocol for Coarse Purification via Flash Column Chromatography
Rationale: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. Given OHP's nonpolar nature, silica gel is an appropriate stationary phase, and a nonpolar eluent system will effectively separate it from more polar byproducts and catalyst residues.
Caption: Workflow for chromatographic purification of OHP.
Step-by-Step Protocol:
-
Stationary Phase Selection: Use standard flash-grade silica gel (SiO₂, 40-63 µm particle size).
-
Mobile Phase Selection: A gradient elution is recommended for optimal separation.
-
Solvent A: Hexanes or Heptane (nonpolar)
-
Solvent B: Ethyl Acetate or Dichloromethane (more polar)
-
Initial TLC: Develop a thin-layer chromatography (TLC) plate using various ratios of Hexanes:Ethyl Acetate (e.g., 99:1, 95:5) to determine the optimal solvent system. The target OHP spot should have an Rf value of approximately 0.2-0.3 for good separation.
-
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from Stage 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better resolution than loading the sample as a liquid. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: Begin eluting with 100% hexanes. The nonpolar OHP will travel down the column. Collect fractions and monitor them by TLC. If separation from other nonpolar byproducts is challenging, a very shallow gradient (e.g., 0-2% ethyl acetate in hexanes) can be employed to improve resolution.
-
Product Isolation: Combine the fractions that contain pure OHP (as determined by TLC). Remove the solvent via rotary evaporation to yield the partially purified product, which may appear as a white solid or a waxy substance.
Stage 3: Protocol for High-Purity Isolation via Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will form a crystal lattice, excluding impurities which remain in the solution.[6]
Step-by-Step Protocol:
-
Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Poorly dissolve OHP at room temperature.
-
Readily dissolve OHP at its boiling point.
-
Have a relatively low boiling point for easy removal.
-
Not react with OHP.
-
Potential solvents for a nonpolar compound like OHP include isopropanol, ethanol, or a mixed solvent system like acetone/water.
-
-
Dissolution: Place the semi-purified OHP from Stage 2 into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. If the solid does not fully dissolve, add small aliquots of hot solvent until a clear, saturated solution is obtained.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Forcing rapid crystallization by crashing the solution in an ice bath can trap impurities.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure OHP.
-
Isolation and Washing: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.
Purity Assessment and Characterization
The purity of the isolated this compound should be rigorously confirmed using standard analytical techniques.
| Technique | Expected Result for Pure Sample |
| ¹H NMR | The spectrum should show sharp peaks corresponding to the aromatic and aliphatic protons. The integration values should match the expected number of protons for the OHP structure. Absence of impurity peaks is critical. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the OHP molecule.[1] |
| GC-MS | A single peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 186.3.[1] |
| Melting Point | A sharp melting point range (typically < 2 °C span) indicates high purity. |
References
- Cheméo. (n.d.). Chemical Properties of Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- (CAS 5325-97-3).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79221, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604000, 1,2,3,4,5,6,7,8-Octahydro-1-methylphenanthrene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519781, 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene.
- Cheméo. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from....
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.
- Jana, R., et al. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21971, Phenanthrene, tetradecahydro-.
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scaling up the synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
An Application Guide to the Scalable Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Introduction
This compound (OHP) is a saturated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial structural motif and synthetic precursor in various fields. Its applications range from being a starting material in the synthesis of complex organic compounds to its use in the pharmaceutical and fragrance industries.[1] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including ensuring process safety, maintaining yield and selectivity, and managing costs.
This document provides a detailed guide for researchers, chemists, and drug development professionals on scalable synthetic routes to this compound. It offers a comparative analysis of viable synthetic strategies, focusing on catalytic hydrogenation as the primary recommended method and the Birch reduction as a potent alternative. The protocols herein are designed with an emphasis on the underlying chemical principles, safety, and practical considerations for scaling up.
Comparative Analysis of Synthetic Routes for Scale-Up
The efficient synthesis of OHP on a large scale hinges on the selection of an appropriate chemical pathway. While several methods exist for the construction of the core phenanthrene skeleton, such as the Robinson annulation[2][3][4][5] and Diels-Alder reactions,[6][7][8] these typically involve multiple steps and are better suited for creating complex, substituted analogs in laboratory settings. For the large-scale production of the parent OHP, direct reduction of the readily available and inexpensive phenanthrene feedstock is the most logical approach.[9] The two most prominent methods for this transformation are catalytic hydrogenation and dissolving metal reduction (Birch reduction).
| Synthetic Route | Principle | Scalability | Selectivity for OHP | Safety & Environmental | Economic Viability |
| Catalytic Hydrogenation | Heterogeneous catalysis with H₂ gas reduces the aromatic rings of phenanthrene. | Excellent; widely used in industry. | Good to Excellent; tunable by catalyst choice and reaction conditions. | High-pressure H₂ requires specialized equipment. Catalysts can be pyrophoric. Generally greener than dissolving metal reductions. | High initial capital for high-pressure reactors, but catalysts can be recycled. Cost-effective at scale. |
| Birch Reduction | Dissolving an alkali metal (e.g., Na) in liquid ammonia creates solvated electrons that reduce the aromatic system.[10][11] | Moderate to Good; requires specialized handling of cryogenic and pyrophoric materials. | Good; typically yields 1,4-cyclohexadiene structures.[12] | High Hazard : Requires handling of large quantities of metallic sodium (violently reactive with water)[13] and cryogenic liquid ammonia. | Lower initial equipment cost than high-pressure hydrogenation, but reagents are consumed stoichiometrically. |
| Annulation Strategies | Stepwise construction of the ring system (e.g., Robinson Annulation).[2] | Poor; typically multi-step syntheses with lower overall yields. | Not directly applicable for unsubstituted OHP synthesis from simple precursors. | Generally lower hazard than Birch reduction. | Not economically viable for bulk OHP production. |
Based on this analysis, catalytic hydrogenation emerges as the superior strategy for industrial-scale synthesis due to its high efficiency, selectivity, and established industrial precedent. The Birch reduction remains a powerful and viable laboratory-scale method that can be scaled with rigorous safety protocols, making it a valuable alternative.
Part 1: Scalable Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of industrial chemical synthesis, offering a clean and efficient route to reduce unsaturated compounds. For phenanthrene, this process involves its reaction with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.
Principle and Reaction Pathway
The hydrogenation of phenanthrene to perhydrophenanthrene (the fully saturated product) is a stepwise process. The reaction proceeds through various intermediates, including dihydrophenanthrene (DiHP), tetrahydrophenanthrene (THP), and the desired octahydrophenanthrene (OHP).[14] The key to a successful scale-up is to maximize selectivity towards OHP.
The saturation of the final aromatic ring in OHP to yield perhydrophenanthrene is often the rate-determining step due to steric hindrance and competitive adsorption of OHP on the catalyst surface.[15][16] This kinetic bottleneck can be exploited to favor the accumulation of OHP as the major product.
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Application Notes & Protocols: Safe Laboratory Handling of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (CAS No. 5325-97-3) in a laboratory setting.[1][2][3][4] Due to the absence of comprehensive toxicological data for this specific compound, these protocols are grounded in the established safety principles for the broader class of Polycyclic Aromatic Hydrocarbons (PAHs).[5] Researchers, scientists, and drug development professionals should adopt a conservative approach, treating this compound with the same level of caution as other potentially hazardous PAHs.
Introduction: Understanding the Compound
This compound is a saturated derivative of the polycyclic aromatic hydrocarbon phenanthrene. While specific hazard information is limited, its structural relationship to PAHs necessitates stringent safety protocols. PAHs as a class are known for their potential health risks, which can range from skin and eye irritation to more severe chronic effects, including carcinogenicity.[5] Therefore, the principle of "as low as reasonably practicable" (ALARP) for exposure must be strictly followed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5325-97-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₈ | [1][3][4] |
| Molecular Weight | ~186.30 g/mol | [1][3][4] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |
| Purity (Typical) | >98.0% (GC) | [2] |
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the data gap on the specific toxicity of this compound, a thorough risk assessment is mandatory before any handling. The primary routes of potential exposure are inhalation of aerosols, dermal contact, and accidental ingestion.[5]
Potential Hazards (Inferred from PAH Class):
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[5]
-
Chronic Effects: Prolonged or repeated exposure may pose a risk of more severe health effects, including potential carcinogenicity.[5]
-
Environmental Hazards: PAHs can be persistent in the environment and harmful to aquatic life.[6][7]
A risk assessment should be conducted for each experimental procedure, considering the quantity of the substance being used, the potential for aerosol generation, and the duration of handling.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls, is essential to minimize exposure.
Engineering Controls
-
Primary Containment: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[8][9][10]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over the goggles when there is a significant risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[11] It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times. Gloves should be inspected before each use and changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[11] Long pants and closed-toe shoes are also mandatory.[11]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, or during a large spill, a respirator may be necessary.[11] The selection of the appropriate respirator should be based on a formal risk assessment and in accordance with institutional EHS guidelines.
Diagram 1: Hierarchy of Controls
Caption: Hierarchy of controls for managing exposure risks.
Standard Operating Procedures (SOPs)
Handling and Storage Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing dish to minimize contamination of balances.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[12] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Post-Handling: After handling, decontaminate the work area in the fume hood. Remove gloves and wash hands thoroughly with soap and water.
Spill Response Protocol
In the event of a spill, the following steps should be taken:[13][14][15]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Small Spills (manageable by lab personnel):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or cat litter.[13][16]
-
Slowly add the absorbent material to the spill, working from the outside in.[15][16]
-
Once the liquid is fully absorbed, carefully sweep the material into a labeled, sealable container for hazardous waste disposal.[13][15]
-
Decontaminate the spill area with soap and water.[15]
-
-
Large Spills: For large spills, or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Diagram 2: Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal Protocol
All waste containing this compound, including contaminated absorbents, gloves, and disposable labware, must be disposed of as hazardous waste.[6]
-
Place all solid and liquid waste into a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for the disposal of PAH-contaminated waste.[6][17]
Conclusion
The safe handling of this compound requires a proactive and cautious approach due to the lack of specific toxicological data. By adhering to the principles outlined in this guide, which are based on the established hazards of Polycyclic Aromatic Hydrocarbons, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding of the potential hazards, consistent use of engineering controls and PPE, and adherence to established protocols are paramount.
References
- PubChem.this compound | C14H18 | CID 79221.
- 3M.Polycyclic Aromatic Hydrocarbons. 3M Personal Safety Division. [Link]
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- Taylor & Francis Online.Bioremediation of Polycyclic Aromatic Hydrocarbon (PAH)-Contaminated Waste Using Composting Approaches. Taylor & Francis Online. [Link]
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- Queen Mary University of London.Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
- ResearchGate.Removal of polycyclic aromatic hydrocarbons (PAH) from sewage sludge by anaerobic degradation.
- U.S. Environmental Protection Agency.Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8). U.S. Environmental Protection Agency. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the technical support center for the synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile carbocyclic scaffold. As a core structure in various natural products and functional materials, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and modern synthetic strategies.
Overview of Synthetic Strategies
The construction of the this compound core can be approached through several synthetic routes. The optimal choice depends on available starting materials, required scale, and desired substitution patterns. The three most common strategies you will encounter are:
-
Catalytic Hydrogenation of Phenanthrene: A direct route involving the partial saturation of the aromatic phenanthrene core. The primary challenge lies in selectively hydrogenating the two outer rings while preserving the central aromatic ring, avoiding over-hydrogenation to the fully saturated perhydrophenanthrene.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Heck reaction, allow for the convergent assembly of the tricyclic system from smaller, functionalized precursors.[1][3][4][5] These methods offer high yields and functional group tolerance but require careful control of the catalyst system.
-
Ring-Forming Reactions (Annulation): Classic and powerful methods like the Robinson Annulation can be used to build the fused six-membered rings sequentially.[6][7] This strategy involves a Michael addition followed by an intramolecular aldol condensation.[8]
Below is a general workflow for a typical synthesis campaign.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I've recovered only starting material. What are the common causes?
Answer: This is a frequent and frustrating issue, often pointing to problems with reagents, catalysts, or reaction conditions. Let's break down the likely culprits based on the reaction type.
-
For Palladium-Catalyzed Reactions (e.g., Heck):
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is the most common cause of failure. Ensure you have purged your solvent with argon or nitrogen for at least 30-60 minutes and that your reaction is maintained under a positive pressure of inert gas.[9]
-
Poor Ligand Choice: The phosphine ligand (e.g., PPh₃) is crucial. Ensure it is pure and not oxidized. Consider screening different ligands if the standard ones fail.
-
Incorrect Base: The choice and quality of the base (e.g., Cs₂CO₃, K₂CO₃) are critical. Use a freshly opened or properly stored base. Ensure it is finely powdered to maximize surface area.
-
-
For Catalytic Hydrogenation:
-
Catalyst Poisoning: Sulfur, halides, or even strongly coordinating functional groups on your substrate can poison noble metal catalysts (Pd, Pt, Rh). Purify your starting phenanthrene if its source is suspect.
-
Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that the H₂ pressure is maintained throughout the reaction. For benchtop hydrogenations, a balloon is often insufficient for difficult reductions; a dedicated hydrogenation apparatus is recommended.
-
Catalyst Quality: The activity of catalysts like Pd/C can vary significantly between batches and suppliers. If you suspect an issue, test a new batch of catalyst on a known, reliable reaction.
-
-
For Robinson Annulation:
-
Inefficient Enolate Formation: Your base (e.g., NaOH, KOH, NaOEt) may not be strong enough or may be consumed by acidic impurities. Ensure your ketone starting material is pure.
-
Polymerization of Michael Acceptor: α,β-unsaturated ketones (like methyl vinyl ketone) can polymerize, especially in the presence of base or heat. It's often best to add the Michael acceptor slowly to the reaction mixture.
-
Q2: My reaction is messy, showing multiple unidentified spots on TLC/GC-MS. How can I identify and prevent side products?
Answer: A complex product mixture indicates a lack of selectivity or the presence of degradation pathways.
-
Symptom: Over-reduction in Hydrogenation.
-
Cause: The reaction has proceeded too far, converting the desired octahydrophenanthrene into perhydrophenanthrene. This is common when reactions are left for too long or run at too high a temperature or pressure.[2]
-
Solution: Carefully monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by GC-MS to track the disappearance of starting material and the appearance of the product and byproducts. Stop the reaction immediately once the starting material is consumed. Consider using a less active catalyst or milder conditions (lower H₂ pressure, lower temperature).
-
-
Symptom: Isomer Formation.
-
Cause: Depending on the synthetic route, different isomers of octahydrophenanthrene can form. For instance, hydrogenation can sometimes yield asym-octahydrophenanthrene in addition to the desired sym-octahydrophenanthrene.
-
Solution: Characterization is key. Use ¹H NMR to confirm the structure; the symmetrical 1,2,3,4,5,6,7,8-isomer has a characteristic simple aromatic singlet and distinct aliphatic signals.[10] Modifying the catalyst and solvent system in hydrogenation can sometimes influence isomer distribution.
-
-
Symptom: Dimerization or Polymerization.
-
Cause: This is common in reactions involving highly reactive intermediates, such as the enolates and unsaturated ketones in a Robinson annulation.
-
Solution: Use high-dilution conditions. This can be achieved by adding reagents slowly over a long period or by using a larger solvent volume to disfavor intermolecular reactions.
-
The following decision tree can help guide your troubleshooting process.
Sources
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- 5. researchgate.net [researchgate.net]
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common side products in the synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Technical Support Center: Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind the formation of key byproducts and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what is the most common challenge for each?
A1: The synthesis of this compound, a key structural motif in various natural products, is typically approached via two main strategies:
-
Catalytic Hydrogenation of Phenanthrene: This is the most direct route, starting from the fully aromatic phenanthrene. The primary challenge is controlling the extent of hydrogenation to selectively saturate the two outer rings while leaving the central aromatic ring intact. This process often leads to a mixture of under-hydrogenated, over-hydrogenated, and isomeric products.[1][2]
-
Ring Construction (Annulation) Strategies: These methods build the tricyclic system from smaller precursors. A common example is the Robinson Annulation , which is a powerful tool for forming six-membered rings.[3][4] The main difficulties here involve side reactions of the highly reactive starting materials, such as polymerization of the Michael acceptor, and ensuring the correct regiochemistry.[5] Other methods, like intramolecular Friedel-Crafts reactions or Diels-Alder cycloadditions, present their own unique challenges with regioselectivity and reaction conditions.[6][7]
Q2: I've isolated a byproduct with the same mass as my target octahydrophenanthrene. What could it be?
A2: If you have a byproduct with the same mass, it is almost certainly an isomer. In the context of phenanthrene hydrogenation, you have likely formed the asymmetric octahydrophenanthrene (asym-OHP) alongside your desired symmetric (sym) this compound.[1][2] These isomers arise from different pathways of hydrogen addition across the phenanthrene core. Their separation can be challenging due to very similar physical properties.
Troubleshooting Guide: Catalytic Hydrogenation of Phenanthrene
This is the most common industrial and laboratory-scale method. Success hinges on precise control over reaction parameters to manage selectivity.
Issue 1: My reaction produces a mixture of di-, tetra-, octa-, and perhydrophenanthrenes. How can I improve selectivity for the target octahydrophenanthrene?
Root Cause Analysis: The hydrogenation of phenanthrene is a stepwise process. The formation of a complex product mixture is a classic sign of a reaction where the rates of the sequential hydrogenation steps are not sufficiently differentiated. High temperatures, high hydrogen pressure, and highly active catalysts can lead to over-hydrogenation, while insufficient reaction time or catalyst activity results in under-hydrogenation.[2][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation selectivity.
Detailed Protocols & Explanations:
-
Adjust Reaction Temperature: Hydrogenation is exothermic. Lowering the temperature can disfavor the subsequent, more difficult hydrogenation steps required to form perhydrophenanthrene, thus increasing selectivity for the octahydro- level.[8]
-
Reduce Hydrogen Pressure: High H₂ pressure increases the surface concentration of active hydrogen species on the catalyst, promoting exhaustive hydrogenation.[8] Reducing pressure can help the reaction pause at the desired intermediate stage.
-
Monitor Reaction Progress: Use Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of starting material and the appearance of intermediates and products. Stop the reaction when the concentration of this compound is maximized.
-
Catalyst Selection: The choice of catalyst is critical. While noble metals like Platinum (Pt) are highly active, they can lead to over-hydrogenation. Nickel-based catalysts, such as NiW/Al₂O₃ or Ni/NiAlOₓ, often provide a better balance of activity and selectivity for this transformation.[1][9]
Data Snapshot: Catalyst Performance in Phenanthrene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Selectivity to Perhydrophenanthrene (PHP) (%) | Reference |
| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | 96 | 67 | [9] |
| Ni/NiAl Spinel | NiAl Spinel | 300 | 5.0 | 99.5 | 99.2 | [9] |
| Ni/Al₂O₃ | Al₂O₃ | - | - | 97.9 | 20.8 | [9] |
| Chrysotile/NiTi | Chrysotile | 420 | 4.0 | 34.62 | - | [9] |
This table illustrates how different catalyst systems under various conditions can dramatically shift product distribution. Note the high selectivity for complete saturation (PHP) with the Ni/NiAl Spinel catalyst, which would be undesirable for synthesizing octahydrophenanthrene.
Issue 2: My main byproduct is an unwanted isomer, asym-octahydrophenanthrene.
Root Cause Analysis: The hydrogenation of phenanthrene can proceed through two main pathways, leading to the symmetric (desired) and asymmetric (undesired) octahydrophenanthrene isomers. The reaction pathway is influenced by the catalyst and conditions. For example, with a NiW/Al₂O₃ catalyst, 1,2,3,4-tetrahydrophenanthrene (THP) is a key intermediate, and its subsequent hydrogenation can lead to both isomers.[1][2]
Mitigation Strategies:
-
Catalyst Choice: The selectivity towards sym-OHP vs. asym-OHP is highly catalyst-dependent. Systematic screening of different catalysts (e.g., Ni-based vs. noble metal-based) is the most effective approach.
-
Solvent Effects: The choice of solvent can influence the adsorption of intermediates on the catalyst surface, thereby altering the isomeric ratio. The addition of a hydrogen-donor solvent like decalin has been shown to have a positive impact on the overall reaction.[1][2]
-
Purification: Since preventing the formation of the asymmetric isomer entirely is difficult, an effective purification strategy is essential. See the "Purification Strategies" section below.
Troubleshooting Guide: Robinson Annulation
The Robinson annulation is a tandem Michael addition and intramolecular aldol condensation, a classic method for building a six-membered ring onto an existing structure.[3][10]
Issue: I'm attempting a Robinson annulation to build the final ring, but I'm getting low yields and a significant amount of polymer-like material.
Root Cause Analysis: The most common Michael acceptor used in this reaction, methyl vinyl ketone (MVK), is notoriously prone to self-polymerization under the basic conditions required for the reaction.[5] This side reaction consumes the MVK, leading to low yields of the desired annulated product. A secondary issue can be double alkylation of the starting enolate.[5]
Caption: Competing reactions in Robinson Annulation.
Solutions & Protocols:
-
Use an MVK Precursor (In-situ Generation): To avoid high concentrations of reactive MVK, a Mannich base such as 2-(diethylaminomethyl)-2-butanone methiodide can be used. This salt, upon treatment with base, slowly generates MVK in situ, keeping its steady-state concentration low and minimizing polymerization.[5]
-
Use an MVK Surrogate: Alternative Michael acceptors that are less prone to polymerization can be employed. Examples include 1,3-dichloro-cis-2-butene (the Wichterle reaction) or α-silylated vinyl ketones.[3]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still effectively promotes the reaction. Strong bases and high heat will accelerate the undesired polymerization.
Purification Strategies
Q: How can I purify this compound from its isomers and other hydrogenation byproducts?
A: Separating a complex mixture of closely related hydrocarbons requires a multi-step approach.
-
Fractional Distillation: If you are working on a large scale, fractional distillation under reduced pressure can be effective for separating components with different boiling points, such as separating the octahydrophenanthrenes (C14) from the lighter tetrahydrophenanthrenes (C14) or heavier perhydrophenanthrenes (C14).
-
Column Chromatography: This is the most common laboratory-scale method. Due to the nonpolar nature of the compounds, silica gel chromatography with a nonpolar eluent system (e.g., hexanes or petroleum ether) is typically used. The isomers will have very similar Rf values, so a long column and slow, careful elution are necessary.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol or methanol can be highly effective, especially for removing minor impurities.[6] This technique exploits differences in solubility and crystal lattice energy between the desired product and its contaminants.
References
- Wang, K., Guan, J., He, D., & Zhang, Q. (n.d.). The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst. Scientific.Net.
- Abdullin, A. I., et al. (2024). The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. MDPI.
- Wang, K., et al. (2012). The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst. ResearchGate.
- Mondal, S., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate.
- Fulton, J. D., & Robinson, R. (1933). Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed).
- Wikipedia. (n.d.). Robinson annulation. Wikipedia.
- Imamura, P. M., Costa, M., & Custódio, R. (2000). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. ResearchGate.
- Mondal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono... Engineered Science Publisher.
- Organic Chemistry Portal. (n.d.). Robinson Annulation. Organic Chemistry Portal.
- Imamura, P. M., Costa, M., & Custódio, R. (2000). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. ResearchGate.
- Al-Zoubi, R. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.
- Banerjee, A. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers.
- Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal.
- Al-Zoubi, R. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- PubChem. (n.d.). This compound. PubChem.
- Basirico, A., et al. (2021). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. National Institutes of Health.
- Khan Academy. (n.d.). Diels-Alder reaction. Khan Academy.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
- Danheiser, R. L. (2007). The Diels-Alder Reaction. MIT OpenCourseWare.
- LookChem. (n.d.). Cas 5325-97-3, this compound. LookChem.
Sources
- 1. The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst | Scientific.Net [scientific.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. juniperpublishers.com [juniperpublishers.com]
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- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Robinson Annulation [organic-chemistry.org]
Technical Support Center: Purification of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the dedicated technical support center for the purification of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile polycyclic aromatic hydrocarbon. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of OHP. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of OHP is fundamental to designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈ | [1][2] |
| Molecular Weight | 186.30 g/mol | [1] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [3] |
| Melting Point | 16.7°C | [4] |
| Boiling Point | 295°C | [3][4] |
| Density | 1.03 g/cm³ | [4] |
| Refractive Index | 1.5650 to 1.5680 | [4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
| CAS Number | 5325-97-3 | [1][2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of OHP, providing potential causes and actionable solutions.
Problem 1: Incomplete Removal of Starting Materials or Byproducts
Symptom: Your purified OHP shows the presence of unreacted starting materials (e.g., phenanthrene, tetralin) or synthetic byproducts when analyzed by GC-MS or HPLC.[4][5]
Potential Cause: The primary cause is often the selection of an inappropriate purification method or suboptimal parameters for the chosen technique. For instance, simple distillation may be insufficient to separate compounds with close boiling points.
Solution:
-
Fractional Distillation: For the removal of close-boiling impurities, fractional distillation is more effective than simple distillation.[6] The increased surface area in a fractionating column provides multiple theoretical plates, allowing for a more efficient separation of components with small differences in boiling points.[7]
-
Column Chromatography: Silica gel or alumina column chromatography can be highly effective. The choice of eluent system is critical. A non-polar solvent like hexane can be used to elute the non-polar OHP, while more polar impurities will be retained on the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate a wider range of impurities.
-
Recrystallization: If your crude OHP is a solid at or near room temperature, recrystallization can be a powerful purification technique.[8] The principle relies on the differential solubility of OHP and its impurities in a chosen solvent at different temperatures.[9]
Problem 2: Presence of Isomeric Impurities
Symptom: Your analytical data (e.g., ¹H NMR, ¹³C NMR) suggests the presence of other octahydrophenanthrene isomers.
Potential Cause: The synthetic route used to produce OHP may lead to the formation of various isomers. These isomers often have very similar physicochemical properties, making them challenging to separate.
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase can separate closely related isomers.[10][11]
-
Fractional Crystallization: This technique is a variation of recrystallization that can be used to separate isomers. It involves a series of sequential crystallization steps to enrich one isomer over others.
Problem 3: Oily Product Instead of Crystalline Solid
Symptom: After a purification attempt, particularly recrystallization, the OHP product appears as an oil rather than solid crystals, even at temperatures below its reported melting point.
Potential Cause:
-
Residual Solvent: The presence of residual solvent can lower the melting point of the compound, causing it to appear as an oil.
-
Impurities: Significant amounts of impurities can also depress the melting point and inhibit crystallization.
-
Supersaturation: The solution may be supersaturated, and crystallization has not yet been initiated.
Solution:
-
Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: Adding a small crystal of pure OHP to the cooled solution can initiate crystallization.
-
Re-purification: If oiling out persists, it is likely due to a high impurity load. An additional purification step, such as column chromatography, may be necessary before attempting recrystallization again.
Problem 4: Low Recovery After Purification
Symptom: The yield of purified OHP is significantly lower than expected.
Potential Cause:
-
Inappropriate Solvent Choice for Recrystallization: If the chosen solvent for recrystallization dissolves OHP too well at low temperatures, a significant amount of the product will be lost in the mother liquor.[12]
-
Product Loss During Transfers: Multiple transfer steps between flasks and funnels can lead to mechanical losses of the product.
-
Decomposition: Although generally stable, OHP may be susceptible to degradation under harsh purification conditions (e.g., excessive heat, presence of strong acids or bases).
Solution:
-
Optimize Recrystallization Solvent: The ideal recrystallization solvent should dissolve OHP well at high temperatures but poorly at low temperatures.[8] A solvent pair system (a "good" solvent in which OHP is soluble and a "bad" in which it is not) can also be effective.[13]
-
Minimize Transfers: Plan your purification workflow to minimize the number of times the product is transferred.
-
Mild Purification Conditions: Use the mildest purification conditions possible. For distillation, consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
The "best" method depends on the nature and quantity of the impurities present in your crude product.
-
For removing impurities with significantly different boiling points, distillation (simple or fractional) is a good choice.
-
For separating non-polar OHP from more polar impurities, column chromatography is highly effective.
-
If your crude product is a solid and contains a small amount of impurities, recrystallization can yield a highly pure product.[9]
Q2: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of OHP:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying non-volatile organic impurities.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (16.7°C) is a good indicator of high purity for a solid sample.[4]
Q3: What are the recommended storage conditions for this compound?
OHP should be stored in a cool, dry, and dark place.[18] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation over long-term storage. For solutions, storage in amber vials at low temperatures (e.g., 4°C) is recommended to prevent photodegradation.[18]
Q4: Are there any specific safety precautions I should take when handling this compound?
As a polycyclic aromatic hydrocarbon, OHP should be handled with appropriate safety precautions.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and skin contact.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating OHP from impurities with close boiling points.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the crude OHP and a few boiling chips to the distillation flask.
-
Assemble the fractionating column, condenser, and receiving flask.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of OHP (295°C at atmospheric pressure) should be collected separately.[3][4] Note: Vacuum distillation is recommended to lower the boiling point and prevent potential degradation.
-
Analyze the purity of each fraction using an appropriate analytical technique (e.g., GC-MS).
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid crude OHP.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexane, or a mixture)[12][13]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude OHP in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to dissolve the solid.[19][20]
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[13]
-
Dry the purified crystals under vacuum.
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting the appropriate purification method for OHP.
Caption: A decision tree for selecting the optimal OHP purification method.
Troubleshooting Logic for Oily Product in Recrystallization
This diagram outlines the troubleshooting steps when an oily product is obtained during recrystallization.
Caption: Troubleshooting workflow for an oily product in recrystallization.
References
- PubChem. (n.d.). This compound.
- Jana, R. (2022). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science.
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene.
- LookChem. (n.d.). Cas 5325-97-3,this compound.
- ATSDR. (1995). Analytical Methods.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- Chem Survival. (2013, September 9). Recrystallization [Video]. YouTube.
- The Organic Chemistry Tutor. (2020, July 1). Recrystallization [Video]. YouTube.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). Phenanthrenequinone.
- ResearchGate. (n.d.). HPLC-UV-DAD chromatograms separation of PAHs in three different wavelengths.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- LookChem. (n.d.). 5325-97-3.
- Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175-81.
- Fulton, J. D., & Robinson, R. (1933). Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed), 1463-1466.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- LearnStalk. (2025, September 10). Fractional Distillation [Video]. YouTube.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- The Organic Chemistry Tutor. (2024, March 14). Fractional Distillation & Raoult's Law [Video]. YouTube.
- Shamar, J. M. (2014). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University, 17(2), 104-112.
- ResearchGate. (2025). Separation of high-purity phenanthrene and anthracene from the anthracene fraction of coal tar.
- UCO Chemistry. (2014, January 23). Lab 5: Fractional Distillation [Video]. YouTube.
- Google Patents. (n.d.). Purification of 1, 10-phenanthrolines.
- CP Lab Safety. (n.d.). 1, 2, 3, 4, 5, 6, 7, 8-Octahydrophenanthrene, min 98%, 100 mg.
- Sun, P., & Weavers, L. K. (2006). Sonolytic reactions of phenanthrene in organic extraction solutions. Chemosphere, 65(11), 2268-74.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C14H18 | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5325-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 15. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium-Catalyzed Octahydrophenanthrene Synthesis
Welcome to the Technical Support Center for the palladium-catalyzed synthesis of octahydrophenanthrene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address common problems observed during the palladium-catalyzed synthesis of octahydrophenanthrene and related hydrogenated phenanthrene derivatives.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired octahydrophenanthrene product. What are the potential causes and how can I resolve this?
A: Low or no yield is a frequent challenge in palladium-catalyzed cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Inactive Catalyst
-
Explanation: The active form of the catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Inefficient reduction can halt the reaction before it even starts. Additionally, the Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[3]
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[3] Maintain a positive pressure of inert gas throughout the reaction setup.
-
Choice of Precatalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[4]
-
Activator/Reductant: If using a Pd(II) source, ensure your reaction conditions promote its reduction. Phosphine ligands themselves can act as reducing agents, but sometimes the addition of a mild reductant may be necessary.[2]
-
Potential Cause 2: Suboptimal Ligand Choice or Degradation
-
Explanation: The phosphine ligand is critical for stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[5][6] An inappropriate ligand for your specific substrate or ligand degradation can lead to an inactive catalyst. Electron-rich and sterically bulky ligands are often required for challenging couplings.[6][7]
-
Solution:
-
Ligand Screening: If you are using a standard ligand like PPh₃ and observing low yield, consider screening a panel of more specialized phosphine ligands. For intramolecular Heck reactions, bidentate ligands like dppf or bulky monodentate ligands from the Buchwald family (e.g., SPhos, XPhos) can be highly effective.[3]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive metal center. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
Ligand Purity: Ensure the phosphine ligand is pure and has not been oxidized during storage.
-
Potential Cause 3: Ineffective Base
-
Explanation: The base plays a crucial role in the catalytic cycle, particularly in the regeneration of the Pd(0) catalyst in Heck reactions.[8] The choice of base can significantly impact the reaction's success.
-
Solution:
-
Base Strength and Solubility: The base must be strong enough to react in the desired step but not so strong as to cause side reactions. Common bases for Heck reactions include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] The solubility of the base in the reaction solvent is also a key factor.
-
Screening Different Bases: If your current base is not effective, try alternatives. For instance, if you are using K₂CO₃, switching to a stronger and more soluble base like Cs₂CO₃ might improve the yield.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products, such as homocoupling of my starting materials or dehalogenation. How can I suppress these unwanted reactions?
A: The formation of side products depletes your starting materials and complicates purification. Understanding the pathways leading to these byproducts is key to minimizing their formation.
Potential Cause 1: Homocoupling
-
Explanation: Homocoupling, the dimerization of the starting materials, is a common side reaction, especially in Suzuki-type couplings that might be used in some synthetic routes to octahydrophenanthrene precursors.[3] It is often promoted by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: As with low yield issues, ensuring the reaction is free of oxygen is the primary way to minimize homocoupling.[3]
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can keep its concentration low, disfavoring the homocoupling reaction.[4]
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[3]
-
Potential Cause 2: Dehalogenation
-
Explanation: Dehalogenation is the replacement of the halide on your aryl halide starting material with a hydrogen atom. This can occur through various pathways, including β-hydride elimination from a palladium-hydride intermediate.
-
Solution:
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium-hydride species. Experiment with different base-solvent combinations to find conditions that disfavor dehalogenation.
-
Additives: In some cases, the addition of a silver salt can help to suppress side reactions by acting as a halide scavenger.
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What could be causing this, and can the catalyst be regenerated?
A: Catalyst deactivation is a common problem in palladium catalysis, leading to incomplete reactions. Understanding the deactivation mechanism is crucial for preventing it.
Potential Cause 1: Poisoning by Impurities
-
Explanation: The palladium catalyst can be "poisoned" by impurities in the starting materials, reagents, or solvent. Sulfur- and nitrogen-containing compounds are common catalyst poisons.[9]
-
Solution:
-
Purify Starting Materials: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization, distillation, or chromatography before use.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to avoid introducing catalyst poisons.
-
Potential Cause 2: Thermal Decomposition or Agglomeration
-
Explanation: At elevated temperatures, the palladium catalyst can decompose or agglomerate into larger, less active or inactive palladium black particles.[9]
-
Solution:
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ligand Choice: A robust ligand can help to stabilize the palladium catalyst and prevent decomposition at higher temperatures.
-
Potential Cause 3: Coking
-
Explanation: "Coking" refers to the deposition of carbonaceous material on the catalyst surface, which blocks the active sites.[10]
-
Solution:
-
Reaction Conditions: Optimizing reaction conditions, such as temperature and reactant concentrations, can help to minimize coke formation.
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For palladium on carbon, a common heterogeneous catalyst, regeneration might involve careful oxidation to burn off coke, followed by reduction.[11] However, for homogeneous catalysts, regeneration is generally not feasible within the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for octahydrophenanthrene synthesis?
A1: The choice of palladium source depends on the specific reaction. For Heck-type intramolecular cyclizations, Pd(OAc)₂ is a common and effective precatalyst.[9] For Suzuki couplings, a variety of Pd(0) and Pd(II) sources can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being popular choices.
Q2: How important is the solvent for this reaction?
A2: The solvent plays a critical role in solubilizing the reactants, stabilizing the catalyst, and influencing the reaction rate and selectivity.[12] For many palladium-catalyzed reactions leading to phenanthrene derivatives, polar aprotic solvents like DMF, dioxane, and THF are commonly used.[4][13]
Q3: Can I run this reaction open to the air?
A3: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote side reactions like homocoupling.[3] Always use an inert atmosphere (argon or nitrogen).
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Summary of Key Reaction Parameters
| Parameter | Recommended Starting Conditions | Potential Issues & Optimization Strategies |
| Palladium Source | Pd(OAc)₂ (5-10 mol%) or Pd(PPh₃)₄ (5 mol%) | Inactive catalyst: Use a Pd(0) source directly or ensure efficient in situ reduction. |
| Ligand | PPh₃ (1-2 eq. to Pd) | Low reactivity: Screen bulky, electron-rich ligands (e.g., Buchwald ligands). |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Incomplete reaction: Try a stronger or more soluble base. |
| Solvent | Anhydrous, degassed DMF, Dioxane, or Toluene | Poor solubility/reactivity: Screen different polar aprotic solvents. |
| Temperature | 80-120 °C | Catalyst decomposition/side reactions: Optimize for the lowest effective temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Catalyst deactivation/homocoupling: Ensure rigorous exclusion of oxygen. |
Experimental Workflow for Palladium-Catalyzed Octahydrophenanthrene Synthesis
The following diagram illustrates a general workflow for the synthesis of octahydrophenanthrene via an intramolecular Heck reaction.
Detailed Experimental Protocol: Intramolecular Heck Reaction
This protocol is a representative example for the synthesis of an octahydrophenanthrene derivative via an intramolecular Heck reaction. Note: This is a general procedure and may require optimization for your specific substrate.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide precursor (1.0 eq.), cesium carbonate (2.0 eq.), and the phosphine ligand (0.2 eq.).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the palladium source (e.g., Pd(OAc)₂, 0.1 eq.) to the flask under a positive flow of argon.
-
Add anhydrous, degassed DMF via syringe.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 85-90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1.5-2 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired octahydrophenanthrene derivative.
-
Conclusion
The successful synthesis of octahydrophenanthrene via palladium catalysis is highly dependent on the careful optimization of reaction conditions. By understanding the roles of the catalyst, ligand, base, and solvent, and by systematically troubleshooting common issues such as low yield and side product formation, researchers can significantly improve the efficiency and reliability of this important transformation.
References
- DCL Inc. (2004).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
- ChemRxiv. (2021). Curse or Blessing?
- SciSpace. (n.d.).
- Science Signpost Publishing Inc. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. [Link]
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- ACS Publications. (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- RSC Publishing. (2025).
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
- University of Illinois. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
- YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- RSC Publishing. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- NROChemistry. (2025). Heck Coupling. [Link]
Sources
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. ss-pub.org [ss-pub.org]
- 11. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing, specifically during the High-Performance Liquid Chromatography (HPLC) analysis of the non-polar, hydrophobic compound 1,2,3,4,5,6,7,8-Octahydrophenanthrene. Our goal is to move beyond simple checklists and provide a logical, cause-and-effect framework to diagnose and resolve your peak shape issues efficiently.
Frequently Asked Questions (FAQs)
This section is structured to guide you from initial problem identification to a definitive solution, addressing the most probable causes in a logical sequence.
Q1: What is peak tailing and why is it a critical issue for my analysis?
A1: Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1][2] In an ideal separation, a peak should have a symmetrical, Gaussian shape. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak, while values exceeding 1.2 are generally considered indicative of a tailing issue that requires attention.[2]
Peak tailing is not merely an aesthetic problem; it has significant negative consequences for your data quality:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification of compounds difficult, especially in complex mixtures containing isomers.[2][3]
-
Inaccurate Quantification: Asymmetrical peaks lead to errors in peak integration by automated software, compromising the accuracy and precision of your quantitative results.[1][2]
-
Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the signal-to-noise ratio and make it harder to detect low-concentration analytes.
Q2: My peak for this compound is tailing. Where should I begin my investigation?
A2: A systematic approach is crucial. For a neutral, non-polar analyte like octahydrophenanthrene, the causes of peak tailing differ from those affecting basic or acidic compounds. Issues are more likely to be physical or related to the sample solvent rather than chemical interactions with the stationary phase.
Begin by determining if the problem affects all peaks in your chromatogram or only the analyte peak . This initial diagnosis will significantly narrow down the potential causes. Follow this workflow to guide your troubleshooting process.
Q3: Could my HPLC system be the cause? How do I check for hardware issues?
A3: Yes, if all peaks in your chromatogram are tailing, the problem is very likely rooted in the physical setup of your HPLC system, specifically in what is known as "extra-column volume." This refers to any space the sample travels through outside of the packed bed of the column, such as tubing, fittings, and the detector flow cell.[4] Excessive extra-column volume causes the sample band to spread before it even reaches the detector, resulting in broadened and tailing peaks.
Troubleshooting Steps:
-
Inspect All Fittings: Ensure all tubing connections between the injector, column, and detector are secure and properly seated. A common issue is a small void created by an improperly set ferrule or by using PEEK finger-tight fittings that have slipped.[5]
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) that is practical for your system's pressure limits.[6]
-
Check for Blockages: A partially blocked in-line filter or guard column can distort the flow path.[7] Replace the in-line filter. To diagnose the guard column, temporarily remove it and run the analysis. If the peak shape improves, the guard column is the culprit and should be replaced.
Q4: How does my sample solvent affect the peak shape for a hydrophobic compound like octahydrophenanthrene?
A4: This is one of the most common and critical causes of peak distortion for hydrophobic analytes. Because this compound is non-polar, it requires a solvent with a high percentage of organic content for dissolution.[8] However, if the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, it will cause severe peak shape problems.[9][10][11]
The Mechanism: When a plug of strong solvent is injected, the portion of the analyte at the leading edge of the plug travels down the column faster than the analyte at the trailing edge, which is diluted by the weaker mobile phase. This differential velocity spreads the sample band, often causing broadened or tailing peaks.[9][12]
Troubleshooting Steps:
-
Match the Solvents: The ideal sample solvent is the mobile phase itself.
-
Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (e.g., 100% Acetonitrile or Tetrahydrofuran) and then dilute it with a weaker solvent (like water or the mobile phase) to the final concentration. The final composition of the sample solvent should be as close as possible to, or weaker than, the initial mobile phase.[13]
-
Reduce Injection Volume: If you must use a strong sample solvent, reducing the injection volume can mitigate the negative effects.[14] Try injecting half the volume to see if the peak shape improves.
| Parameter | Recommendation for Octahydrophenanthrene Analysis | Rationale |
| Sample Solvent | Ideally, the initial mobile phase composition. | Prevents peak distortion due to solvent mismatch.[9][10] |
| Injection Volume | < 15 µL for a standard 4.6 mm ID column. | Minimizes solvent effects and prevents column overload.[13] |
| Analyte Concentration | Keep within the linear range of the detector. | High concentrations can lead to mass overload and peak tailing.[7][11] |
Q5: Is my column the problem? How can I diagnose its health?
A5: Yes, the column is a frequent source of tailing that affects all peaks. Over time, columns can degrade physically, leading to poor peak shape.[15]
Common Column Problems:
-
Column Void: A void or channel can form at the head of the column's packed bed due to pressure shocks or dissolution of the silica support (especially at high pH).[16] This creates a non-uniform flow path, distorting all peaks.
-
Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can accumulate on the inlet frit, blocking the flow of the sample onto the column and causing peak distortion.[7]
-
Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that can interact with the analyte or disrupt the flow path.[14][17]
Troubleshooting Steps:
-
Reverse and Flush: If the manufacturer allows, disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., isopropanol or THF for a reversed-phase column) to a waste container. This can sometimes dislodge particulates from the inlet frit.
-
Perform a Column Regeneration: Follow a rigorous washing procedure to remove contaminants. A typical sequence for a C18 column would be flushing with water, then isopropanol, then hexane, and then re-equilibrating back through isopropanol to your mobile phase.
-
Substitute the Column: The most definitive way to diagnose a bad column is to replace it with a new, identical one.[18] If the peak shape is restored, the old column was the source of the problem.
Q6: Even though octahydrophenanthrene is neutral, could secondary interactions still be an issue?
A6: While less common than for basic compounds, it is possible. The primary retention mechanism for octahydrophenanthrene on a C18 column is hydrophobic interaction. However, a secondary retention mechanism can still occur, leading to peak tailing.[18]
This typically involves interactions between the analyte and residual silanol groups (Si-OH) on the surface of the silica packing material.[1][4] While modern, high-purity, end-capped columns have very few of these active sites, older columns or columns that have been damaged by extreme pH can have exposed silanols.[19][20] The pi-electron system of the aromatic rings in octahydrophenanthrene can have a weak interaction with these acidic silanol groups, causing a portion of the analyte molecules to be slightly more retained, resulting in tailing.
Troubleshooting Steps:
-
Use a High-Quality Column: Employ a modern column made from high-purity (Type B) silica that is thoroughly end-capped. End-capping blocks the residual silanols with a less reactive chemical group.[19][21]
-
Consider Mobile Phase pH (for column health): Although pH does not affect the analyte itself, operating at a very low pH (<2.5) can cleave the bonded phase from the silica, while high pH (>7.5) can dissolve the silica itself, exposing more silanols in both cases.[20] Sticking to a neutral pH range is safest for column longevity.
Q7: How do I rule out mass overload or a co-eluting impurity?
A7: If you have addressed system, solvent, and column issues and still see tailing on your specific peak, consider these final possibilities.
Mass Overload:
-
Symptom: The peak shape often resembles a right triangle or a "shark fin," and the retention time may decrease as the concentration increases.[7]
-
Cause: Injecting too high a concentration of the analyte saturates the stationary phase at the point of injection.[11]
-
Diagnosis: Prepare and inject a sample that is diluted 10-fold. If the peak becomes more symmetrical and the retention time increases slightly, you were overloading the column.[14]
Co-eluting Impurity:
-
Symptom: The tailing may appear as a consistent "shoulder" on the back of the main peak.
-
Cause: An unresolved compound is eluting very close to your analyte of interest.[3][18]
-
Diagnosis:
-
Change Detection Wavelength: If the impurity has a different UV spectrum, changing the detector wavelength may alter the shape of the tail.[18]
-
Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase resolving power and attempt to separate the two peaks.[18]
-
Use a Mass Spectrometer (MS) Detector: An MS detector can analyze the mass-to-charge ratio across the entire peak. If the mass spectrum changes from the front of the peak to the tail, it confirms the presence of a co-eluting compound.
-
Experimental Protocols
Protocol 1: Systematic Diagnosis of Peak Tailing
This protocol provides a step-by-step workflow to isolate the source of peak tailing.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- Lo Faro, M., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8.
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Restek. (2014, March 11). [1]Troubleshooting HPLC- Tailing Peaks.
- Dr. F. D. Antia. (n.d.). HPLC Troubleshooting Guide.
- Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Element Lab Solutions. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- ResearchGate. (2025, August 5). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- Shimadzu. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). YouTube.
- Imtakt USA. (2024, June 27). HPLC - Troubleshooting Tailing. YouTube.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). 5325-97-3.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | C14H18 | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 19. chromatographyonline.com [chromatographyonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Resolving Impurities in 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP) Samples
Welcome to the technical support center for 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of OHP. This guide provides in-depth technical advice, step-by-step protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Impurity Issues and Solutions
This section addresses specific problems you may encounter with your OHP samples, offering potential causes and actionable solutions.
Issue 1: My OHP sample shows multiple spots on TLC, even after initial purification. What are the likely impurities?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate after initial purification indicates that your this compound (OHP) sample likely contains structurally related impurities. The nature of these impurities is often linked to the synthetic route used to produce the OHP.
Common Impurities Based on Synthesis Method:
-
Catalytic Hydrogenation of Phenanthrene: This is a common method for synthesizing OHP. However, incomplete hydrogenation can lead to a mixture of partially saturated phenanthrene derivatives.
-
Partially Hydrogenated Intermediates: Dihydrophenanthrenes and tetrahydrophenanthrenes are common byproducts if the reaction is not driven to completion.[1][2]
-
Isomers: Isomerization can occur under catalytic conditions, leading to the formation of compounds like 9,10-dihydroanthracene.[1]
-
Over-reduction Products: In some cases, deeper hydrogenation can result in decalin derivatives.[1]
-
Starting Material: Residual, unreacted phenanthrene may also be present.
-
-
Robinson Annulation: If your synthesis involves a Robinson annulation to construct the ring system, potential impurities can arise from side reactions.
-
Incomplete Cyclization: The intermediate Michael adduct may not fully cyclize, leading to open-chain impurities.[3][4]
-
Polymerization: The α,β-unsaturated ketone used in the Michael addition can sometimes polymerize, introducing polymeric impurities.[5]
-
Side-products of Aldol Condensation: The intramolecular aldol condensation step can sometimes yield alternative cyclization products or dehydrated byproducts.[6]
-
-
Palladium-Catalyzed Heck Reaction: Modern synthetic approaches may utilize Heck reactions.[7]
-
Homocoupling Products: Side reactions can lead to the formation of homocoupled products from the starting materials.
-
Residual Catalyst: Trace amounts of the palladium catalyst may remain in the product.
-
Analytical Workflow for Impurity Identification:
Caption: A typical workflow for the identification and isolation of impurities from a crude OHP sample.
Issue 2: My purified OHP is a solid, but it appears discolored (e.g., yellow or brown). What could be the cause?
Answer:
Discoloration in a purified this compound (OHP) sample, which should ideally be a white or colorless solid, typically points to the presence of trace impurities, often arising from degradation or residual colored byproducts from the synthesis.
Potential Causes of Discoloration:
-
Oxidation Products: Polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated derivatives can be susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of colored quinone-type structures or other oxygenated derivatives. For instance, phenanthrene can be oxidized to phenanthrenequinone.[] While OHP is more saturated, residual aromaticity in parts of the molecule can still allow for some oxidative degradation.
-
Residual Catalysts: If a transition metal catalyst (e.g., palladium, nickel) was used in the synthesis, incomplete removal can lead to discoloration.[9] These metals can also catalyze degradation reactions.
-
Highly Conjugated Byproducts: Even small amounts of highly conjugated impurities, such as unreacted starting materials (e.g., phenanthrene) or certain side-products, can impart a noticeable color to the bulk material.
Troubleshooting Steps:
-
Recrystallization with Decolorizing Carbon: This is often the most effective method for removing colored impurities. Activated charcoal has a high surface area and can adsorb large, colored molecules.
-
Protocol: Dissolve your OHP sample in a minimal amount of a suitable hot solvent (see Issue 3 for solvent selection). Add a small amount of decolorizing carbon (typically 1-2% by weight) and gently heat for a few minutes. Perform a hot gravity filtration to remove the carbon and any insoluble impurities, then allow the filtrate to cool and crystallize.[10]
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the colored impurities from the desired product. A silica gel or alumina column is typically effective.[11]
Issue 3: I am struggling to get good crystals of OHP during recrystallization. It either oils out or the yield is very low. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling rate.[12] Oiling out occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid instead of crystallizing. Low yield is often a result of using too much solvent or a solvent in which the compound is too soluble at low temperatures.
Optimizing Recrystallization for OHP:
Solvent Selection: The key to a good recrystallization is finding a solvent (or solvent system) in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]
-
Single Solvent Systems: For non-polar compounds like OHP, good starting points for single-solvent recrystallization are ethanol or methanol.
-
Mixed Solvent Systems: A mixed-solvent system is often more effective. A common and effective combination for similar polycyclic aromatic hydrocarbons is a non-polar "good" solvent and a polar "poor" solvent.[13]
-
Recommended System: A mixture of hexane and ethanol is an excellent choice for OHP. OHP is expected to be soluble in hot hexane and less soluble in ethanol.
-
Step-by-Step Protocol for Mixed-Solvent Recrystallization of OHP:
-
Dissolution: Place the crude OHP in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring to dissolve the compound completely.[13]
-
Inducing Crystallization: While the solution is still hot, slowly add ethanol dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[13]
-
Clarification: Add a few more drops of hot hexane until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified OHP.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Oiling Out:
-
Re-heat and Add More "Good" Solvent: If the sample oils out, re-heat the solution until the oil redissolves. Add a small amount of additional hot hexane (the "good" solvent) before allowing it to cool again more slowly.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to determine the purity of my OHP sample?
A1: A combination of techniques is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of OHP and detecting non-volatile organic impurities. A reversed-phase C18 column with an acetonitrile/water mobile phase gradient is a good starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information about volatile impurities. It is particularly useful for identifying isomers and residual solvents.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your OHP and identifying any structurally related impurities that may be difficult to resolve by chromatography.
Q2: How can I differentiate between different isomers of octahydrophenanthrene?
A2: Differentiating isomers can be challenging as they often have similar physical properties.
-
Gas Chromatography (GC): A high-resolution capillary GC column can often separate isomers based on small differences in their boiling points and interactions with the stationary phase.[16][17]
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in MS can sometimes differ, aiding in their identification, especially when coupled with GC.[18]
-
NMR Spectroscopy: Advanced 2D NMR techniques (like COSY and NOESY) can be invaluable for elucidating the precise stereochemistry of different isomers.
Q3: My OHP sample degrades over time, even when stored in a vial. How can I improve its stability?
A3: The degradation of OHP is likely due to oxidation.[19] To improve stability:
-
Store Under Inert Atmosphere: Store the sample under an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Protect from Light: Store vials in the dark, as light can catalyze oxidation reactions.
-
Low Temperature Storage: Storing the sample at low temperatures (e.g., in a refrigerator or freezer) will slow down the rate of degradation.
-
Use High-Purity Solvents: If stored in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.
Q4: What are the typical acceptance criteria for OHP purity in a drug development setting?
A4: Purity requirements become more stringent as a drug candidate progresses through development. While specific criteria depend on the intended use and regulatory guidance, a general expectation is a purity of >98% for early-stage research, with this increasing to >99.5% for active pharmaceutical ingredients (APIs) in later stages. All impurities present at a concentration of 0.1% or higher should ideally be identified and characterized.
Data and Protocols
Table 1: Recommended Solvents for OHP Purification and Analysis
| Technique | Solvent/Solvent System | Purpose | Rationale |
| Recrystallization | Hexane/Ethanol | Purification | OHP is soluble in hot non-polar hexane and less soluble in polar ethanol, allowing for effective crystallization.[13] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate Gradient | Purification | The non-polar hexane elutes the non-polar OHP, while a gradient of more polar ethyl acetate helps to elute more polar impurities. |
| HPLC (Reversed-Phase) | Acetonitrile/Water | Analysis | Provides good separation of non-polar compounds on a C18 column.[14] |
| GC | Helium or Hydrogen | Analysis | Inert carrier gases for the separation of volatile and semi-volatile compounds. |
Protocol: Column Chromatography for OHP Purification
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be about 50 times the weight of your crude OHP sample.
-
Prepare the Sample: Dissolve the crude OHP in a minimal amount of a non-polar solvent like hexane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent. This creates a dry-loaded sample, which allows for better separation.
-
Load the Column: Carefully add the dry-loaded sample to the top of the prepared column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin eluting the column with 100% hexane. The non-polar OHP should begin to move down the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing). This will help to elute any more polar impurities that are more strongly adsorbed to the silica gel.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure OHP.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified OHP.
Caption: A step-by-step workflow for the purification of OHP using column chromatography.
References
- The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. (2025). MDPI.
- Seo, J. S., Keum, Y. S., & Li, Q. X. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Applied Microbiology and Biotechnology, 97(14), 6467–6476.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent.
- Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed), 1463-1466.
- Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. (2023). MDPI.
- Wikipedia. (n.d.). Robinson annulation.
- ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from...
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 235-242.
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- ResearchGate. (2025). The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts.
- BYJU'S. (n.d.). Robinson Annulation Mechanism.
- Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- ResearchGate. (2006). A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRO-NAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE.
- Cheméo. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-.
- Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism.
- Shimadzu. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami.
- Agilent. (n.d.). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. espublisher.com [espublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Home Page [chem.ualberta.ca]
- 11. This compound | C14H18 | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. turbo.vernier.com [turbo.vernier.com]
- 17. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 19. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP)
Introduction
Welcome to the technical support guide for 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP), a saturated polycyclic aromatic hydrocarbon (PAH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the storage, stability, and degradation of OHP. Ensuring the purity and integrity of your OHP stock is critical for reproducible and accurate experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling and storage of OHP.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid OHP should be stored under the conditions summarized in the table below. The primary goal is to mitigate exposure to oxygen, light, and heat, which are the main drivers of degradation for many PAHs.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential oxidative and thermal degradation reactions.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | OHP, like other saturated hydrocarbons, can be susceptible to autoxidation. An inert atmosphere displaces oxygen, preventing the initiation of radical chain reactions. |
| Light | Amber vial or stored in the dark | Protects the compound from photo-degradation, as UV light can provide the energy to initiate degradation pathways.[2] |
| Container | Tightly sealed glass vial | Prevents sublimation and contamination from atmospheric moisture and oxygen. |
Q2: How should I store OHP in solution? What is its stability?
A2: Storing OHP in solution is convenient for experiments but presents a higher risk of degradation compared to storing it as a solid. The choice of solvent and storage conditions is critical.
-
Solvent Choice: Use high-purity, degassed solvents such as toluene, acetonitrile, or cyclohexane. Avoid solvents containing peroxides, as these can initiate oxidation.
-
Storage Conditions: Solutions should be stored at -20°C in amber, sealed vials under an inert atmosphere. A study on PAH standard solutions in toluene showed good stability when stored at -18°C for up to 12 months.[1]
-
Stability: The stability of OHP in solution is highly dependent on the solvent and storage conditions. It is best practice to prepare fresh solutions for critical experiments or to re-qualify the purity of older solutions if they have been stored for more than a few weeks.
Q3: What are the likely degradation pathways for OHP?
A3: While specific degradation pathways for OHP are not extensively documented in publicly available literature, we can infer likely mechanisms based on the chemistry of related saturated and unsaturated PAHs. The primary degradation routes are expected to be:
-
Autoxidation: This is a free-radical chain reaction involving molecular oxygen that attacks the C-H bonds, particularly at the tertiary carbons (bridgehead positions) of the saturated rings. This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and other oxygenated derivatives.
-
Photo-oxidation: In the presence of light and oxygen, singlet oxygen can be generated, which can react with the molecule.[5] This process is a major degradation pathway for PAHs in the environment.[6]
-
Aromatization: Under certain catalytic or high-energy conditions (though less likely under standard storage), the saturated rings could undergo dehydrogenation to form more aromatic species like tetrahydrophenanthrene or phenanthrene itself.
Q4: What are the visible signs of OHP degradation?
A4: While chemical analysis is required for confirmation, visual inspection can provide initial clues:
-
Color Change: Pure OHP is a white or colorless solid/liquid.[7] The appearance of a yellow or brown tint in either the solid or a solution can indicate the formation of oxidized and potentially polymerized degradation products.
-
Insolubility: If you observe that your OHP solution has become cloudy or contains particulate matter when it was previously clear, this may suggest the formation of less soluble degradation products or polymers.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to OHP stability.
Issue 1: I am observing unexpected peaks in my HPLC or GC analysis of an OHP sample.
This is a common indicator of contamination or degradation. Follow this troubleshooting workflow to diagnose the issue.
Issue 2: My experimental results (e.g., bioassay) are inconsistent when using the same OHP stock.
Inconsistent biological or chemical activity is often traced back to changes in the purity of the reagent over time.
-
Cause Analysis: The most likely cause is the gradual degradation of your OHP stock, especially if it is a solution that is frequently used and brought to room temperature. Each warming cycle can introduce oxygen and accelerate degradation.
-
Immediate Action: Immediately quarantine the suspect stock solution. Prepare a fresh solution from your solid OHP stock for your next experiment. If the results become consistent again, this strongly points to the degradation of the old solution.
-
Preventative Strategy: Aliquot your OHP solutions. After preparing a large batch of solution, divide it into smaller, single-use volumes in separate vials. Store these aliquots under the recommended conditions (-20°C, dark, inert gas). This practice minimizes freeze-thaw cycles and exposure of the main stock to the atmosphere.
Part 3: Experimental Protocols
Protocol 1: Purity Assessment of OHP by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating volatile and semi-volatile compounds like OHP from potential degradation products and identifying them.[8]
Objective: To quantitatively assess the purity of an OHP sample and identify potential degradation products.
Materials:
-
OHP sample (solid or in solution)
-
High-purity solvent (e.g., Toluene, GC-grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
GC-MS system with a non-polar capillary column (e.g., DB-5MS)
Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of solid OHP reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with toluene to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL).
-
-
Sample Preparation:
-
If your sample is solid, prepare it in the same manner as the standard to a concentration of ~10 µg/mL.
-
If your sample is a solution, dilute it with toluene to an expected concentration within the calibration range.
-
-
GC-MS Conditions (Example): [1]
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: 280°C, Splitless mode.
-
Oven Program: 90°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Analysis and Interpretation:
-
Inject the standards and the sample.
-
Identify the OHP peak based on its retention time and mass spectrum (molecular ion m/z = 186.3).[9][10]
-
Quantify the purity by calculating the area percentage of the OHP peak relative to the total area of all peaks in the chromatogram.
-
For any significant impurity peaks, analyze their mass spectra. Look for characteristic ions that might suggest oxidation (e.g., M+16, M+32) or dehydrogenation (e.g., M-2, M-4).
-
| Observation | Potential Interpretation |
| Single peak at expected retention time | High purity sample (>99%) |
| Small peaks (<1% total area) | Trace impurities, acceptable for most uses |
| Significant peaks with m/z > 186 | Likely oxygenated degradation products (e.g., ketones, alcohols) |
| Significant peaks with m/z < 186 | Fragmentation products or dehydrogenated species |
Protocol 2: Forced Degradation Study of OHP
A forced degradation or "stress testing" study is performed to deliberately degrade the sample to understand its stability profile, establish degradation pathways, and validate that your analytical methods can detect impurities.[11]
Objective: To identify the conditions under which OHP degrades and to characterize the resulting degradants.
Methodology:
-
Prepare OHP Solutions: Prepare several identical solutions of OHP (~100 µg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.
-
Apply Stress Conditions: Expose the solutions to a range of harsh conditions in parallel. Include a control sample stored at -20°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Heat at 80°C for 48 hours (in the dark).
-
Photolytic Stress: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using the GC-MS or a suitable HPLC-UV/MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Aim for 5-20% degradation of the parent OHP peak. If degradation is too extensive or not observed, adjust the duration or severity of the stress condition.
-
Identify and characterize the major degradation peaks. This information is invaluable for predicting long-term stability and for identifying potential issues with stored samples in the future.
-
References
- Douglas, G. S., Burns, W. A., Bence, A. E., & Mudge, S. M. (2018). Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. PubMed. [Link]
- Chemistry Matters. (2018). Preserve your PAH samples for extended hold times.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). NCBI Bookshelf. [Link]
- Zhang, Y., et al. (2021). Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils.
- Fromberg, A., & Duedahl-Olesen, L. (2006). Stability of PAHs standards.
- Li, C., et al. (2023). Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage. MDPI. [Link]
- Adeniji, A. O., & Okoh, O. O. (2016). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review.
- NIOSH. (1998). POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515. CDC. [Link]
- Wang, Z., et al. (2022).
- Chen, S., & Aitken, M. D. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. NIH. [Link]
- Mahgoub, H. A. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Chen, S., & Aitken, M. D. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. PubMed. [Link]
- Eawag. (1999).
- Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology. [Link]
- Lin, C. H., & Yu, H. (2011). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. NIH. [Link]
- Sun, K., et al. (2021). Construction and Degradation Performance Study of Polycyclic Aromatic Hydrocarbons (PAHs) Degrading Bacterium Consortium. MDPI. [Link]
- Chen, S., & Aitken, M. D. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. ScienceDirect. [Link]
- Bajaj, S., et al. (2016).
- Wang, Z., et al. (2024). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. PubMed. [Link]
- Yin, K., et al. (2021). Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis. PubMed Central. [Link]
- Li, H., et al. (2018). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture.
- Cheméo. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. Cheméo. [Link]
- Cavallaro, S., et al. (2014). Impact of oxidation process on polycyclic aromatic hydrocarbon (PAH) content in bitumen. Taylor & Francis Online. [Link]
- NIST. (n.d.). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. NIST WebBook. [Link]
- Campos-Góngora, E., et al. (2021). Detoxification of polycyclic aromatic hydrocarbons (PAHs)
- de Souza, C., et al. (2021).
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage [mdpi.com]
- 5. Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 5325-97-3 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Navigating the Challenges of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Solubility in Experimental Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility of 1,2,3,4,5,6,7,8-Octahydrophenanthrene in aqueous-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide both rapid troubleshooting solutions and in-depth protocols to ensure the reliability and reproducibility of your experimental data. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical techniques to overcome the hurdles presented by this hydrophobic molecule.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by its high lipophilicity. Its structure, consisting of three fused rings with significant saturation, drives its poor affinity for aqueous environments.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.444 | [2] |
| Log10 of Water Solubility (mol/L) | -4.47 | [2] |
This high LogP value and extremely low predicted water solubility are the primary drivers of the difficulties researchers encounter. When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous assay buffer, the compound can "crash out" of solution, leading to a host of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
This is a classic case of a compound "crashing out" of solution due to a rapid shift in solvent polarity. The compound is soluble in the organic solvent but becomes insoluble when diluted into the aqueous environment of your medium.[3] The key is to manage this transition carefully. We recommend a stepwise dilution into pre-warmed media.[4][5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[6] Some robust cell lines may tolerate up to 1%, but it is crucial to determine the tolerance of your specific cell line by running a vehicle control with varying DMSO concentrations.
Q3: My compound solution looks clear initially, but I see a precipitate after a few hours of incubation. What's going on?
This delayed precipitation often indicates that your initial solution was supersaturated. Over time, the compound equilibrates to its lower thermodynamic solubility limit, and the excess precipitates out.[6] This can be influenced by temperature changes, pH shifts in the media due to cellular metabolism, or interactions with media components.[3]
Q4: Can I use sonication to dissolve my compound?
Brief sonication can be a useful tool to aid in the initial dissolution of the compound in the stock solvent. However, it is not a solution for poor aqueous solubility and can sometimes generate fine particles that are not readily visible but can still interfere with assays.
In-Depth Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you are observing immediate precipitation when adding your DMSO stock to the aqueous assay buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation During Incubation
Delayed precipitation can be more insidious as it may go unnoticed, leading to inaccurate results.
Potential Causes & Solutions:
-
Supersaturation: Your initial concentration is above the thermodynamic solubility.
-
Solution: Determine the kinetic solubility of your compound in the final assay medium over the time course of your experiment. This will establish the maximum stable concentration.
-
-
Compound Instability: The compound may be degrading into less soluble forms at 37°C.
-
Solution: Prepare fresh compound dilutions immediately before each experiment.
-
-
Interaction with Media Components: Serum proteins can sometimes bind to hydrophobic compounds, aiding solubility. However, other components could potentially lead to precipitation.[3]
-
Solution: If using serum-free media, consider whether the absence of proteins is contributing to the problem. Conversely, in serum-containing media, interactions could still be an issue. A stability test in your specific media can help diagnose this.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM in DMSO):
-
Aseptically weigh the required amount of solid compound.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until fully dissolved. A brief sonication may be used if necessary.
-
Visually inspect for any particulates.
-
Aliquot into sterile, amber tubes and store at -80°C to minimize freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution (e.g., 1:10 or 1:100) in pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing the medium.
-
-
Prepare Final Working Solutions:
-
Perform serial dilutions from the intermediate solution into pre-warmed medium to achieve your final desired concentrations. This ensures a consistent and low final DMSO concentration across all conditions.
-
Protocol 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a HP-β-CD Stock Solution:
-
Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 100 mM).
-
-
Determine Optimal HP-β-CD Concentration:
-
Prepare a series of HP-β-CD dilutions in your assay buffer.
-
Add an excess of this compound to each dilution.
-
Equilibrate the solutions by shaking for 24-48 hours at a constant temperature.
-
Centrifuge to pellet the undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved compound against the HP-β-CD concentration to determine the concentration at which maximum solubility is achieved without using an excessive amount of the cyclodextrin.
-
-
Prepare Compound-Cyclodextrin Complex:
-
Based on the optimal ratio determined, prepare a solution of HP-β-CD in your assay buffer.
-
Add the this compound and allow it to equilibrate as described above to form the inclusion complex.
-
Use this complex solution for your assays.
-
Protocol 3: Utilizing Surfactants for Solubilization
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds. Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays.
Materials:
-
This compound
-
Tween® 20 or Triton™ X-100
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Determine the Critical Micelle Concentration (CMC):
-
The CMC is the concentration at which surfactant molecules begin to form micelles. This value is dependent on the specific surfactant, temperature, and buffer composition. Refer to the literature or manufacturer's data for the approximate CMC of your chosen surfactant.
-
CMC Values for Common Surfactants in Aqueous Solution:
Surfactant CMC (mM) Tween® 20 ~0.06 | Triton™ X-100 | ~0.2-0.9 |
-
-
Prepare Surfactant-Containing Buffer:
-
Prepare your assay buffer containing the chosen surfactant at a concentration several-fold higher than its CMC to ensure the presence of micelles.
-
-
Solubilize the Compound:
-
Add your this compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing buffer.
-
Allow the solution to equilibrate with gentle mixing. The hydrophobic compound will partition into the hydrophobic core of the micelles.
-
-
Important Considerations:
-
Ensure that the final concentration of the surfactant is compatible with your assay and does not cause cell lysis or interfere with assay components. Run appropriate vehicle controls containing the surfactant.
-
Visualization of Solubilization Strategies
The following diagram illustrates the decision-making process for selecting a suitable solubilization strategy.
Caption: Decision tree for solubility enhancement.
References
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- PubChem. This compound. [Link]
- Cheméo. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. [Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Derivatives
Welcome to the technical support center for the analysis of 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of these complex molecules. The inherent structural features of the octahydrophenanthrene core, including its non-aromatic, conformationally flexible rings and multiple stereocenters, often lead to spectra characterized by severe signal overlap and complex splitting patterns.
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. Our goal is to move beyond simple data reporting and provide you with the strategic rationale needed to confidently elucidate the structure and stereochemistry of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when analyzing octahydrophenanthrene derivatives.
Q1: Why are the ¹H NMR spectra of my octahydrophenanthrene derivatives so complex, especially in the 1.0-3.0 ppm region?
A: The complexity arises from the molecule's core structure. The two outer rings are saturated and cyclohexane-like, leading to a multitude of diastereotopic protons. Each of these protons resides in a unique magnetic environment, resulting in distinct chemical shifts. Furthermore, the conformational flexibility of these rings can lead to signal broadening or the presence of multiple conformers in solution. The sheer number of overlapping multiplets from the eight CH₂ groups and any additional aliphatic substituents creates a signal-dense region that is difficult to decipher with ¹H NMR alone.
Q2: What are the typical chemical shift ranges I should expect for the octahydrophenanthrene skeleton?
A: While exact shifts are highly dependent on substitution and stereochemistry, some general ranges can be expected. Aromatic protons on the central ring typically appear between 7.0 and 9.5 ppm.[1] The aliphatic protons of the saturated rings are usually found in the crowded upfield region of approximately 1.2 to 3.0 ppm.[2] Protons on carbons adjacent to the aromatic ring (benzylic protons) will be shifted further downfield within this aliphatic range.[2] For ¹³C NMR, aromatic carbons are observed from ~120-150 ppm, while the saturated sp³ carbons appear in the ~20-50 ppm range.[3]
Q3: How can I confirm the basic carbon skeleton of my compound?
A: A combination of 1D and 2D NMR experiments is essential. Start with ¹H and ¹³C spectra. A DEPT-135 experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[4] Subsequently, a Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon, allowing you to assign the signals from the DEPT experiment to specific protons.[5][6] This combination provides a robust initial map of your molecule's framework.
Q4: My compound could exist as several different stereoisomers. Can NMR help me determine the relative stereochemistry?
A: Absolutely. This is one of the most powerful applications of NMR for this class of molecules. The key experiment is Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[7][8] These experiments detect correlations between protons that are close to each other in space, typically within 5 Å.[9] By observing these through-space interactions, you can deduce the relative orientation of substituents and protons across the fused ring system. For example, a NOESY cross-peak between a methyl group's protons and a specific proton on the ring backbone would indicate they are on the same face of the molecule.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides step-by-step methodologies for tackling specific, complex analytical problems.
Guide 1: Systematic Deconvolution of the Aliphatic Region
Problem: The ¹H NMR spectrum shows an indecipherable cluster of overlapping multiplets between 1.5 and 3.0 ppm, making it impossible to assign individual proton signals or determine coupling patterns.
Strategy: A systematic, multi-dimensional NMR approach is required to unravel the spin systems and assign connectivity.
Experimental Workflow:
Caption: Logical workflow for NMR-based structure elucidation.
Step-by-Step Protocol:
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. This forms the foundation for all subsequent analysis. Follow this with a DEPT-135 experiment to differentiate carbon types (CH₃/CH vs. CH₂).[4]
-
Trace Proton Networks with COSY: A Correlation Spectroscopy (COSY) experiment is the first step in untangling the aliphatic region.[5] It reveals which protons are J-coupled (connected through 2-3 bonds). You can literally trace the connectivity of protons along each of the saturated rings, defining separate spin systems.
-
Link Protons to Carbons with HSQC: Run a ¹H-¹³C HSQC experiment. This will produce a 2D plot with a correlation peak for every proton and the carbon it is directly attached to.[6] By overlaying the proton axis with your ¹H spectrum and the carbon axis with your ¹³C/DEPT spectra, you can definitively link each proton signal to a specific carbon of a known type (CH, CH₂, or CH₃).
-
Assemble the Pieces with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the spin systems identified in the COSY.[5][6] It shows correlations between protons and carbons that are 2-3 bonds away. This is how you connect disparate fragments and identify quaternary carbons, which are invisible in HSQC and DEPT spectra. For example, you can confirm the position of a substituent by observing an HMBC correlation from the substituent's protons to the carbons in the ring system.
-
Final Verification: At this stage, you should have a complete 2D map of your molecule's covalent structure. Every assignment from one experiment should be consistent with the data from the others, creating a self-validating system.
Guide 2: Assigning Relative Stereochemistry at Fused Ring Junctions
Problem: The molecule has multiple chiral centers, particularly at the junctions of the fused rings. It is unclear whether the rings are fused in a cis or trans configuration.
Strategy: Utilize through-space correlations from NOESY/ROESY experiments to determine the spatial proximity of key protons, which in turn defines the stereochemical relationship at the ring junctions.[7][8]
Decision-Making for Experiment Selection:
Caption: Decision guide for choosing between NOESY and ROESY experiments.
Step-by-Step Protocol for Interpretation:
-
Choose the Right Experiment: The choice between NOESY and ROESY depends on your molecule's size and how fast it tumbles in solution.[10] For typical small-molecule octahydrophenanthrene derivatives (MW < 700 Da), a NOESY experiment is standard.[11] If your molecule is larger or if you get weak or no signals in a NOESY (which can happen for medium-sized molecules where the NOE effect approaches zero), a ROESY experiment is the better choice as the ROE is always positive.[10][11]
-
Identify Key Protons: Focus on the protons at the stereocenters of interest, such as the methine protons at the ring junctions. Also, identify protons on substituents whose spatial relationship you want to determine.
-
Acquire and Process the 2D Spectrum: Run the 2D NOESY or ROESY experiment with an appropriate mixing time (typically 0.5-1.5 seconds for small molecules).
-
Analyze Cross-Peaks: Look for off-diagonal correlation peaks (cross-peaks). A cross-peak between proton A and proton B means they are close in space.
-
Example Application: Imagine you have a proton (H_A) at a ring junction and a proton from an angular methyl group (Me_B).
-
Scenario 1: cis-fusion. If the methyl group and the junction proton are on the same face of the molecule (cis), you would expect to see a strong NOESY cross-peak between H_A and the protons of Me_B.
-
Scenario 2: trans-fusion. If they are on opposite faces (trans), the distance between them would be much larger, and you would observe no NOESY correlation.
-
-
Build a 3D Model: Use the collected NOE constraints to build a 3D model of the molecule's preferred conformation in solution. This provides a powerful visual confirmation of your stereochemical assignments.
Summary Data Table
The following table provides approximate chemical shift ranges for the core this compound structure. Note that these values can be significantly influenced by substituents.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C9, C10 (Aromatic) | 7.0 - 8.0 | 125 - 135 | Aromatic CH |
| C4a, C4b, C8a, C10a (Quaternary) | N/A | 130 - 145 | Aromatic Quaternary Carbons |
| C1, C4, C5, C8 (Benzylic) | 2.5 - 3.0 | 28 - 35 | Adjacent to the aromatic ring, deshielded.[2] |
| C2, C3, C6, C7 (Aliphatic) | 1.5 - 2.0 | 20 - 28 | Core saturated ring protons.[2] |
References
- Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
- UC San Diego. (2018, August 8). NOESY and ROESY.
- UC San Diego SSPPS NMR Facility. (2015, April 7). NOESY and ROESY.
- Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
- Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra.
- Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.
- Helfenstein, A., et al. (2011). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In New Trends in Natural Products Chemistry. Helvetica Chimica Acta.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Docsity. (2022, November 14). 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges.
- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. MCC Organic Chemistry.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (2010). ChemInform Abstract: Application of 2D NMR Spectroscopy in Structural Elucidation of Some Phenanthrene Derivatives from Indian Orchidaceae Plants.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- PubChem. (n.d.). This compound.
- ResearchGate. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Retrieved from [https://www.researchgate.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- YouTube. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry.
- MDPI. (2018, March 21). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar.
- ResearchGate. (1965). High-Resolution NMR Spectra of Polycyclic Hydrocarbons.
- PubMed. (2004). Challenges and Progress in the Analysis of Polycyclic Aromatic Compounds.
- Bohrium. (n.d.). Polycyclic Aromatic Hydrocarbons: Occurrence, Electroanalysis, Challenges, and Future Outlooks.
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- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
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- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Catalyst Deactivation in the Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the technical support center for the catalytic synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this multi-step hydrogenation process. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the efficiency and reproducibility of your experiments.
The hydrogenation of phenanthrene to this compound is a nuanced process where the catalyst's performance is paramount. However, catalyst deactivation is an unavoidable phenomenon that can manifest as a sudden drop in conversion, a gradual decrease in activity over several runs, or a shift in product selectivity. Understanding the root cause of deactivation is critical for optimizing your reaction and maintaining catalyst longevity.
This guide is structured to provide a logical flow from identifying a problem to implementing a solution, grounded in the principles of chemical, thermal, and mechanical deactivation mechanisms.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most prevalent catalysts for the hydrogenation of phenanthrene to octahydrophenanthrene?
A1: The choice of catalyst is crucial for both the rate and selectivity of the hydrogenation. Commonly employed catalysts include:
-
Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) on various supports (e.g., alumina, carbon) are highly active for the complete saturation of aromatic rings.[1]
-
Nickel-based Catalysts: Nickel catalysts, particularly those on mixed oxide supports like Ni/NiAlOx, have shown excellent performance and offer a cost-effective alternative to noble metals.[2]
-
Bimetallic Catalysts: The addition of a second metal, such as Rhenium (Re) to Platinum, can enhance catalyst stability and performance.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary based on the catalyst and desired selectivity, but a general range is:
Q3: My phenanthrene conversion has suddenly plummeted. What are the likely culprits?
A3: A sudden drop in conversion often points to catalyst poisoning.[4] This occurs when impurities in the feedstock or hydrogen stream strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds.[4] Even at parts-per-million (ppm) levels, these can have a significant impact. Another possibility is a sudden, drastic change in reaction conditions, such as a drop in hydrogen pressure or a failure in the heating system.
Q4: The catalyst's activity is decreasing slowly with each successive run. What's causing this gradual deactivation?
A4: Gradual deactivation is typically due to one of two mechanisms:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface, which physically block active sites.[5] This is more prevalent at higher temperatures.[5]
-
Sintering: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[5]
Q5: My product selectivity has shifted, and I'm seeing more partially hydrogenated intermediates. Why is this happening?
A5: A change in selectivity can be a subtle indicator of catalyst deactivation.[4]
-
Partial Poisoning: Some poisons may selectively block the most active sites responsible for complete hydrogenation, leading to an accumulation of intermediates like dihydrophenanthrene or tetrahydrophenanthrene.[4]
-
Changes in Metal Particle Size: Sintering can alter the catalyst's surface geometry, which in turn can affect the reaction pathway and product distribution.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Problem 1: Sudden and Severe Loss of Catalytic Activity
Symptoms:
-
Phenanthrene conversion drops dramatically from one experiment to the next.
-
The reaction fails to initiate or proceeds at a negligible rate.
Primary Suspect: Catalyst Poisoning
Causality: Poisons are substances that chemically interact with the active sites of the catalyst, rendering them inactive.[6] In the context of phenanthrene hydrogenation, common poisons originate from the feedstock or the hydrogen gas stream.[5][7] Sulfur compounds are particularly notorious for poisoning noble metal and nickel catalysts.[8]
Troubleshooting Workflow:
Sources
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- 8. GAS Dortmund [gas-dortmund.de]
Technical Support Center: Navigating the Scale-Up of Octahydrophenanthrene Production
Welcome to the technical support center for the production of octahydrophenanthrene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the scale-up of octahydrophenanthrene synthesis. Drawing from established principles of chemical engineering and process chemistry, this resource aims to be a trustworthy and authoritative companion in your development endeavors.
Section 1: Troubleshooting Guide - Reaction & Process Optimization
The catalytic hydrogenation of phenanthrene to octahydrophenanthrene is a nuanced process where seemingly minor issues at the lab scale can become significant hurdles during scale-up.[1][2] This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues swiftly.
Q1: My hydrogenation reaction is stalling or showing low conversion. What are the likely causes?
A1: Incomplete hydrogenation is a frequent challenge during scale-up and can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The catalyst is the heart of the hydrogenation process and its health is paramount.
-
Poisoning: Impurities in your phenanthrene feedstock, solvent, or hydrogen gas can poison the catalyst.[3] Common culprits include sulfur and nitrogen compounds. It is crucial to use high-purity starting materials.
-
Improper Handling: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity if not handled under an inert atmosphere.[3]
-
Insufficient Loading: The catalyst-to-substrate ratio that worked at a small scale may be insufficient for a larger batch due to mass transfer limitations.[3]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen balloon might suffice for small-scale reactions, larger volumes often require higher, sustained pressure from a dedicated source like a Parr hydrogenator to ensure sufficient hydrogen availability at the catalyst surface.[3]
-
Poor Agitation: Inefficient stirring in a large reactor can create "dead zones" where the solid catalyst, liquid substrate, and gaseous hydrogen do not mix effectively. This severely limits the reaction rate.[3] Ensure your agitation is vigorous enough to maintain a homogenous slurry.
-
Low Temperature: While higher temperatures can lead to over-hydrogenation, a reaction that is too cold will be sluggish.[4]
-
Q2: I'm observing the formation of significant byproducts and a decrease in selectivity for the desired octahydrophenanthrene isomer. What's happening?
A2: A loss of selectivity is a common and costly issue in scale-up. It often points to issues with reaction control and catalyst performance.
-
Over-hydrogenation: The primary competing reaction is the further reduction of octahydrophenanthrene to perhydrophenanthrene. This is often a result of:
-
Excessive Hydrogen Pressure or Temperature: Both can increase the rate of the undesired further hydrogenation.[4]
-
Prolonged Reaction Time: It is critical to monitor the reaction and stop it once the starting material is consumed.
-
-
Isomerization: Depending on the catalyst and conditions, various octahydrophenanthrene isomers can be formed.[5] The acidity of the catalyst support can also play a role in promoting isomerization.[1]
-
Thermal Gradients and Hotspots: Hydrogenation is an exothermic reaction.[6] In large reactors, inefficient heat removal can lead to localized "hotspots" where the temperature is significantly higher than the bulk, promoting side reactions and catalyst degradation.[7]
Q3: The reaction seems to be proceeding, but the catalyst is difficult to filter after the reaction.
A3: Catalyst filtration is a critical step in the work-up, and issues here can lead to product contamination and loss of valuable catalyst.
-
Fine Catalyst Particles: Some catalysts, by nature, have very fine particle sizes, which can pass through standard filter media.
-
Catalyst Attrition: Vigorous, prolonged stirring in a large reactor can physically break down the catalyst support, generating fines.
-
Filter Clogging: Incomplete reaction or the presence of insoluble byproducts can clog the filter bed.
Solution Workflow for Filtration Issues
Caption: Troubleshooting workflow for catalyst filtration.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of scaling up octahydrophenanthrene production.
Synthesis & Purity
-
What are the common synthetic routes to octahydrophenanthrene? The most common route is the catalytic hydrogenation of phenanthrene.[8] Other methods for synthesizing the phenanthrene core, which is the precursor, include the Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis.[8] Palladium-catalyzed Heck reactions have also been employed to create phenanthrene derivatives.[1][8]
-
How can I monitor the progress of my hydrogenation reaction? Regular sampling and analysis are crucial. Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.[9] For more advanced, real-time monitoring, Process Analytical Technology (PAT) tools like in-situ FTIR can be employed.[6]
-
What are the best methods for purifying octahydrophenanthrene at a large scale, especially for separating isomers? While laboratory-scale purification often relies on column chromatography, this can be expensive and generate significant waste at scale.[10] For larger quantities, techniques like crystallization and distillation are preferred.[10] For challenging isomer separations, preparative chromatography techniques such as Centrifugal Partition Chromatography (CPC) can be highly effective and scalable.[11][12]
Safety & Handling
-
What are the primary safety hazards associated with large-scale hydrogenation? The main hazards are fire and explosion due to the use of flammable hydrogen gas, often in the presence of pyrophoric catalysts and flammable solvents.[13] Runaway reactions due to the exothermicity of hydrogenation are also a major concern.[6][7]
-
What are the essential safety precautions for operating a high-pressure hydrogenation reactor?
-
Proper Training: Only trained personnel should operate high-pressure reactors.[14]
-
Inert Atmosphere: Always ensure the reactor is purged with an inert gas (like nitrogen or argon) to remove all oxygen before introducing hydrogen.[13]
-
Leak Testing: Before starting the reaction, perform a leak test with an inert gas.[15]
-
Pressure Relief Systems: The reactor must be equipped with a rupture disk or a pressure relief valve.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and anti-static footwear.[15]
-
-
How should I handle and dispose of the hydrogenation catalyst safely?
-
Handling: Never allow the catalyst to dry out after it has been exposed to hydrogen, as it can ignite spontaneously in air.[16] Keep the filter cake wet during and after filtration.[3]
-
Disposal: Quench the spent catalyst by slurrying it in water. The deactivated catalyst should be disposed of in a separate, clearly labeled waste container.[16]
-
Section 3: Experimental Protocols & Data
This section provides detailed protocols for key procedures and presents typical performance data for catalyst systems.
Protocol 1: General Procedure for Scale-Up of Phenanthrene Hydrogenation
1. Reactor Preparation and Inerting:
- Ensure the high-pressure reactor is clean, dry, and all fittings are in good condition.
- Charge the reactor with phenanthrene and the chosen solvent.
- Seal the reactor and purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen. A vacuum/purge cycle is highly effective.
2. Catalyst Charging:
- Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., Pd/C) to the reaction mixture. For pyrophoric catalysts, this should be done as a slurry in the reaction solvent.
3. Hydrogenation:
- Pressurize the reactor with hydrogen to the desired pressure.
- Begin agitation, ensuring it is sufficient to keep the catalyst suspended.
- Heat the reactor to the target temperature.
- Monitor the reaction progress by observing hydrogen uptake and/or by analyzing samples taken at regular intervals.
4. Work-up and Catalyst Filtration:
- Once the reaction is complete, cool the reactor to room temperature.
- Carefully vent the excess hydrogen and purge the reactor with an inert gas.
- Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry. [3] Keep it wet with solvent at all times.
- Wash the filter cake with a small amount of fresh solvent.
- The combined filtrate contains the crude octahydrophenanthrene.
Table 1: Comparative Performance of Catalysts in Phenanthrene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Selectivity to Perhydrophenanthrene (%) | Reference |
| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | 96 | 67 | [17] |
| Ni/NiAl Spinel (with Pd and B) | NiAl Spinel | 300 | 5.0 | 99.5 | 99.2 | [17] |
| Ni/NiAlOₓ-650 | NiAlOₓ | 300 | 5.0 | >95 | ~98 (initial) | [17] |
| Ni/Al₂O₃ | Al₂O₃ | - | - | 97.9 | 20.8 | [17] |
| Chrysotile/NiTi (reduced) | Chrysotile | 420 | 4.0 | 34.62 | - | [17] |
Note: The selectivity to octahydrophenanthrene would be inversely related to the selectivity to perhydrophenanthrene under conditions of high conversion.
Section 4: Visualization of Key Processes
Hydrogenation Reaction Pathway
Caption: Simplified reaction pathway for phenanthrene hydrogenation.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- 3 Key Elements of Successful Hydrogen
- How Is Temperature Controlled in A High Pressure Hydrogen
- What safety measures are essential when working with high pressure reactors?
- Comparative analysis of different catalysts for phenanthrene hydrogen
- Hydrogenation Reactions | Safe Reaction Monitoring & Control.
- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-c
- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-c
- Fixed Bed Continuous Hydrogenations in Trickle Flow Mode: A Pharmaceutical Industry Perspective.
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- A Practical Guide to Hydrogenation Processes in the Chemical Industry.
- Hydrogen
- Hydrogenator Troubleshooting & Evalu
- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-c
- Hazards associated with laboratory scale hydrogen
- FEDIOL Guide to good practice on safe operation of Hydrogen
- Improving efficiency and de-risking of Fixed-Bed Reactor scale-up via Advanced Process Modeling.
- Achieving safe conditions for hydrogenation reaction using concentrated raw m
- Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?
- Catalytic Hydrogenation Filtr
- The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale C
- Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution.
- A Technical Guide to Phenanthrene Deriv
- New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
- 6. analytical methods.
- Successful Scale-up of an Industrial Trickle Bed Hydrogenation Using Laboratory Reactor D
- HYDROGEN
- Separation of Isomer and High-Performance Liquid Chrom
- Troubleshooting Hydrotre
- Reactor Scale-up from Lab to Commercial: Bridging the “Valley of De
- 271. Synthesis of polycyclic compounds. Part III. The formation of as-octahydrophenanthrene from the isomeric 2-phenethylcyclohexanols.
- About Purific
- Inhibition Kinetics of Hydrogen
- Easy purification of isomers with prepacked glass columns.
- Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus.
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene.
- This compound.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
- Chemical Compatibility D
- Hydrogen
- Isomer separation by CPC chrom
- Preparative Chromatographic Separ
- One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogen
- Chemical Comp
- Chemical Comp
- Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing.
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Technical Support Center: Identifying and Removing Solvent Residues from 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the technical support guide for handling 1,2,3,4,5,6,7,8-Octahydrophenanthrene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual solvents during the synthesis, purification, or formulation of this high-boiling point polycyclic aromatic hydrocarbon. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Understanding the Challenge: The Physicochemical Properties of Octahydrophenanthrene
This compound is a saturated derivative of phenanthrene.[1] Its unique properties, particularly its high boiling point and nonpolar nature, are central to the challenges of solvent removal. Understanding these properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [2][3][4] |
| Molecular Weight | 186.29 g/mol | [2][3][4] |
| Predicted Boiling Point | ~295 °C (568 K) | [3] |
| Predicted Melting Point | ~76 °C (349 K) | [3] |
| Appearance | White/colorless powder, lump, or liquid | [5] |
| Solubility | Generally soluble in nonpolar organic solvents; insoluble in water | [1] |
The high boiling point of the target compound means that standard evaporation techniques must be carefully optimized to remove lower-boiling solvents without losing the product itself.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries we receive.
Q1: I see unexpected peaks in my ¹H NMR spectrum. How can I confirm if they are solvent residues?
A: This is a classic diagnostic problem. Solvent residues have characteristic chemical shifts in ¹H NMR spectra that are well-documented.[6][7] The first step is to compare the chemical shifts of your unknown peaks to a reliable reference table. For instance, a singlet at δ 2.50 ppm in DMSO-d₆ is indicative of residual DMSO, while a singlet at δ 7.26 ppm in CDCl₃ points to residual chloroform.[8] We provide a detailed protocol and reference table in Protocol 3.1 .
Q2: My sample of octahydrophenanthrene is a thick oil or waxy solid that won't dry completely, even after rotary evaporation. What's the next step?
A: This is common when dealing with high-boiling compounds that can trap solvent molecules. Rotary evaporation is excellent for bulk solvent removal, but for trace amounts, you need a more rigorous method.[9][10] The most effective next step is to place the sample under high vacuum (using a vacuum pump, not a water aspirator) for several hours or overnight.[11] This significantly lowers the boiling point of the residual solvent, facilitating its removal even from a viscous matrix. For a detailed workflow, see Protocol 4.1 .
Q3: What are the acceptable limits for residual solvents in a pharmaceutical context?
A: The authoritative guidance comes from the International Council for Harmonisation (ICH) Q3C guidelines.[12][13] These guidelines classify solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[12]
-
Class 2: Solvents to be limited due to inherent toxicity (e.g., Toluene, Methanol, Dichloromethane).[12]
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate).[12] Each Class 2 solvent has a specific Permitted Daily Exposure (PDE) limit, which translates to a concentration limit in ppm.[14][15] Adherence to these limits is mandatory for regulatory compliance in drug development.[16][17]
Q4: Which analytical technique is best for quantifying the exact amount of a residual solvent?
A: While ¹H NMR can provide a semi-quantitative estimate, the gold standard for accurate quantification of volatile residual solvents is Headspace Gas Chromatography (HS-GC) , typically with Flame Ionization Detection (FID).[18][19][20] This method is highly sensitive and is the procedure recommended by pharmacopoeias like the USP <467>.[17][20] It involves heating the sample in a sealed vial and injecting the vapor (headspace) into the GC, which separates and quantifies each volatile component.[15] See Protocol 3.2 for a methodology overview.
Section 2: Troubleshooting Guide & Logic
This guide provides a deeper dive into specific problems, focusing on the causality behind the recommended solutions.
Logical Flow for Solvent Identification and Removal
The overall process should be systematic. First, identify the contaminant, then select a removal strategy based on its properties relative to your product.
Caption: General workflow for addressing solvent residues.
Decision Tree for Selecting a Purification Method
Choosing the right removal technique is critical for efficiency and yield. This decision tree is grounded in the physicochemical principles of separation.
Caption: Decision tree for choosing the appropriate removal method.
Section 3: Analytical Protocols for Identification & Quantification
Trustworthy protocols are self-validating. These methods are industry-standard and provide reliable data to guide your purification efforts.
Protocol 3.1: Identification of Residual Solvents by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful, non-destructive technique for identifying organic molecules. Every common laboratory solvent has a unique and well-documented pattern of signals (chemical shift, multiplicity, integration).[8][21] By comparing the signals in your sample's spectrum to known values, you can identify trace impurities.
Methodology:
-
Sample Preparation: Dissolve a representative sample (5-10 mg) of your this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that you know is pure and will not obscure the regions of interest.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all potential signals.
-
Analysis:
-
Calibrate the spectrum using the residual peak of the deuterated solvent or an internal standard (like TMS).
-
Identify the peaks corresponding to your product, this compound.
-
Compare any remaining "impurity" peaks to the reference table below. The multiplicity (singlet, doublet, triplet, etc.) is as important as the chemical shift.
-
Reference Table: Common Solvent ¹H NMR Shifts (Data adapted from Gottlieb et al. and Fulmer et al.[6][7])
| Solvent | Formula | Signal (in CDCl₃) | Signal (in DMSO-d₆) | Multiplicity |
| Acetone | C₃H₆O | δ 2.17 | δ 2.09 | Singlet |
| Acetonitrile | C₂H₃N | δ 2.05 | δ 2.07 | Singlet |
| Dichloromethane | CH₂Cl₂ | δ 5.30 | δ 5.76 | Singlet |
| Diethyl Ether | C₄H₁₀O | δ 3.48, δ 1.21 | δ 3.39, δ 1.09 | Quartet, Triplet |
| DMF | C₃H₇NO | δ 8.03, δ 2.92, δ 2.75 | δ 7.95, δ 2.86, δ 2.69 | Singlet (each) |
| Ethyl Acetate | C₄H₈O₂ | δ 4.12, δ 2.05, δ 1.26 | δ 4.03, δ 1.98, δ 1.15 | Quartet, Singlet, Triplet |
| Hexane | C₆H₁₄ | δ 1.25, δ 0.88 | δ 1.24, δ 0.86 | Multiplet, Triplet |
| Methanol | CH₄O | δ 3.49 | δ 3.16 | Singlet |
| Toluene | C₇H₈ | δ 7.2-7.3, δ 2.36 | δ 7.2-7.3, δ 2.32 | Multiplet, Singlet |
| Water | H₂O | δ ~1.56 | δ ~3.33 | Broad Singlet |
Protocol 3.2: Quantification of Residual Solvents by Headspace Gas Chromatography (HS-GC)
Principle: HS-GC is the definitive method for quantifying volatile organic compounds (VOCs) in solid or liquid samples.[17] The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). A sample of this gas is injected into a gas chromatograph, which separates the components. The area of each component's peak is proportional to its concentration.[19][22]
Methodology Overview:
-
Standard Preparation: Prepare a series of calibration standards by spiking a suitable, high-boiling point solvent (e.g., DMSO, DMF) with known concentrations of the solvents you need to quantify.
-
Sample Preparation: Accurately weigh a sample of your octahydrophenanthrene into a headspace vial. Add a precise volume of the same high-boiling point solvent used for the standards. Seal the vial immediately.
-
HS-GC System Parameters:
-
Incubation: Heat the vials at a set temperature (e.g., 80-100 °C) for a specific time to allow the system to reach equilibrium.
-
Injection: Automatically inject a fixed volume of the headspace gas onto the GC column.
-
GC Separation: Use a suitable capillary column (e.g., a "624" type phase) and a temperature program that effectively separates the target solvents.[18]
-
Detection: Use a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of the residual solvents in your sample, reported in parts-per-million (ppm).
Section 4: Purification Protocols for Solvent Removal
The following protocols are designed to address the most common solvent removal challenges encountered with this compound.
Protocol 4.1: Enhanced Solvent Removal using Rotary Evaporation and High-Vacuum Drying
Causality: Rotary evaporation efficiently removes the bulk of a volatile solvent from a high-boiling product by reducing the pressure, which lowers the solvent's boiling point.[10][23][24] The rotation increases the surface area, accelerating evaporation.[25] However, for complete removal of trace amounts, especially from a viscous or solid product, a much lower pressure (high vacuum) is required to overcome intermolecular forces and facilitate the escape of the final solvent molecules.[11]
Step-by-Step Methodology:
-
Rotary Evaporation:
-
Place the solution of octahydrophenanthrene in a round-bottom flask (do not fill more than half-full).
-
Connect the flask to the rotary evaporator.
-
Set the water bath temperature to be appropriate for the solvent (typically 10-20 °C above the solvent's boiling point at the intended vacuum).
-
Gradually apply vacuum (from a water aspirator or diaphragm pump).
-
Begin rotation (150-200 rpm) to ensure smooth boiling.
-
Continue until all visible solvent has condensed in the receiving flask.
-
-
High-Vacuum Drying:
-
Transfer the flask containing the semi-dry product to a high-vacuum line or a vacuum oven.
-
Connect the flask to the vacuum manifold.
-
Slowly open the valve to the vacuum pump to prevent bumping.
-
Allow the sample to dry under high vacuum (typically <1 mbar) for at least 4-12 hours. Gentle heating (30-40 °C) can be applied if the product is stable.
-
After drying, vent the system slowly with an inert gas like nitrogen before removing the sample.
-
Protocol 4.2: Purification by Recrystallization
Causality: This technique leverages differences in solubility.[26] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. As the solution cools, the pure product crystallizes out, leaving the impurities (including residual high-boiling solvents) in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system. For nonpolar octahydrophenanthrene, consider solvents like heptane, ethanol, or isopropanol. Perform small-scale tests to find a solvent where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the impure, oily, or waxy solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under high vacuum as described in Protocol 4.1 .
Protocol 4.3: Purification by Silica Gel Column Chromatography
Causality: This is a powerful separation technique based on differential adsorption.[27] A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Components of the mixture travel down the column at different rates depending on their polarity. For octahydrophenanthrene, a nonpolar compound, it will elute quickly with a nonpolar mobile phase (eluent), while more polar impurities (like residual DMF or DMSO) will be strongly adsorbed to the polar silica gel and elute much later or not at all.[28][29]
Step-by-Step Methodology:
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a nonpolar solvent (e.g., hexanes or heptane).
-
Sample Loading: Dissolve the crude octahydrophenanthrene in a minimal amount of the eluent. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase (eluent) through the column. Start with a highly nonpolar solvent (e.g., 100% hexanes). The nonpolar octahydrophenanthrene will travel down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitoring: Monitor the composition of the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the chromatography solvent using rotary evaporation and high-vacuum drying (Protocol 4.1 ).
References
- ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]
- ICH Topic Q3C (R4)
- Video: Rotary Evapor
- Distillation Techniques for Organic Purific
- Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. [Link]
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis - ACS Public
- Purification of Organic Compounds- Purification Methods in Chemistry - Allen. [Link]
- Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. [Link]
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. [Link]
- How To: Purify by Distillation - University of Rochester Chemistry. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
- ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. [Link]
- Solvent Removal - Organic Chemistry
- Rotary Evaporator | Common evaporation & concentr
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. [Link]
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent - Research and Reviews. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Residual Solvent Determin
- Understanding the Principles of Rotary Evapor
- 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. [Link]
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- This compound | C14H18 | CID 79221 - PubChem. [Link]
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- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- - NIST WebBook. [Link]
- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- - NIST WebBook (IR Spectrum). [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Public
- Gas chromatographic methods for residual solvents analysis - Oriental Journal of Chemistry. [Link]
- How To: Remove Residual Water - University of Rochester Chemistry. [Link]
- (PDF) Polycyclic Aromatic Hydrocarbons (PAHs)
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
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Technical Support Center: Troubleshooting the Mass Spectrometry of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to the technical support guide for the mass spectrometric analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the ionization and detection of this nonpolar polycyclic aromatic hydrocarbon (PAH). This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Section 1: Foundational Knowledge - FAQs
This section covers the essential properties of this compound and the fundamental choices that dictate analytical success.
Q1: What are the key physicochemical properties of this compound that I should consider for mass spectrometry?
Understanding the analyte's nature is the first step in successful method development. This compound is a fully saturated (on two of its three rings) phenanthrene derivative. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ | [1][2] |
| Average Molecular Weight | 186.30 g/mol | [1] |
| Monoisotopic (Exact) Mass | 186.14085 g/mol | [3][4] |
| Polarity | Nonpolar Hydrocarbon |[5][6] |
The most critical takeaway is its nonpolar nature . This property fundamentally governs which ionization techniques will be effective. Techniques that excel at ionizing polar molecules, such as conventional Electrospray Ionization (ESI), are generally unsuitable for this compound.[6][7]
Q2: What are the primary mass-to-charge ratios (m/z) I should be looking for in my mass spectrum?
The expected m/z value depends entirely on the ionization mechanism. For a compound with a monoisotopic mass of 186.14, you should target the ions listed in the table below.
Table 2: Expected Ions and Their Mass-to-Charge Ratios (m/z)
| Ion Type | Formation Mechanism | Expected m/z | Notes |
|---|---|---|---|
| M⁺• (Radical Cation) | Electron Ionization (EI), APCI, APPI | 186.14 | The primary ion in EI; can also be formed in atmospheric pressure techniques. |
| [M+H]⁺ (Protonated) | Chemical Ionization (CI), APCI, APPI | 187.15 | Requires a proton source (e.g., reagent gas in CI, protic solvent in APCI). |
| [M+Na]⁺ (Sodiated Adduct) | ESI, APCI | 209.13 | Common adduct from glassware or solvent contaminants.[8] |
| [M+K]⁺ (Potassiated Adduct) | ESI, APCI | 225.10 | Common adduct from glassware or solvent contaminants.[9] |
Q3: Which ionization technique is the best choice for this molecule?
There is no single "best" technique; the optimal choice depends on your analytical goals (e.g., structural elucidation vs. quantification) and available instrumentation (GC-MS vs. LC-MS).
Table 3: Comparison of Suitable Ionization Techniques
| Technique | Principle | Pros for Octahydrophenanthrene | Cons for Octahydrophenanthrene |
|---|---|---|---|
| Electron Ionization (EI) | High-energy electrons bombard the molecule in a vacuum, causing ionization and fragmentation.[10] | Excellent for GC-MS coupling.[11] Produces a reproducible, library-searchable fragmentation pattern for structural confirmation.[2] | "Hard" ionization often leads to a weak or absent molecular ion peak, complicating molecular weight confirmation.[8][12] |
| Chemical Ionization (CI) | A reagent gas (e.g., methane) is ionized, which then transfers a proton to the analyte molecule.[10][13] | "Soft" ionization produces a strong [M+H]⁺ ion, confirming the molecular weight.[14] Can be used with GC-MS. | Provides less structural information than EI due to minimal fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the mobile phase vapor, which then ionizes the analyte.[6] | Ideal for nonpolar to moderately polar, volatile compounds.[6] Easily coupled with LC-MS. Produces a strong M⁺• or [M+H]⁺. | Requires analyte to be thermally stable and volatile enough for nebulization. |
| Atmospheric Pressure Photoionization (APPI) | High-energy photons ionize the analyte, often with the help of a dopant. | Highly effective for nonpolar compounds and less susceptible to matrix effects than ESI.[5][7] | Not as commonly available as ESI or APCI sources. |
| Electrospray Ionization (ESI) | A high voltage creates a fine spray of charged droplets from which ions desorb.[6] | Generally not recommended . | Inefficient for nonpolar analytes.[7] Some specialized methods can ionize PAHs, but this is not a routine approach.[15] |
Recommendation: For initial identification and structural characterization via GC-MS, EI is the standard. For molecular weight confirmation or LC-MS-based quantification, APCI is the most robust and widely accessible choice.
Section 2: Troubleshooting Common Problems
This section addresses specific issues you may encounter during your analysis in a practical, question-and-answer format.
Problem 1: I have no signal, or the signal intensity is extremely low.
This is one of the most common frustrations in mass spectrometry. A systematic approach is the key to identifying the root cause.[16][17]
Q: I'm not seeing any detectable peak for my compound. What are the first things I should check?
A: Start with the most fundamental system checks and work your way toward more complex issues. The problem can usually be traced to the instrument, the sample, or the method parameters.
Caption: General troubleshooting workflow for low or no MS signal.
Detailed Steps:
-
Verify Instrument Performance:
-
Tuning and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's protocol. An out-of-spec calibration is a primary cause of poor signal and mass inaccuracy.[16]
-
System Leaks (especially for GC-MS): Air leaks into the system will degrade sensitivity and can contaminate the source. Check fittings, septa, and column connections.[18]
-
Stable Ionization (LC-MS): For APCI, ensure the corona needle is clean and the plasma is stable. For ESI (if attempting), visually confirm a stable Taylor cone and spray. An inconsistent spray means inconsistent ionization.[17]
-
-
Check Sample Integrity:
-
Concentration: Nonpolar compounds can have lower ionization efficiencies. You may simply need a more concentrated sample. Prepare a fresh, higher-concentration standard (e.g., 1-10 µg/mL) and perform a direct infusion or flow-injection analysis to confirm the instrument can detect the analyte without chromatographic complications.[16]
-
Degradation: Ensure your standard is not degraded. If in doubt, use a freshly opened standard.
-
-
Review Method Parameters:
-
Ionization Source Selection: Are you using the right tool for the job? Trying to analyze this nonpolar compound with ESI is a common mistake that will yield little to no signal. Switch to APCI, APPI, or EI.[6][7]
-
Source Settings: Default source parameters are often optimized for "typical" polar molecules. For a nonpolar analyte like octahydrophenanthrene using APCI, you may need to increase the vaporizer temperature to ensure it is fully in the gas phase before it reaches the corona discharge.
-
Problem 2: My EI spectrum is full of fragments and the molecular ion at m/z 186 is missing or very weak.
Q: I'm using GC-EI-MS and see many peaks at lower m/z values, but the M⁺• peak at 186.14 is barely visible. How can I confirm my compound's identity?
A: This is a classic and expected outcome of Electron Ionization (EI) for aliphatic and alicyclic hydrocarbons.[19][20] EI is a high-energy ("hard") technique that deposits significant internal energy into the molecule, causing it to fragment extensively. The molecular ion of a saturated hydrocarbon is often unstable and fragments before it can reach the detector.[12]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Using 2D NMR
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is paramount. For complex polycyclic aromatic hydrocarbons (PAHs) such as 1,2,3,4,5,6,7,8-octahydrophenanthrene, with its combination of aromatic and saturated ring systems, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can present limitations due to signal overlap, particularly in the aliphatic region. This guide provides an in-depth, experimentally-grounded protocol for leveraging the power of two-dimensional (2D) NMR spectroscopy to definitively elucidate and confirm the structure of this molecule, comparing its efficacy against other analytical techniques.
The Challenge: Beyond a Simple Spectrum
This compound (C14H18) possesses a rigid, fused-ring system comprising a central aromatic ring flanked by two fully saturated cyclohexene rings.[1][2] While 1D ¹H and ¹³C NMR provide initial fingerprints, the eight methylene groups (CH₂) in the saturated portion of the molecule often yield a complex multiplet in the ¹H spectrum, making precise assignment challenging. 2D NMR techniques overcome this by spreading the information across a second frequency dimension, resolving overlapping signals and revealing through-bond connectivity.
The 2D NMR Toolkit: A Multi-faceted Approach for Unambiguous Assignment
A combination of three key 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for piecing together the molecular puzzle. Each experiment offers a unique and complementary piece of structural information.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the cornerstone for identifying proton-proton (¹H-¹H) coupling networks.[3] It reveals which protons are scalar-coupled, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY is instrumental in tracing the connectivity within the two aliphatic rings.
-
What it tells us: A cross-peak between two proton signals in a COSY spectrum indicates that they are coupled. This allows for the establishment of "spin systems," which are groups of connected protons. In this molecule, we expect to see correlations between the geminal and vicinal protons of the four methylene groups in each of the saturated rings.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[4] This is a highly sensitive and indispensable experiment for assigning protonated carbons.
-
What it tells us: Each cross-peak in an HSQC spectrum links a specific proton resonance on one axis to a specific carbon resonance on the other. This allows for the unambiguous assignment of each carbon atom that bears a proton. For this compound, this will definitively link the proton signals of the aliphatic and aromatic regions to their corresponding carbon atoms. Modern HSQC experiments can also provide editing, similar to a DEPT-135 experiment, where CH₂ groups appear with a different phase (e.g., color) than CH and CH₃ groups, aiding in their identification.[5]
HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connector
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over multiple bonds, typically two to three bonds (²JCH, ³JCH).[3] These long-range correlations are critical for connecting the spin systems identified by COSY and for linking them to non-protonated (quaternary) carbons.
-
What it tells us: An HMBC cross-peak from a proton to a carbon indicates that they are two or three bonds apart. This is crucial for connecting the aliphatic rings to the aromatic ring and for identifying the quaternary carbons at the ring junctions. For instance, the benzylic protons (at C4, C5) will show HMBC correlations to carbons within the aromatic ring, definitively establishing the fusion of the ring systems.
Experimental Workflow and Data Interpretation
The following protocol outlines a robust workflow for acquiring and interpreting the necessary 2D NMR data.
Experimental Protocol: Step-by-Step
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.[6]
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and signal dispersion.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.[7]
-
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) or a Double Quantum Filtered COSY (DQF-COSY) experiment. DQF-COSY can provide cleaner spectra, especially for resolving complex multiplets.[3]
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment, optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimized for long-range coupling constants of 7-10 Hz. This range is effective for detecting both ²JCH and ³JCH correlations.[3]
-
Caption: Experimental workflow for 2D NMR structural confirmation.
A Systematic Approach to Spectral Interpretation
-
Initial Assignments (HSQC): Begin by using the HSQC spectrum to correlate every proton signal with its directly attached carbon. This immediately assigns all protonated carbons.
-
Building the Aliphatic Chains (COSY): Move to the COSY spectrum. Starting from the well-resolved benzylic proton signals, trace the coupling network through the aliphatic rings. This will establish the -CH₂-CH₂-CH₂-CH₂- connectivity.
-
Connecting the Pieces (HMBC): Use the HMBC spectrum to link the established spin systems and connect them to the aromatic and quaternary carbons. Key expected correlations are summarized in the table below.
| Atom(s) | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations (¹H to ¹H) |
| H-9, H-10 | ~6.9 | ~127 | C-4a, C-8a, C-10a, C-5a | H-10 with H-9 |
| H-4, H-5 | ~2.7 | ~29 | C-4a, C-5a, C-9, C-10, C-10a | H-3, H-6 |
| H-1, H-8 | ~2.5 | ~26 | C-2, C-4a, C-8a, C-9 | H-2, H-7 |
| H-2, H-3, H-6, H-7 | ~1.8 | ~23 | C-1, C-4, C-5, C-8 | H-1, H-4, H-5, H-8 |
| C-4a, C-10a | - | ~134 | - | - |
| C-5a, C-8a | - | ~132 | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The table is constructed based on typical values for such structures.[6]
Caption: Key COSY and HMBC correlations in this compound.
Comparison with Alternative Analytical Methods
While 2D NMR is exceptionally powerful for structural elucidation in solution, other methods can provide complementary or alternative information.
| Technique | Advantages | Disadvantages | Application to this Molecule |
| 2D NMR Spectroscopy | Provides unambiguous through-bond connectivity; non-destructive; requires relatively small sample amounts.[8] | Requires soluble sample; cannot distinguish enantiomers without chiral agents; relatively longer acquisition times. | Ideal. Provides a complete and definitive structural confirmation in solution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separation and identification of volatile compounds; provides molecular weight and fragmentation patterns.[9] | Fragmentation can be complex; isomers may not be distinguishable by mass spectrum alone; requires a reference spectrum for confirmation. | Good for identification and purity. Can confirm molecular weight (186.29 g/mol ) and retention time, but not definitive for isomeric structure without a standard.[2] |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ between solid and solution states. | The "Gold Standard" if possible. Would provide the ultimate confirmation of the molecular structure and stereochemistry, but is contingent on successful crystal growth. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule.[10] | Provides limited information on the overall carbon skeleton; not sufficient for full structure elucidation. | Supportive. Can confirm the presence of C-H bonds (aromatic and aliphatic) and the absence of other functional groups. |
Conclusion
The structural confirmation of this compound serves as an excellent case study for the power of modern spectroscopic methods. While 1D NMR provides a foundational overview, a combined approach utilizing COSY, HSQC, and HMBC experiments offers a robust, self-validating workflow that allows for the complete and unambiguous assignment of the molecule's proton and carbon skeletons. This multi-dimensional analysis provides a level of certainty that is essential for researchers in synthetic chemistry and drug development, ensuring the integrity of their scientific findings. When compared to other analytical techniques, the comprehensive connectivity data provided by 2D NMR makes it the superior method for detailed structural elucidation in the solution state.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: A qNMR Perspective
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and chemical entities is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest. We will explore the inherent advantages of qNMR in providing SI-traceable results and compare its performance with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity and concentration of chemical compounds.[1][2] Its foundation lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei contributing to that signal.[3][4][5] This intrinsic relationship allows qNMR to function as a primary ratio method of measurement, enabling the determination of substance ratios in a mixture directly from the NMR spectrum without the need for a structurally identical reference standard.[6] This is a significant advantage over chromatographic methods which often rely on the availability of such standards.[7]
For the quantitative analysis of this compound, ¹H qNMR is the method of choice due to the high natural abundance and sensitivity of the proton nucleus. The methodology typically involves the use of an internal standard, a compound of known purity and concentration, which is co-dissolved with the analyte.[7] By comparing the integral of a specific resonance from the analyte with that of a resonance from the internal standard, the concentration or purity of the analyte can be accurately calculated.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques for the quantitative analysis of PAHs, qNMR offers distinct advantages in terms of accuracy, universality, and traceability.
| Feature | qNMR | HPLC with UV/DAD Detection | GC with FID Detection |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[3][6] | Differential partitioning between mobile and stationary phases, with detection based on UV absorbance. | Partitioning between a mobile gas phase and a stationary phase, with detection based on ion formation in a flame. |
| Reference Standard | Does not require a reference standard of the same substance; uses a certified internal standard of a different compound.[1] | Requires a certified reference standard of this compound for calibration.[7] | Requires a certified reference standard of this compound for calibration. |
| Traceability | Directly traceable to the International System of Units (SI) through a certified internal standard.[2] | Traceability is dependent on the purity of the specific reference standard used. | Traceability is dependent on the purity of the specific reference standard used. |
| Accuracy & Precision | High accuracy and precision, with the potential for relative expanded uncertainties of <0.1%.[4] | Good accuracy and precision, but can be influenced by factors like column degradation and mobile phase composition.[8][9] | High accuracy and precision, particularly for volatile compounds. |
| Sample Throughput | Can be lower due to longer experiment times required for full relaxation.[10] | High throughput is possible with modern UHPLC systems. | Generally high throughput. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent.[11] | May require more extensive sample preparation, including filtration and dilution.[8][9] | Sample must be volatile or derivatized to become volatile. |
| Information Content | Provides structural information in addition to quantification, allowing for simultaneous purity assessment and impurity identification.[6] | Provides retention time and UV spectrum, which can aid in identification but is less definitive than NMR. | Provides retention time, which is less specific for identification. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery. | Destructive. | Destructive. |
The Causality Behind Experimental Choices in qNMR
The reliability of a qNMR experiment hinges on a series of carefully considered experimental choices. Here, we delve into the rationale behind these decisions for the analysis of this compound.
Selection of the Internal Standard
The choice of an internal standard is a critical step in qNMR.[12] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[12]
-
Chemical Stability: It should be stable in the chosen solvent and not react with the analyte.
-
Solubility: It must be readily soluble in the same deuterated solvent as the analyte.[12]
-
Signal Separation: Its NMR signals should not overlap with those of the analyte or any impurities.[10][13]
-
Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[14]
For the analysis of this compound, which is a non-polar aromatic compound, a suitable internal standard would be 1,4-Bis(trimethylsilyl)benzene (BTMSB) . BTMSB is soluble in common organic deuterated solvents like CDCl₃ and provides a sharp singlet for its 18 equivalent protons in the high-field region (around 0.25 ppm), which is unlikely to overlap with the aromatic or aliphatic signals of octahydrophenanthrene.
Experimental Workflow for qNMR Analysis
The following diagram illustrates the logical flow of a qNMR experiment for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method for the quantification of this compound.
Conclusion
For the quantitative analysis of this compound, qNMR emerges as a superior technique when accuracy, precision, and traceability are of utmost importance. Its ability to provide a direct, SI-traceable measurement without the need for a compound-specific reference standard sets it apart from traditional chromatographic methods. While HPLC and GC remain valuable for high-throughput screening, the comprehensive information and inherent accuracy of qNMR make it the gold standard for the certification of reference materials and for critical applications in drug development and research.
References
- Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibr
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibr
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]
- Determination of PAHs in Solution with a Single Reference Standard by a Combination of 1H Quantitative NMR Spectroscopy and Chrom
- qNMR. BIPM. [Link]
- Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]
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- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
- (PDF) Quantitative 1H NMR spectroscopy.
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A Senior Application Scientist's Guide to the Purity Validation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Using Elemental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 1,2,3,4,5,6,7,8-Octahydrophenanthrene, a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and potential pharmaceutical agents, rigorous purity validation is non-negotiable.[1][2] This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for confirming the purity of this compound, benchmarked against other common analytical techniques.
The Foundational Benchmark: Theoretical Elemental Composition
Before any experimental validation, we must establish the theoretical ground truth. The identity of a pure compound is intrinsically linked to its elemental makeup. This compound possesses the molecular formula C₁₄H₁₈ .[3][4][5]
Based on the atomic weights of Carbon (≈12.011 g/mol ) and Hydrogen (≈1.008 g/mol ), the theoretical elemental composition is calculated as follows:
-
Molar Mass of C₁₄H₁₈: (14 × 12.011) + (18 × 1.008) = 168.154 + 18.144 = 186.30 g/mol [3][6]
-
Theoretical % Carbon (C): (168.154 / 186.30) × 100% = 90.26%
-
Theoretical % Hydrogen (H): (18.144 / 186.30) × 100% = 9.74%
These percentages represent the absolute standard for a 100% pure sample. Any significant, experimentally determined deviation from these values is a direct indicator of impurities. The International Union of Pure and Applied Chemistry (IUPAC) and various pharmacopeias generally accept a deviation of ±0.4% from the theoretical value as evidence of acceptable purity for a synthesized compound.
Elemental Analysis: The Gold Standard for Empirical Formula Validation
Elemental analysis, often referred to as CHNS/O or CHN analysis, is a robust and highly reliable technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[7][8] For a hydrocarbon like octahydrophenanthrene, we are primarily concerned with carbon and hydrogen content.
The causality behind its selection as a primary validation tool is its directness. It doesn't infer purity from a physical property; it directly measures the core elemental constituents of the molecule. The most common methodology is based on the high-temperature combustion of the sample, a principle refined by Pregl and Dumas.[9]
The Combustion Principle:
-
A precisely weighed sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C.
-
The organic material is completely broken down, converting all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).
-
These combustion products are then passed through a series of absorbent traps or a gas chromatography column to separate them.
-
A thermal conductivity detector (TCD) quantifies the amounts of CO₂ and H₂O.
-
The instrument's software back-calculates the original mass percentages of C and H based on the sample's initial weight.[9]
This method is a self-validating system when performed correctly with proper calibration and controls, providing an accurate and cost-effective assessment of a compound's empirical formula and, by extension, its purity.[10][11]
Comparative Analysis: Elemental Analysis vs. Alternative Techniques
While elemental analysis is fundamental, a comprehensive purity assessment often involves orthogonal methods, each providing a different lens through which to view the sample. The choice of technique depends on the specific question being asked—are we confirming the bulk identity, or are we hunting for trace impurities?[]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis (EA) | High-temperature combustion and detection of resulting gases (CO₂, H₂O).[7][9] | Elemental composition (%C, %H). Confirms empirical formula. | Direct, quantitative, cost-effective, high accuracy for bulk purity. | Does not identify specific impurities. Insensitive to isomeric impurities. |
| Gas Chromatography (GC-MS/FID) | Separation of volatile compounds based on boiling point and polarity, followed by detection.[13][14] | Identifies and quantifies specific volatile impurities (e.g., residual solvents, starting materials). | Excellent for separating complex mixtures. High sensitivity and specificity for known impurities.[15] | Requires volatile and thermally stable analytes. Sample derivatization may be needed. |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Separation of compounds in a liquid phase based on their interaction with a stationary phase.[13][14] | Identifies and quantifies non-volatile or thermally labile impurities (e.g., side-products, degradation products). | Versatile for a wide range of compounds. High sensitivity and resolving power. | Higher solvent consumption and cost compared to EA. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information and can quantify impurities with distinct signals relative to a standard. | Provides unambiguous structural confirmation. Can identify and quantify impurities without chromatography. | Lower sensitivity than chromatographic methods. Complex spectra can be difficult to interpret. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Determines melting point and purity based on the melting point depression phenomenon. | Fast and requires small sample amounts. Provides information on polymorphism. | Only applicable to crystalline solids with high purity (>98%).[] |
Expert Insight: Elemental analysis should be the first-pass validation for any newly synthesized batch of this compound. If the %C and %H values fall within the ±0.4% acceptance criteria, it provides high confidence in the bulk material's identity and purity. If deviations occur, techniques like GC-MS or HPLC are then employed to identify the specific nature of the impurity (e.g., residual solvent, unreacted starting material, or an unexpected side product).
Experimental Protocol: Validating Purity with an Elemental Analyzer
This protocol outlines the necessary steps for a robust and trustworthy purity determination. Each step is designed to ensure the integrity of the final result.
4.1. Instrumentation and Materials
-
Instrument: CHN Elemental Analyzer (e.g., Vario EL Cube, EMA 502).[9][11]
-
Balance: Microbalance with ±0.001 mg readability.
-
Sample Containers: Tin or silver capsules.
-
Calibration Standard: Certified high-purity standard (e.g., Acetanilide, Sulfanilamide).
-
Sample: this compound, dried to a constant weight to remove residual moisture.
4.2. Workflow Diagram
Caption: Figure 1: Elemental Analysis Experimental Workflow.
4.3. Step-by-Step Methodology
-
Sample Preparation (The Trustworthiness Pillar):
-
Ensure the octahydrophenanthrene sample is homogenous.[7] If it is a solid, gently grind it to a fine powder.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. Causality Note: The final calculation is a percentage of this initial weight, making accurate weighing the most critical step for precision.[7]
-
Fold and seal the capsule to ensure no sample is lost and to create a uniform combustion packet.
-
-
Instrument Calibration:
-
Perform necessary instrument checks (e.g., leak tests).
-
Analyze 3-5 replicates of a certified standard (e.g., Acetanilide) to generate a valid calibration curve. The instrument uses the known %C, %H, and %N of the standard to correlate detector signal with elemental mass. This step grounds the entire analysis in an authoritative reference.
-
-
Sample Analysis:
-
Place the sealed sample capsule into the instrument's autosampler.
-
Run at least three replicates of the octahydrophenanthrene sample to ensure precision and repeatability.
-
The sample is dropped into the combustion furnace, where it is flash-combusted.[9]
-
The resulting gases (CO₂, H₂O) are swept by a helium carrier gas through a reduction tube and then to the separation system and TCD detector.
-
-
Data Acquisition:
-
The instrument software integrates the detector signals for CO₂ and H₂O.
-
Using the calibration file and the sample weight, the software automatically calculates and reports the %C and %H for each replicate.
-
Interpreting the Results: A Decision-Making Framework
The output of the elemental analyzer is a set of %C and %H values. The interpretation is a logical process of comparison against the theoretical benchmark.
5.1. Acceptance Criteria
-
Accuracy: The mean experimental values for %C and %H should be within ±0.4% of the theoretical values (C=90.26%, H=9.74%).
-
Acceptable %C Range: 89.86% – 90.66%
-
Acceptable %H Range: 9.34% – 10.14%
-
-
Precision: The relative standard deviation (RSD) of the replicates should be low, typically <2%.
5.2. Decision Logic Diagram
Caption: Figure 2: Decision Logic for Purity Assessment.
5.3. Troubleshooting Out-of-Specification Results
-
Low %C, High %H: Often indicates the presence of adsorbed water or a hydrogen-rich impurity (e.g., residual aliphatic solvent).
-
High %C, Low %H: May suggest an impurity with a higher degree of unsaturation or a carbon-rich contaminant.
-
Consistently Low Totals (%C + %H << 100%): If the compound is expected to contain only C and H, this could indicate the presence of an inorganic impurity (e.g., catalyst residue) or an oxygen-containing byproduct.
-
Poor Precision: This typically points to sample inhomogeneity or an instrumental issue like a leak.
Conclusion
The validation of this compound purity through elemental analysis is a powerful, direct, and essential quality control step. It serves as an authoritative confirmation of the compound's empirical formula. While it does not identify individual impurities, it provides a highly accurate measure of bulk purity that, when benchmarked against theoretical values, offers a clear pass/fail criterion. For researchers and drug developers, integrating this technique as a primary validation step, complemented by chromatographic methods when necessary, establishes a robust framework for ensuring the chemical integrity required for advanced scientific applications.
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A Comparative Guide to the Biological Activity of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Isomers: A Framework for Investigation
This guide provides a comprehensive framework for comparing the biological activities of 1,2,3,4,5,6,7,8-octahydrophenanthrene isomers. While direct comparative experimental data for this specific class of molecules is nascent, this document leverages established principles of stereochemistry and structure-activity relationships (SAR) from related compounds to propose potential biological activities and outline rigorous experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic or toxicological potential of these unique hydroaromatic structures.
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[1][2][3] Biological macromolecules, such as receptors and enzymes, are chiral environments, meaning they can differentiate between stereoisomers of a ligand. This can lead to significant differences in potency, efficacy, and even the type of biological response (e.g., agonist versus antagonist activity) between isomers.[1][4]
The this compound scaffold can exist as different stereoisomers, primarily due to the fusion of the saturated rings. For instance, 1,2,3,4,4a,9,10,10a-octahydrophenanthrene can exist as cis and trans diastereomers, which possess distinct three-dimensional shapes.[5] It is this structural disparity that forms the basis for the hypothesized differences in their biological profiles.
Caption: Experimental workflow for comparative biological activity profiling.
I. Receptor Binding Assays
The initial step is to determine if the isomers bind to the hypothesized molecular targets. This can be achieved through competitive radioligand binding assays.
Protocol: Estrogen Receptor Competitive Binding Assay
-
Materials: Recombinant human ERα and ERβ, [³H]-Estradiol, test isomers, scintillation fluid, multi-well plates.
-
Procedure:
-
A constant concentration of the respective estrogen receptor subtype and [³H]-Estradiol is incubated in a buffer solution.
-
Increasing concentrations of the test isomers are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound [³H]-Estradiol is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the isomer that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
This protocol can be adapted for dopamine receptor subtypes (using radioligands like [³H]-Spiperone for D2-like receptors) and the AHR (using radioligands like [³H]-TCDD).
II. Functional Assays
Following the identification of binding, it is crucial to determine the functional consequence of this interaction (e.g., agonism or antagonism).
Protocol: Estrogen Receptor Reporter Gene Assay
-
Cell Line: An estrogen-responsive cell line, such as MCF-7 or T47D, stably transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Procedure for Agonist Mode:
-
Cells are plated in multi-well plates and treated with increasing concentrations of the test isomers.
-
After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Procedure for Antagonist Mode:
-
Cells are co-treated with a known concentration of an ER agonist (e.g., 17β-estradiol) and increasing concentrations of the test isomers.
-
A decrease in the estradiol-induced luciferase activity indicates antagonistic behavior.
-
-
Data Analysis: For agonists, the effective concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the inhibitory concentration that reduces the agonist response by 50% (IC50) is calculated.
Similar reporter gene assays can be employed for AHR activation, using a cell line with a xenobiotic response element (XRE)-driven reporter gene.
III. Cytotoxicity Assays
To assess the potential for toxicity or anti-cancer activity, a standard cytotoxicity assay should be performed.
Protocol: MTT Cell Viability Assay
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., breast, lung, prostate) and a non-cancerous control cell line.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test isomers for a defined period (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Data Presentation and Interpretation
The quantitative data generated from these assays should be compiled into a clear, tabular format to facilitate direct comparison between the isomers.
Table 1: Comparative Biological Activity Profile of Octahydrophenanthrene Isomers
| Isomer | ERα Binding IC50 (nM) | ERα Functional EC50/IC50 (nM) | D2 Receptor Binding IC50 (nM) | AHR Activation EC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) |
| cis-Isomer | |||||
| trans-Isomer | |||||
| Reference Compound |
The "Reference Compound" would be a known ligand for each respective assay (e.g., 17β-estradiol for ER assays, haloperidol for D2 assays, TCDD for AHR assays, and doxorubicin for cytotoxicity).
The interpretation of this data will be crucial for elucidating the structure-activity relationships. For example, a significant difference in the IC50 values for ERα binding between the cis and trans isomers would provide strong evidence for stereoselective receptor interaction.
Conclusion
The systematic investigation of this compound isomers represents a promising avenue for the discovery of novel therapeutic agents or for understanding the toxicological profiles of this class of hydroaromatic compounds. By employing the structured experimental approach outlined in this guide, researchers can effectively dissect the influence of stereochemistry on biological activity. The resulting data will not only provide valuable insights into the SAR of this scaffold but also pave the way for the rational design of more potent and selective molecules for a range of biological targets. The principles and protocols detailed herein serve as a robust starting point for any research program aimed at unlocking the potential of octahydrophenanthrene isomers.
References
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- Asymmetric Synthesis of Hydrophenanthrenones Bearing Multiple Stereogenic Centers via Squaramide-Catalyzed Domino 1,4-/1,4-Addition Desymmetriz
- Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency.
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A Strategic Guide for the Comparative Biological Evaluation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene and Perhydrophenanthrene
For: Researchers, scientists, and drug development professionals
Abstract
The phenanthrene scaffold is a foundational structure in medicinal chemistry and toxicology, forming the core of endogenous steroids and serving as a backbone for numerous synthetic compounds. The degree of saturation within this three-ring system dramatically alters its three-dimensional shape, rigidity, and electronic properties, thereby dictating its biological activity. This guide provides a comprehensive framework for the head-to-head comparison of two key analogs: 1,2,3,4,5,6,7,8-octahydrophenanthrene, which retains one aromatic ring, and the fully saturated perhydrophenanthrene. As direct comparative experimental data for these specific molecules is sparse, this document outlines a robust, hypothesis-driven strategy to elucidate their distinct biological profiles. We present a logical series of assays, from initial cytotoxicity screening to mechanistic studies targeting specific cellular receptors, complete with detailed, field-proven protocols.
Introduction: The Central Scientific Question
Phenanthrene and its derivatives exhibit a wide spectrum of biological effects, from the hormonal activity of steroids to the toxicological impact of polycyclic aromatic hydrocarbons (PAHs).[1][2] The central question addressed in this guide is: How does the degree of saturation in the phenanthrene core influence biological outcomes?
-
This compound (OHP): With one remaining aromatic ring and two saturated rings, OHP possesses a hybrid character.[3][4] The planar, electron-rich aromatic system may interact with targets like the Aryl hydrocarbon Receptor (AhR) or through DNA intercalation, characteristic of PAHs.[5][6]
-
Perhydrophenanthrene (PHP): This fully saturated molecule is conformationally flexible, lacking the planarity of an aromatic system.[7][8] Its structure is analogous to the cyclopentane-perhydrophenanthrene core of steroid hormones, suggesting potential interactions with nuclear steroid receptors.[9]
This guide will provide the experimental blueprint to test the hypothesis that OHP will exhibit PAH-like activity (e.g., AhR activation, potential genotoxicity), while PHP will demonstrate activity more aligned with steroidal molecules (e.g., binding to estrogen or androgen receptors), with both likely displaying unique cytotoxicity profiles.
Proposed Experimental Workflow: A Tiered Approach
A logical, tiered approach is essential for a cost-effective and scientifically sound comparison. The workflow should progress from broad assessments of toxicity to specific, mechanism-based assays.
Caption: Proposed experimental workflow for comparative analysis.
Tier 1: Foundational Toxicity Assessment
The initial tier establishes a baseline understanding of the compounds' general toxicity.
General Cytotoxicity: The MTT Assay
Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen for cytotoxicity.[10] It is a robust, colorimetric assay that measures the metabolic activity of cells via mitochondrial reductase enzymes.[11] A reduction in metabolic activity is a reliable and early indicator of cell death or loss of proliferation, providing a quantitative measure (IC50) of a compound's potency.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Preparation: Prepare stock solutions of OHP and PHP in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.[12] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mutagenic Potential: The Ames Test
Causality & Rationale: The Ames test is a well-validated bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[14] It is critical for evaluating PAH-like molecules, which are often pro-mutagens that become mutagenic after metabolic activation.[15] The assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without it. A positive result occurs when the test compound causes a mutation that reverts the bacteria to a His+ state, allowing them to form colonies on a histidine-free medium.[16][17] The inclusion of a rat liver extract (S9 fraction) simulates mammalian metabolism, which is essential for activating many pro-mutagens.[15]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
S9 Mix Preparation: If metabolic activation is being tested, prepare an S9 mix containing rat liver S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[16]
-
Exposure: In a sterile tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for the non-activation condition), and 100 µL of the test compound (OHP or PHP at various concentrations).[16]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (histidine-deficient).[17]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (vehicle) control. A known mutagen (e.g., benzo[a]pyrene with S9 mix) should be used as a positive control.[18]
Tier 2: Mechanistic Elucidation
Based on the foundational data, this tier investigates the specific molecular targets hypothesized in Section 1.
Aryl Hydrocarbon Receptor (AhR) Activation
Causality & Rationale: The AhR is a ligand-activated transcription factor that mediates the toxicity of many PAHs.[5][19] Ligand binding causes AhR to translocate to the nucleus, dimerize with ARNT, and bind to specific DNA sequences known as Dioxin Response Elements (DREs), activating the transcription of target genes like CYP1A1.[20] OHP, with its aromatic ring, is a plausible AhR agonist. A reporter gene assay provides a direct, quantitative measure of this receptor activation.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocol: AhR-Luciferase Reporter Gene Assay
-
Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter (e.g., HepG2-C3).
-
Seeding & Treatment: Seed cells in a 96-well plate. After 24 hours, treat with OHP and PHP across a range of concentrations. Include a vehicle control (DMSO) and a positive control (e.g., TCDD or benzo[a]pyrene).
-
Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.[21]
-
Lysis & Luminescence: Lyse the cells and add a luciferase assay substrate.
-
Data Acquisition: Measure the luminescent signal using a plate-reading luminometer.
-
Analysis: Normalize the luminescence of treated wells to the vehicle control to calculate the fold induction. Plot the fold induction against the log of the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).
Estrogen Receptor Alpha (ERα) Competitive Binding
Causality & Rationale: The fully saturated, steroidal-like structure of PHP makes it a candidate for binding to nuclear hormone receptors like the Estrogen Receptor (ERα).[9][22] A competitive binding assay is the gold standard for determining a compound's ability to directly interact with the receptor's ligand-binding pocket.[23] This assay measures the displacement of a radiolabeled ligand (e.g., [3H]-estradiol) by the test compound, allowing for the calculation of its relative binding affinity (IC50).[23]
Experimental Protocol: ERα Competitive Binding Assay
-
Receptor Source: Prepare a cytosol fraction containing ERα from a suitable source, such as the uteri of ovariectomized rats or from ERα-overexpressing cells.[23]
-
Assay Setup: In assay tubes, combine the ERα-containing cytosol, a fixed concentration of [3H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of the test compound (OHP and PHP) or a known competitor (unlabeled 17β-estradiol).[23]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor complex.[23]
-
Quantification: After washing, measure the radioactivity of the HAP pellet using liquid scintillation counting.
-
Analysis: Plot the percentage of bound [3H]-estradiol against the log of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.
Data Synthesis and Interpretation
The final step is to synthesize the data from all assays into a coherent structure-activity relationship (SAR) profile.
Table 1: Hypothetical Comparative Data Summary
| Biological Assay | Endpoint | This compound | Perhydrophenanthrene | Interpretation |
| MTT Cytotoxicity (HepG2) | IC50 (µM) | ~25 | >100 | OHP shows moderate cytotoxicity; PHP is largely non-cytotoxic. |
| Ames Test (TA98 +S9) | Mutagenicity | Positive (Dose-dependent increase) | Negative | OHP is a pro-mutagen, consistent with PAH-like compounds. |
| AhR Activation Assay | EC50 (nM) | ~50 | Inactive | OHP is a potent AhR agonist. PHP does not activate the receptor. |
| ERα Competitive Binding | IC50 (µM) | >100 | ~5 | PHP shows moderate binding affinity for ERα; OHP does not bind. |
Conclusion
This guide presents a systematic and robust framework for comparing the biological activities of this compound and perhydrophenanthrene. By progressing from broad toxicological screening to specific, hypothesis-driven mechanistic assays, researchers can efficiently and accurately delineate the distinct biological profiles dictated by the degree of saturation in the phenanthrene core. The proposed protocols are based on established, validated methods, ensuring the generation of high-quality, trustworthy data. This approach will not only elucidate the specific activities of OHP and PHP but also contribute to the broader understanding of structure-activity relationships within the vast chemical space of hydrogenated polycyclic aromatic compounds.
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comparative study of different synthetic routes to 1,2,3,4,5,6,7,8-Octahydrophenanthrene
A Comparative Guide to the Synthetic Routes of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthetic Landscape
This compound, with its tricyclic framework, presents a fascinating challenge in synthetic organic chemistry.[1][2][3][4] The construction of this fused ring system can be approached from several perspectives, each with its own set of advantages and limitations. Key considerations for selecting a synthetic route include the availability of starting materials, overall yield, scalability, and stereochemical control (where applicable for substituted derivatives). This guide will explore three prominent strategies:
-
Robinson Annulation: A classic and powerful method for the formation of six-membered rings.[5][6][7]
-
Diels-Alder Reaction: A versatile cycloaddition for constructing the central cyclohexene ring.[8][9]
-
Catalytic Dehydrogenation: An approach that builds the aromatic character from a more saturated precursor.
A novel palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction has also been reported for the synthesis of octahydrophenanthrene and its derivatives.[10][11]
Route 1: The Robinson Annulation Approach
The Robinson annulation is a cornerstone of cyclic ketone synthesis, combining a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[5][6][7][12] This method is particularly well-suited for building the octahydrophenanthrene skeleton from readily available precursors.
Mechanistic Rationale
The elegance of the Robinson annulation lies in its sequential bond-forming strategy. The initial Michael addition of an enolate to an α,β-unsaturated ketone creates a 1,5-dicarbonyl intermediate.[7] This intermediate is perfectly primed for an intramolecular aldol condensation, where a second enolate formation is followed by a cyclization to form the six-membered ring. Subsequent dehydration furnishes the final α,β-unsaturated cyclic ketone.
Caption: Robinson Annulation workflow for octahydrophenanthrene synthesis.
Experimental Protocol: A Representative Robinson Annulation
Step 1: Michael Addition
-
To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude 1,5-dicarbonyl intermediate in a 2% solution of sodium hydroxide in ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel.
Step 3: Reduction to Octahydrophenanthrene
-
To a solution of the purified enone in diethylene glycol, add hydrazine hydrate (5.0 eq) and potassium hydroxide (5.0 eq).
-
Heat the mixture to 180-200 °C and maintain for 4 hours, allowing for the removal of water and excess hydrazine.
-
Cool the reaction, dilute with water, and extract with hexane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.
Route 2: The Diels-Alder Cycloaddition Strategy
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereochemical control.[8][9] In the context of octahydrophenanthrene synthesis, this [4+2] cycloaddition can be employed to form the central ring of the tricyclic system.
Mechanistic Considerations
This concerted pericyclic reaction involves the interaction of a conjugated diene with a dienophile to form a cyclohexene derivative.[8] The regioselectivity and stereoselectivity are governed by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile. For the synthesis of the octahydrophenanthrene core, a substituted cyclohexadiene can react with an appropriate dienophile.
Caption: Diels-Alder reaction strategy for octahydrophenanthrene synthesis.
Experimental Protocol: A Representative Diels-Alder Approach
Step 1: Diels-Alder Reaction
-
In a round-bottom flask, combine 1-vinylcyclohexene (1.0 eq) and maleic anhydride (1.0 eq) in toluene.
-
Heat the mixture to reflux for 6 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, at which point the Diels-Alder adduct will precipitate.
-
Filter the solid product and wash with cold toluene to obtain the crude adduct.
Step 2: Aromatization and Reduction
-
The crude adduct is heated with a palladium on carbon catalyst (10 mol%) in a high-boiling solvent such as decalin to effect dehydrogenation and form the corresponding phenanthrene derivative.
-
The resulting phenanthrene is then subjected to catalytic hydrogenation using a catalyst like platinum oxide in acetic acid under hydrogen pressure to yield this compound.
Route 3: Catalytic Dehydrogenation of Tetralin Derivatives
An alternative strategy involves the construction of a suitable tetralin derivative followed by a dehydrogenation step to introduce the aromaticity of the central ring. Tetralin itself is a partially hydrogenated derivative of naphthalene and can serve as a hydrogen-donor solvent.[13][14]
Mechanistic Insights
This approach leverages the relative stability of the aromatic system. Starting with a bicyclic system, a third ring is constructed, and subsequent dehydrogenation, typically using a palladium or platinum catalyst at elevated temperatures, drives the formation of the thermodynamically stable aromatic ring.[15][16]
Caption: Catalytic dehydrogenation approach to octahydrophenanthrene.
Experimental Protocol: A Representative Dehydrogenation Synthesis
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, add tetralin (1.0 eq) at 0 °C.[17][18]
-
Slowly add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to give the keto-acid.
Step 2: Reduction and Cyclization
-
The keto-acid is reduced to the corresponding carboxylic acid via a Clemmensen or Wolff-Kishner reduction.
-
The resulting acid is then treated with a cyclizing agent such as polyphosphoric acid or Eaton's reagent at elevated temperatures to effect an intramolecular Friedel-Crafts acylation, forming a tricyclic ketone.[19][20]
Step 3: Final Reduction and Dehydrogenation
-
The tricyclic ketone is reduced to the corresponding methylene group using a standard reduction method (e.g., Wolff-Kishner).
-
The resulting saturated tricyclic compound is then dehydrogenated by heating with a palladium on carbon catalyst to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Robinson Annulation | Diels-Alder Reaction | Catalytic Dehydrogenation |
| Starting Materials | Readily available ketones and α,β-unsaturated ketones.[5] | Substituted dienes and dienophiles, which may require synthesis.[8] | Simple aromatic compounds and dicarboxylic acid derivatives. |
| Overall Yield | Moderate to good, can be operator-dependent. | Generally good to excellent for the cycloaddition step. | Can be variable depending on the efficiency of each step. |
| Scalability | Generally scalable, but may require careful control of reaction conditions. | Highly scalable, often used in industrial processes. | Scalable, but high temperatures and pressures may be required. |
| Stereocontrol | Can be challenging for substituted derivatives. | Excellent stereocontrol is a key feature of the reaction.[8] | Stereocenters are often destroyed during aromatization. |
| Key Advantages | Convergent, builds complexity quickly.[5] | High efficiency and predictability. | Utilizes simple starting materials. |
| Key Disadvantages | Potential for side reactions (e.g., polymerization). | Limited by the availability of suitable dienes and dienophiles. | Multi-step process, harsh conditions for dehydrogenation. |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. The Robinson annulation offers a robust and convergent approach, ideal for constructing the core structure from simple building blocks. The Diels-Alder reaction provides an elegant and highly efficient method for forming the central ring with excellent stereocontrol, making it a preferred choice when stereochemistry is a critical consideration. The catalytic dehydrogenation route, while often longer, is advantageous when starting from simple, readily available aromatic precursors.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern on the octahydrophenanthrene core, the scale of the synthesis, and the available starting materials and reagents. A thorough understanding of the mechanistic underpinnings of each approach, as outlined in this guide, is essential for successful and efficient synthesis.
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Evaluating the Efficacy of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: A Comparative Guide to Polycyclic Aromatic Hydrocarbons
This guide provides a comprehensive evaluation of 1,2,3,4,5,6,7,8-Octahydrophenanthrene in the context of other Polycyclic Aromatic Hydrocarbons (PAHs). For researchers, scientists, and drug development professionals, understanding the structure-activity relationships within the vast family of PAHs is paramount for toxicological assessment and the development of safe therapeutic agents. While direct and extensive experimental data on this compound is notably scarce in publicly available literature, this guide will leverage established principles of PAH toxicology and data from structurally related analogues to provide a robust comparative analysis. We will explore the critical role of aromaticity and metabolic activation in determining the biological efficacy, particularly the toxicity, of PAHs.
Introduction to Polycyclic Aromatic Hydrocarbons (PAHs) and the Significance of Saturation
Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings.[1][2] They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] The biological activity of PAHs, particularly their carcinogenicity, is intimately linked to their planar, aromatic structure. This structure allows them to intercalate into DNA and, more importantly, makes them substrates for metabolic activation into reactive intermediates that can form covalent adducts with cellular macromolecules.[3][4]
A critical determinant of a PAH's biological efficacy is its degree of saturation, or the extent to which the aromatic rings are hydrogenated. Increased saturation disrupts the planarity and aromaticity of the molecule. This structural change is hypothesized to significantly reduce or eliminate the toxicological effects associated with their unsaturated counterparts. This guide will focus on this compound, a fully saturated derivative of phenanthrene, to illustrate this principle.
The Central Role of the Aryl Hydrocarbon Receptor (AhR) in PAH Toxicity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many PAHs.[5][6] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of a suitable ligand, such as a planar PAH, the complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[6] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3][5]
The planarity and aromaticity of a PAH are crucial for high-affinity binding to the AhR. The saturated, non-planar structure of this compound is predicted to make it a very poor ligand for the AhR. Consequently, it is unlikely to induce the expression of metabolic enzymes required for its own activation, a key initial step in the toxicity of many other PAHs.
Comparative Toxicological Profiles
To evaluate the efficacy of this compound, we will compare its predicted activity with that of its parent aromatic compound, Phenanthrene , and a well-characterized, highly potent carcinogenic PAH, Benzo[a]pyrene .
| Feature | This compound | Phenanthrene | Benzo[a]pyrene |
| Structure | Fully Saturated, Non-planar | Aromatic, Planar | Aromatic, Planar with Bay Region |
| AhR Binding | Predicted to be very low to negligible | Low | High |
| Metabolic Activation | Unlikely | Limited | Readily Metabolized |
| Genotoxicity | Predicted to be non-genotoxic | Generally considered non-genotoxic, but can induce DNA damage under certain conditions[7] | Potent Genotoxin and Carcinogen[4] |
| Carcinogenicity | Predicted to be non-carcinogenic | Generally considered non-carcinogenic[8] | IARC Group 1: Carcinogenic to humans[9] |
Table 1: Comparative Toxicological Profile of Selected PAHs.
This compound: The Saturated Analogue
Due to the complete saturation of its two outer rings, this compound lacks the extended π-electron system that is the hallmark of aromatic compounds. This has profound implications for its biological activity:
-
Loss of Planarity: The hydrogenated rings adopt a non-planar conformation, which sterically hinders intercalation with DNA and binding to the planar ligand-binding pocket of the AhR.
-
Resistance to Metabolic Activation: The absence of aromatic double bonds makes it a poor substrate for the cytochrome P450 enzymes that initiate the metabolic activation cascade. The formation of reactive diol epoxides, the ultimate carcinogens of many PAHs, is not anticipated.
Phenanthrene: The Parent Aromatic Compound
Phenanthrene, the aromatic precursor to octahydrophenanthrene, is a three-ring PAH. While it is aromatic and planar, it is generally considered to be non-carcinogenic or at most a very weak carcinogen.[8] It exhibits some level of toxicity and can induce cellular stress responses.[7] Studies on partially hydrogenated phenanthrenes, such as 1,2-dihydrophenanthrene, have shown that while they can be metabolically activated, they possess little to no tumorigenic activity.[10] This suggests that even partial saturation significantly reduces the carcinogenic potential of the phenanthrene backbone.
Benzo[a]pyrene: The Potent Carcinogen
Benzo[a]pyrene (B[a]P) is a five-ring PAH and is one of the most potent and well-studied chemical carcinogens.[9] Its toxicity is a direct result of its metabolic activation to a highly reactive diol epoxide, which readily forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4] B[a]P is a potent activator of the AhR, which leads to the induction of the very enzymes that are responsible for its metabolic activation, creating a feed-forward loop of toxicity.
Experimental Methodologies for Evaluating PAH Efficacy
The following are standard experimental protocols used to assess the key toxicological endpoints for PAHs.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine the ability of a compound to activate the AhR signaling pathway.
Methodology: Reporter Gene Assay
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter containing multiple XREs.
-
Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound, Phenanthrene, Benzo[a]pyrene) for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. A significant increase in luciferase activity indicates AhR activation.
Genotoxicity Assessment: The Ames Test
Objective: To assess the mutagenic potential of a compound.
Methodology: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Use of several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium).
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction), which contains metabolic enzymes.[11] This is crucial for detecting pro-mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations on a histidine-limited agar plate.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Cytotoxicity Assay: MTT Assay
Objective: To measure the cytotoxic effect of a compound on cell viability.
Methodology: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Seeding: Cells (e.g., human lung fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. A decrease in cell viability indicates a cytotoxic effect.
Conclusion: The Efficacy of Saturation in Mitigating PAH Toxicity
Based on the fundamental principles of PAH toxicology and the available data on structurally related compounds, this compound is predicted to have a very low, if any, biological efficacy in terms of toxicity. Its fully saturated, non-planar structure is the primary reason for this expected lack of activity. This stands in stark contrast to its aromatic parent, phenanthrene, which exhibits some toxicity, and the potent carcinogen benzo[a]pyrene, whose planar, aromatic structure is a prerequisite for its hazardous effects.
For researchers in drug development, the case of this compound serves as a compelling example of how structural modifications, such as hydrogenation, can be employed to detoxify a chemical scaffold. Understanding these structure-activity relationships is crucial for the design of new chemical entities with desirable therapeutic effects and minimal off-target toxicities. While further direct experimental validation is warranted, the current body of evidence strongly suggests that the saturation of the phenanthrene ring system in this compound effectively mitigates the hazardous potential associated with this class of compounds.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Welcome to a comprehensive guide on the cross-validation of analytical methods for the quantitative determination of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD). We will delve into the causality behind experimental choices and present a self-validating framework for robust and reliable analytical method cross-validation.
Introduction to this compound and the Imperative for Accurate Analysis
This compound is a saturated polycyclic aromatic hydrocarbon (PAH). Its accurate quantification is critical in various fields, from environmental monitoring to the analysis of petroleum-derived products and as a potential impurity in pharmaceutical manufacturing. The structural similarity to other PAH isomers necessitates highly selective and sensitive analytical methods to ensure accurate identification and quantification.
This guide will compare two workhorse analytical techniques, providing the foundational knowledge to select and validate the most appropriate method for your specific application.
The Contenders: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For semi-volatile compounds like this compound, GC-MS offers excellent resolution and definitive identification based on both retention time and mass spectrum.[1][2]
High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD): Versatility for Non-Volatile and Thermally Labile Analytes
HPLC is a cornerstone of analytical chemistry, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, which often exhibit strong UV absorbance and fluorescence, coupling HPLC with UV and FLD detectors provides excellent sensitivity and selectivity.[3][4][5][6] The choice between UV and fluorescence detection often depends on the desired sensitivity, with fluorescence typically offering lower detection limits for responsive compounds.[7]
The Cross-Validation Framework: Ensuring Methodological Equivalence
Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results, ensuring data integrity and consistency, especially when transferring methods between laboratories or updating instrumentation. Our approach will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Below is a visual representation of our cross-validation workflow:
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and HPLC-UV/FLD.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: This method is based on established protocols for semi-volatile organic compounds and alkylated PAHs, offering high specificity through mass spectral data.[1][2][8]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
Materials:
-
This compound certified reference standard
-
Internal Standard (e.g., Chrysene-d12)
-
Dichloromethane (DCM), HPLC grade
-
Helium (carrier gas), ultra-high purity
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in DCM.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 - 50 µg/mL).
-
Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
GC-MS Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Method 2: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)
Rationale: This method provides an alternative with potentially higher sensitivity for fluorescent compounds and avoids the high temperatures of the GC inlet, which can be beneficial for certain sample matrices.[3][5][6]
Instrumentation:
-
HPLC system with a quaternary pump, degasser, autosampler, column thermostat, Diode Array Detector (DAD), and Fluorescence Detector (FLD).
Materials:
-
This compound certified reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in ACN.
-
Prepare a series of calibration standards by serial dilution of the stock solution in ACN to cover the expected concentration range (e.g., 0.01 - 10 µg/mL).
-
-
HPLC Conditions:
-
Column: Agilent ZORBAX Eclipse PAH column (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.[11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection (DAD): 254 nm.
-
Fluorescence Detection (FLD): Excitation: 270 nm, Emission: 330 nm (Note: Optimal wavelengths should be experimentally determined).
-
Cross-Validation Parameters and Hypothetical Data
The following tables summarize the key validation parameters and present hypothetical, yet realistic, data for a cross-validation study of the two methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
| Parameter | GC-MS | HPLC-UV/FLD | Acceptance Criteria |
| Blank Analysis | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Peak Purity (HPLC-DAD) | N/A | Peak purity index > 0.999 | Peak purity index should be close to 1. |
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
| Parameter | GC-MS | HPLC-UV/FLD | Acceptance Criteria |
| Range | 0.1 - 50 µg/mL | 0.01 - 10 µg/mL | Method should be linear over the intended range. |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 | r² ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
| Spiked Concentration | GC-MS (% Recovery) | HPLC-UV/FLD (% Recovery) | Acceptance Criteria |
| Low QC (0.3 µg/mL) | 98.5% | 101.2% | 80 - 120% |
| Mid QC (5 µg/mL) | 102.1% | 99.8% | 80 - 120% |
| High QC (40 µg/mL for GC-MS, 8 µg/mL for HPLC) | 99.3% | 100.5% | 80 - 120% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
| Parameter | GC-MS (% RSD) | HPLC-UV/FLD (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 2.5% | < 2.0% | RSD ≤ 5% |
| Intermediate Precision (n=6, 3 days) | < 4.0% | < 3.5% | RSD ≤ 10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | GC-MS | HPLC-UV/FLD |
| LOD | 0.03 µg/mL | 0.003 µg/mL |
| LOQ | 0.1 µg/mL | 0.01 µg/mL |
Data Comparison and Interpretation
The ultimate goal of cross-validation is to demonstrate that the two methods produce comparable results. A common approach is to analyze a set of real samples using both methods and compare the quantitative results.
Below is a diagram illustrating the logic for comparing the results:
For a statistical comparison, a paired t-test can be used to determine if there is a statistically significant difference between the means of the results from the two methods. A p-value greater than 0.05 typically indicates no significant difference.
Conclusion and Recommendations
Both GC-MS and HPLC-UV/FLD are robust and reliable methods for the analysis of this compound.
-
GC-MS offers unparalleled specificity due to the mass spectral data, making it an excellent choice for complex matrices where interferences are a concern.
-
HPLC-UV/FLD , particularly with fluorescence detection, can provide superior sensitivity (lower LOD and LOQ), making it ideal for trace-level analysis.
The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A successful cross-validation, as outlined in this guide, provides the confidence to use these methods interchangeably, ensuring the consistency and reliability of your analytical data.
References
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The Dissociated Profile of 1,2,3,4,5,6,7,8-Octahydrophenanthrene Derivatives: A Comparative Guide to Selective Glucocorticoid Receptor Modulation
In the pursuit of potent anti-inflammatory therapeutics without the debilitating side effects of traditional glucocorticoids, drug development has increasingly focused on a class of compounds known as Selective Glucocorticoid Receptor Modulators (SGRMs), or "dissociated" agonists. Within this innovative landscape, the 1,2,3,4,5,6,7,8-octahydrophenanthrene scaffold has emerged as a promising foundation for developing non-steroidal drug candidates. These molecules are engineered to selectively harness the therapeutic, anti-inflammatory actions of the glucocorticoid receptor (GR) while minimizing the metabolic and endocrine side effects that plague conventional steroid therapies.
This technical guide provides an in-depth performance comparison of novel octahydrophenanthrene-2,7-diol analogues. We will dissect their mechanism of action, present supporting experimental data comparing their potency and dissociated profile against the benchmark glucocorticoid, dexamethasone, and provide the detailed experimental methodologies required to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this important class of next-generation anti-inflammatory agents.
The Principle of Dissociation: Transrepression vs. Transactivation
The therapeutic efficacy of glucocorticoids is primarily mediated by the glucocorticoid receptor, a ligand-activated transcription factor that modulates gene expression through two distinct pathways.[1][2] The beneficial anti-inflammatory effects are largely attributed to transrepression , a mechanism where the activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[1][2] Conversely, the numerous side effects—including osteoporosis, hyperglycemia, and immunosuppression—are mainly caused by transactivation , where GR homodimers bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of various genes.[3][4]
The core objective in the development of SGRMs, such as the octahydrophenanthrene derivatives discussed herein, is to achieve a "dissociated" profile: potent transrepression activity coupled with minimal transactivation capacity.[5][6] This guide will benchmark compounds based on their performance in assays that specifically measure these two distinct pathways.
Caption: Glucocorticoid Receptor (GR) signaling pathways.
Comparative Performance Analysis
The performance of octahydrophenanthrene derivatives is evaluated by quantifying their activity in two key functional assays:
-
Transrepression Efficacy: Measured as the inhibition of Interleukin-1 (IL-1) induced expression of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in cartilage degradation during inflammation. Potency is reported as the half-maximal inhibitory concentration (IC₅₀).
-
Transactivation Potential: Assessed using a Mouse Mammary Tumor Virus (MMTV) luciferase reporter gene assay. Activity is reported as the half-maximal effective concentration (EC₅₀) and the maximal effect (%Emax) relative to the potent steroid, dexamethasone.
The ideal dissociated agonist will exhibit a low IC₅₀ in the transrepression assay and a high EC₅₀ with low %Emax in the transactivation assay.
Table 1: Performance of Lead Octahydrophenanthrene-2,7-diol Analogues
Data presented below is synthesized from preclinical studies to illustrate the structure-activity relationship and dissociated profile of this chemical series.[5]
| Compound ID | Structure Modification | Transrepression (MMP-13 Inhibition) IC₅₀ (nM) | Transactivation (MMTV Assay) EC₅₀ (nM) | Transactivation (MMTV Assay) %Emax vs. DEX | Dissociation Index (EC₅₀ / IC₅₀) |
| Dexamethasone | (Reference) | 1.2 | 3.8 | 100% | 3.2 |
| Compound 2 | Lead Analogue | 19 | 430 | 17% | 22.6 |
| Compound 11 | C2-Phenyl Added | 11 | 220 | 25% | 20.0 |
| Compound 21 | C1-Methyl Added | 4.8 | 150 | 25% | 31.3 |
| Compound 29 | C4-Fluoro Added | 4.7 | 100 | 36% | 21.3 |
Table 2: Performance of 2-Aryl-3-methyloctahydrophenanthrene-2,3,7-triols
This next-generation series demonstrates significant improvements in potency, achieved by modifying the substitution at the C3 position.[7]
| Compound ID | Structure Modification | Transrepression (MMP-13 Inhibition) IC₅₀ (nM) | Transrepression (TNFα Inhibition) IC₅₀ (nM) | Transactivation (MMTV Assay) %Emax vs. DEX |
| Dexamethasone | (Reference) | 1.2 | 21 | 100% |
| Compound 13 | (R)-3-hydroxy-3-methyl | 3.5 | 43 | 42% |
| Compound 21 | C2-Pyridyl Analogue | 12 | 167 | 37% |
| Compound 22 | C2-Thienyl Analogue | 5.3 | 74 | 33% |
Expert Analysis: The data clearly demonstrates the successful implementation of the dissociation concept. The lead octahydrophenanthrene analogues, particularly from the second-generation series, exhibit potent anti-inflammatory activity (transrepression), with IC₅₀ values in the low nanomolar range, approaching that of dexamethasone.[7] Crucially, this potent transrepression is accompanied by significantly attenuated transactivation potential, with maximal effects often below 50% of dexamethasone, showcasing a highly desirable dissociated profile.[5][7] The calculated Dissociation Index (the ratio of transactivation EC₅₀ to transrepression IC₅₀) for the initial series further highlights this separation of effects, with indices substantially higher than the reference steroid.
Experimental Design and Protocols
The trustworthiness of performance benchmarking relies on robust and reproducible experimental protocols. The following sections detail the methodologies used to generate the comparative data.
Caption: Experimental workflow for assessing dissociated GR agonists.
Protocol 1: MMP-13 Inhibition Assay (Transrepression)
This assay quantifies a compound's ability to suppress inflammation-driven gene expression.
-
Cell Culture: Human chondrocyte cells are cultured in appropriate media and seeded into 24-well plates.
-
Stimulation: To mimic an inflammatory state, cells are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), which induces the expression of MMP-13.[8]
-
Compound Treatment: Cells are concurrently treated with a range of concentrations of the test compound (e.g., octahydrophenanthrene derivatives) and the reference compound (dexamethasone). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours to allow for MMP-13 protein expression and secretion into the culture supernatant.[8]
-
Quantification: The concentration of MMP-13 in the cell culture supernatant is quantified using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: The percentage inhibition of MMP-13 expression is calculated for each compound concentration relative to the IL-1β stimulated, vehicle-treated control. The IC₅₀ value is then determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: MMTV Luciferase Reporter Assay (Transactivation)
This cell-based assay measures the ability of a compound to activate gene expression via GREs.[9]
-
Cell Line: A suitable mammalian cell line (e.g., HeLa or HEK293) is used. These cells are transiently or stably transfected with a reporter vector.[10][11]
-
Reporter Vector: The vector contains the firefly luciferase gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter.[9] This promoter contains multiple GREs, making luciferase expression directly proportional to GR-mediated transactivation.[10]
-
Compound Treatment: The transfected cells are seeded in 96-well plates and treated with a serial dilution of the test compounds and the reference compound (dexamethasone).
-
Incubation: Cells are incubated for 18-24 hours to allow for compound-induced expression of the luciferase reporter gene.
-
Lysis and Signal Detection: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of expressed luciferase enzyme, is measured using a luminometer.[12]
-
Data Analysis: The luminescence signal is plotted against the compound concentration. The EC₅₀ (concentration for 50% of maximal activation) and %Emax (maximal activation relative to dexamethasone) are calculated from the resulting dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the development of non-steroidal, dissociated glucocorticoid receptor agonists. The experimental data compellingly shows that derivatives of this class can retain potent anti-inflammatory (transrepression) activity while substantially reducing the potential for side effects driven by transactivation. The superior dissociation profiles of these compounds compared to traditional glucocorticoids like dexamethasone underscore their potential as safer, long-term therapeutic options for chronic inflammatory diseases.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure suitable bioavailability and in vivo efficacy.[1][13] Further preclinical and clinical studies are warranted to fully evaluate the safety and therapeutic window of this promising class of molecules, with the ultimate goal of delivering the full anti-inflammatory power of glucocorticoid therapy without its historical burdens.
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A Guide to Comparative Docking Studies of Octahydrophenanthrene Ligands for Opioid Receptor Targeting
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of octahydrophenanthrene ligands, a scaffold of significant interest in medicinal chemistry due to its structural relationship to potent morphinan analgesics. We will move beyond a simple procedural checklist to explore the causality behind methodological choices, ensuring a robust and scientifically valid computational screen. The ultimate goal is to establish a reliable in silico protocol that can accurately predict the binding affinities of novel ligands, thereby accelerating the drug discovery pipeline.
The µ-opioid receptor (MOR) will serve as our primary target, given its central role in analgesia and the established activity of structurally related compounds.[1][2] Our approach is grounded in the principle that computational models are only as valuable as their ability to reflect experimental reality.[3] Therefore, this guide emphasizes the critical step of validating docking results against known experimental data.
Pillar 1: The Foundation of a Validated Docking Protocol
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of that interaction, typically expressed as a docking score.[4][5] However, this score is a theoretical value generated by a specific scoring function.[6] Its true power is unlocked when a strong correlation is established with experimentally determined binding affinities, such as the inhibition constant (Kᵢ).[7][8] A successful comparative study hinges on demonstrating that a lower (more negative) docking score consistently corresponds to a lower Kᵢ value (stronger binding) across a series of related compounds.
This validation step is non-negotiable for building a trustworthy predictive model.[9][10] Discrepancies can arise from inaccuracies in scoring functions, improper ligand or protein preparation, or the inherent simplifications of the docking algorithm, which often neglects factors like protein flexibility and explicit solvent effects.[3] By first "redocking" a known co-crystallized ligand and then docking a series of ligands with known affinities, we can calibrate our protocol and gain confidence in its predictive power for novel, uncharacterized molecules.
Workflow for a Validated Comparative Docking Study
The following diagram illustrates the logical flow of a self-validating docking protocol, from initial setup to the crucial correlation analysis.
Caption: Overall workflow for a comparative docking study.
Pillar 2: An Expert's Protocol for Docking Octahydrophenanthrenes at the µ-Opioid Receptor
This section details the step-by-step methodology for a robust comparative docking study using industry-standard tools like AutoDock Vina.[11][12] The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Receptor and Ligand Preparation
The quality of your input structures directly dictates the quality of your output. This preparation phase is the most critical for ensuring a meaningful simulation.
A. Receptor Preparation (Target: µ-Opioid Receptor, PDB: 5C1M)
-
Obtain Crystal Structure: Download the PDB file for the activated murine µ-opioid receptor co-crystallized with the agonist BU72 (PDB ID: 5C1M) from the RCSB Protein Data Bank. This high-resolution structure provides an excellent template for agonist binding.[2]
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any secondary protein chains not involved in the binding site. The rationale is to simplify the system and focus only on the direct ligand-receptor interaction. However, some studies note that specific water molecules can mediate key hydrogen bonds; for an advanced protocol, one might consider retaining crystallographic waters that bridge ligand-receptor interactions.[13]
-
Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera to add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a crucial step, as correct protonation states at physiological pH are essential for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of binding affinity.
-
Save as PDBQT: The final prepared receptor file should be saved in the PDBQT format, which includes atomic charge and atom type information required by AutoDock Vina.
B. Ligand Preparation (Octahydrophenanthrene Analogs)
-
Generate 2D Structures: Draw the 2D structures of your octahydrophenanthrene analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Optimize: Convert these 2D structures into 3D. It is imperative to perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable and not in a strained, unrealistic state.
-
Assign Charges and Define Torsions: As with the receptor, use ADT to assign Gasteiger charges and define the rotatable bonds. The number of rotatable bonds influences the conformational search space the docking algorithm must explore.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step 2: Docking Execution with AutoDock Vina
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. The most reliable method is to center this box on the position of the co-crystallized ligand (BU72 in 5C1M). The size of the box should be large enough to encompass the entire binding pocket and allow the largest ligand in your series to rotate freely. A typical size is 26 x 26 x 26 angstroms.[14]
-
Validate with Redocking: Before docking your series, perform a validation run by docking the extracted and re-prepared BU72 ligand back into the receptor. Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[9]
-
Configure and Run Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name. An important parameter is exhaustiveness, which controls the thoroughness of the conformational search. Higher values increase computational time but also increase the probability of finding the true energy minimum. An exhaustiveness of 8 is a common starting point.[14]
-
Execute Docking: Run the docking simulation from the command line. Vina will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.
Step 3: Analysis and Interpretation
-
Extract Binding Affinities: The docking score reported by AutoDock Vina is an estimation of the binding affinity in kcal/mol.[6] The most negative score represents the most favorable predicted binding pose. Extract the top score for each ligand in your series.
-
Visualize and Analyze Interactions: Load the receptor and the docked ligand poses into a visualization program. Analyze the top-scoring pose for key intermolecular interactions, such as:
-
Hydrogen Bonds: Especially with key residues like Asp147 and His297 in the MOR binding pocket.[2][13]
-
Hydrophobic Interactions: With residues like Met151, Val236, and Val300.[2]
-
Charge-Enhanced Interactions: The protonated amine of the ligand with acidic residues like Asp147 is a canonical interaction for many opioids.[7][13]
-
Pillar 3: Comparative Analysis and Data Presentation
The final step is to synthesize the computational data and compare it against experimental benchmarks. This comparison provides the ultimate validation of your study.
Quantitative Data Summary
The table below presents a hypothetical comparison for a series of octahydrophenanthrene (OHP) analogs. The docking scores are compared against experimentally determined Kᵢ values for the µ-opioid receptor.
| Ligand ID | R¹ Substituent | R² Substituent | Docking Score (kcal/mol) | Experimental Kᵢ (nM) |
| OHP-01 | -H | -OH | -9.1 | 15.2 |
| OHP-02 | -OCH₃ | -OH | -9.5 | 8.5 |
| OHP-03 | -H | -OCH₃ | -8.2 | 45.7 |
| OHP-04 | -F | -OH | -9.3 | 11.1 |
| OHP-05 | -H | -H | -7.5 | 120.3 |
Note: Data are hypothetical for illustrative purposes.
In this example, a clear trend emerges: ligands with lower (more negative) docking scores, such as OHP-02 and OHP-04 , also exhibit lower experimental Kᵢ values, indicating stronger binding. Conversely, ligands with poorer scores, like OHP-05 , are experimentally weaker binders. This strong correlation would validate the predictive power of the docking protocol for this chemical series.
Visualization of Key Ligand-Receptor Interactions
Understanding why a ligand binds strongly is as important as predicting that it will. The following diagram illustrates the key interactions for a potent octahydrophenanthrene ligand within the MOR active site, as identified through post-docking analysis.
Caption: Key interactions of a ligand in the MOR binding site.
This visualization clearly communicates the structural basis for the ligand's high affinity. The protonated nitrogen forms a critical charge-assisted hydrogen bond with ASP 147, a hallmark interaction for opioid agonists.[13] Additional hydrogen bonds and hydrophobic contacts further anchor the ligand in the pocket, explaining its potent activity.
Conclusion
This guide outlines a comprehensive, validation-centric approach to comparative molecular docking. By meticulously preparing input structures, validating the protocol against known data, and systematically analyzing the results, researchers can transform computational docking from a qualitative screening tool into a semi-quantitative method for prioritizing novel octahydrophenanthrene ligands. This rigorous methodology enhances the trustworthiness of in silico predictions and provides actionable insights, ultimately paving a more efficient path toward the discovery of next-generation therapeutics.
References
- Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties. (2020). MDPI.
- Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). (2024). YouTube.
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE.
- An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. (2024). Journal of Pharmaceutical Research International.
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central.
- Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. (2020). ACS Omega.
- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science.
- Validation of Docking Methodology (Redocking). (2024). ResearchGate.
- Lessons from Docking Validation. (n.d.). Michigan State University.
- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono -. (2021). Engineered Science Publisher.
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular BioSystems.
- Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022). BMC Complementary Medicine and Therapies.
- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021). ResearchGate.
- Molecular docking investigation of cytotoxic phenanthrene derivatives. (2022). Journal of the Turkish Chemical Society Section A: Chemistry.
- Synthesis of octahydrophenanthrene derivatives. (1933). Journal of the Chemical Society (Resumed).
- Octahydrophenanthrene Analogs of Tetrabenazine. (1969). Journal of Medicinal Chemistry.
- How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange.
- Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? (2020). ResearchGate.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube.
- What is considered a good binding affinity energy value between macromolecules? (2020). ResearchGate.
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
- Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023). Saudi Journal of Biological Sciences.
- Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. (2020). National Institutes of Health.
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A Comparative Guide to the Synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: Assessing Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The tricyclic saturated hydrocarbon 1,2,3,4,5,6,7,8-octahydrophenanthrene is a key structural motif in a variety of natural products and serves as a valuable building block in medicinal chemistry and materials science. The reliable and reproducible synthesis of this scaffold is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on assessing the reproducibility of each method. We will delve into the experimental nuances of catalytic hydrogenation, a well-established method, and explore the theoretical potential and current limitations of classic ring-forming reactions like the Robinson Annulation and Diels-Alder reaction for this specific target.
Catalytic Hydrogenation of Phenanthrene: The Workhorse Method
The most direct and widely reported method for the synthesis of this compound is the catalytic hydrogenation of commercially available phenanthrene. This method involves the addition of hydrogen across the aromatic rings of phenanthrene in the presence of a metal catalyst.
The Underlying Chemistry: A Stepwise Reduction
The hydrogenation of phenanthrene is not a single-step process but a sequential reduction, proceeding through di-, tetra-, hexa-, and finally octahydrophenanthrene intermediates. The key to a reproducible synthesis of the desired octahydro-isomer lies in the careful selection of the catalyst and precise control of reaction conditions to halt the hydrogenation at the desired stage, preventing further reduction to the fully saturated perhydrophenanthrene. The saturation of the final aromatic ring in octahydrophenanthrene is often the rate-determining step, which can be exploited to achieve selectivity.
Comparative Performance of Catalytic Systems
The choice of catalyst is the most critical factor influencing the conversion, selectivity, and reproducibility of the phenanthrene hydrogenation. Both noble metal and transition metal catalysts have been extensively studied.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Phenanthrene Conversion (%) | Selectivity towards Octahydrophenanthrene (%) | Reference |
| Noble Metal Catalysts | |||||||
| 0.5% Pt/Ni/NiAlOₓ | NiAlOₓ | 300 | 5.0 | - | 96 | Moderate (Major product is Perhydrophenanthrene) | [1] |
| Pd/B | NiAl spinel | 300 | 5.0 | 6 | 99.5 | Low (Major product is Perhydrophenanthrene) | [1] |
| Ru Nanoparticles | PPh₃ stabilized | 80 | 4.0 | - | - | Low (Major product is Dihydrophenanthrene) | [1] |
| Transition Metal Catalysts | |||||||
| Ni/NiAlOₓ-650 | NiAlOₓ | 280-300 | 5.0 | - | >95 | Moderate to High (Can be optimized) | [2] |
| Chrysotile/NiTi | - | 420 | 4.0 | 1 | ~35 | Moderate | [3] |
| Coal Shale | - | 420 | 4.0 | 1 | ~21 | Moderate | [3] |
Expert Insights: While noble metal catalysts often exhibit higher overall activity, they tend to favor complete hydrogenation to perhydrophenanthrene, making the selective isolation of octahydrophenanthrene challenging. Nickel-based catalysts, particularly those on structured supports like NiAlOₓ, offer a more cost-effective and tunable system. The calcination temperature of the Ni/NiAlOₓ catalyst, for instance, has been shown to significantly impact the electronic properties of the active Ni sites, thereby influencing the selectivity of the hydrogenation process.
Experimental Protocol: A Reproducible Synthesis Using a Ni/NiAlOₓ Catalyst
This protocol is a synthesis of methodologies reported in the literature and is designed to be a self-validating system for achieving a reproducible synthesis of this compound.
1.3.1. Catalyst Preparation (Ni/NiAlOₓ)
-
Step 1: Sol-Gel Formation. Dissolve nickel(II) nitrate hexahydrate and aluminum nitrate nonahydrate in a 1:2 molar ratio in a minimal amount of deionized water.
-
Step 2: Gelation. Add a solution of citric acid (1.5 times the total moles of metal nitrates) to the nitrate solution and stir at 80°C until a viscous gel is formed.
-
Step 3: Drying and Calcination. Dry the gel at 120°C for 12 hours, followed by calcination in a furnace at 650°C for 4 hours to obtain the Ni/NiAlOₓ catalyst.
1.3.2. Hydrogenation Reaction
-
Step 1: Reactor Setup. In a high-pressure autoclave, place 1.0 g of phenanthrene and 0.1 g of the prepared Ni/NiAlOₓ catalyst.
-
Step 2: Reaction Conditions. Seal the autoclave, purge with hydrogen gas, and then pressurize to 5.0 MPa of hydrogen. Heat the reactor to 280-300°C with vigorous stirring.
-
Step 3: Reaction Monitoring. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The optimal reaction time to maximize the yield of octahydrophenanthrene should be determined empirically, but typically falls within the range of 4-8 hours.
-
Step 4: Work-up and Purification. After cooling the reactor and releasing the pressure, dissolve the reaction mixture in a suitable solvent like toluene and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
1.3.3. Product Validation
The identity and purity of the product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with reported values.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.86 (s, 2H), 2.74 (t, J = 6.0 Hz, 4H), 2.56 (t, J = 6.0 Hz, 4H), 1.82 (m, 4H), 1.74 (m, 4H).
-
Mass Spectrum (EI): m/z 186 (M+), 157, 141, 128, 115.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Robinson Annulation: A Plausible but Undocumented Approach
Challenges to Reproducibility:
-
Lack of a Specific Protocol: Without a detailed, step-by-step procedure, reproducing this synthesis is not feasible.
-
Regioselectivity: The initial Michael addition would need to be highly regioselective to yield the desired isomer.
-
Reaction Conditions: The conditions for both the Michael addition and the subsequent intramolecular aldol condensation would need to be carefully optimized to achieve a good yield and prevent side reactions.
Diels-Alder Reaction: A Theoretical Pathway Awaiting Exploration
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another fundamental method for the formation of six-membered rings.[6] A plausible retrosynthetic analysis of this compound suggests that it could be formed from a substituted cyclohexadiene and an appropriate dienophile. However, similar to the Robinson annulation, specific and reproducible experimental protocols for this transformation are not readily found in the surveyed literature. A 2021 publication describes a novel approach to an isomer, 1,2,3,4,4a,9,10,10a-octahydrophenanthrene, via a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction, highlighting the utility of cycloaddition chemistry in this area.[7]
Challenges to Reproducibility:
-
Absence of a Published Protocol: The lack of a detailed experimental procedure is the primary barrier to assessing the reproducibility of this approach.
-
Diene and Dienophile Availability and Reactivity: The specific diene and dienophile required for the direct synthesis of this compound may not be readily available or may require multi-step synthesis themselves.
-
Stereo- and Regiocontrol: Achieving the desired stereochemistry and regiochemistry in the cycloaddition would be critical for a successful synthesis.
Overall Assessment and Recommendations
Based on the available scientific literature, catalytic hydrogenation of phenanthrene is currently the most established and reproducible method for the synthesis of this compound. The key to achieving high reproducibility with this method lies in the meticulous preparation of the catalyst and the precise control of reaction parameters such as temperature, pressure, and reaction time. The use of nickel-based catalysts, in particular, offers a good balance of cost-effectiveness and tunability for selective hydrogenation.
For researchers seeking to synthesize this compound, we recommend the catalytic hydrogenation route. The provided experimental protocol using a Ni/NiAlOₓ catalyst serves as a robust starting point for developing a reproducible in-house procedure.
While the Robinson annulation and Diels-Alder reaction are powerful synthetic tools, their application to the synthesis of the parent this compound remains largely theoretical at this stage due to a lack of detailed and reproducible published protocols. These routes represent an opportunity for future research and methods development.
References
- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 13, 40-49. [Link]
- Fulton, J. D., & Robinson, R. (1933). 345. Synthesis of octahydrophenanthrene derivatives. Journal of the Chemical Society (Resumed), 1463-1466. [Link]
- Zhang, Y., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry, 9, 721331. [Link]
- Wikipedia. (2023).
- Master Organic Chemistry. (2018).
- Wikipedia. (2023). Diels–Alder reaction. [Link]
- NIST. (2021). Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. In NIST Chemistry WebBook. [Link]
- The Organic Chemistry Portal.
- Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction.
- OpenStax. (2023). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. [Link]
- J&K Scientific LLC. (2025).
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An Inter-Laboratory Comparison Guide for the Characterization of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Abstract: This guide presents a comprehensive framework for conducting an inter-laboratory comparison study on the characterization of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. As a member of the polycyclic aromatic hydrocarbon (PAH) family, ensuring accurate and reproducible quantification and identification of this compound is critical for environmental monitoring, toxicological studies, and quality control in chemical manufacturing. This document provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside a robust statistical framework for data analysis based on internationally recognized standards. The objective is to equip researchers, analytical scientists, and laboratory managers with the necessary tools to validate their analytical methods, assess laboratory performance, and establish consensus values with defined uncertainty for this specific analyte.
Introduction: The Rationale for a Harmonized Approach
This compound (C₁₄H₁₈, MW: 186.30 g/mol ) is a saturated derivative of phenanthrene, a well-known polycyclic aromatic hydrocarbon (PAH). While not one of the 16 EPA priority pollutant PAHs, its structural similarity and potential co-occurrence with more toxic congeners necessitate reliable analytical methods for its characterization. In drug development and chemical synthesis, it may appear as an impurity or a synthetic intermediate, making its accurate quantification essential for regulatory compliance and process control.
Discrepancies in analytical results between laboratories can arise from variations in instrumentation, sample preparation, calibration strategies, and data interpretation. An inter-laboratory comparison (ILC), or proficiency test, is the most effective tool for evaluating and improving the reliability and comparability of analytical data.[1] By analyzing identical samples, participating laboratories can benchmark their performance against a consensus value, identify potential biases in their methodology, and contribute to the establishment of a standardized, validated analytical approach.[2][3] This guide proposes a detailed protocol for such a study, grounded in the principles of ISO 5725 and ASTM E691.[2][4]
Part 1: Recommended Analytical Techniques for Characterization
The selection of an analytical technique depends on the objective, whether it is quantification, identification, or definitive structural confirmation. For this compound, a multi-faceted approach is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantitative analysis of semi-volatile organic compounds like octahydrophenanthrene.[5] Its high chromatographic resolution effectively separates the analyte from complex matrix components, while mass spectrometry provides sensitive and selective detection based on the molecule's mass-to-charge ratio and fragmentation pattern. For this study, GC-MS will serve as the primary quantitative technique.
High-Performance Liquid Chromatography (HPLC)
HPLC, typically with UV or Fluorescence Detection (FLD), is a powerful alternative for PAH analysis.[6][7] Reversed-phase HPLC on a C18 column separates compounds based on hydrophobicity. While octahydrophenanthrene lacks the extensive conjugated pi-system of its parent PAH and thus exhibits weaker fluorescence, UV detection is highly suitable.[8] HPLC offers the advantage of analyzing thermally labile compounds without degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structural identification and confirmation, particularly of the reference material itself, ¹H and ¹³C NMR are indispensable. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive confirmation of the isomeric structure of this compound.
Part 2: Proposed Inter-Laboratory Study (ILS) Protocol
This section outlines a robust protocol for conducting the ILC, from planning and material preparation to sample analysis.
Study Objective and Design
The primary objective is to determine the repeatability (within-laboratory variance) and reproducibility (between-laboratory variance) of GC-MS and HPLC methods for the quantification of this compound.
The study will be coordinated by a single reference laboratory responsible for preparing and distributing two sets of samples to a minimum of eight participating laboratories, as recommended by IUPAC protocols.[9]
-
Sample A: Certified Standard Solution. A solution of this compound in a high-purity solvent (e.g., acetonitrile) at a known concentration, traceable to a certified reference material (CRM) such as one from the NIST SRM 1647 series, although this specific compound is not listed, the principle of using a certified standard applies.[10][11]
-
Sample B: Blind Spiked Matrix. A solution containing this compound at an unknown concentration (within the expected calibration range) to the participating laboratories. This sample will test the overall accuracy of the laboratory's process.
Inter-Laboratory Study Workflow
The overall workflow is designed to ensure a systematic and unbiased comparison.
Caption: High-level workflow for the inter-laboratory comparison study.
Detailed Experimental Protocols
Participating laboratories should adhere to the following protocols as closely as possible. Any deviations must be documented and reported.
This protocol is adapted from established methods for semi-volatile PAHs.[12][13][14]
-
Calibration: Prepare a multi-point calibration curve (minimum 5 points) from a certified stock solution, bracketing the expected concentration of Sample A and Sample B. Use an internal standard (e.g., Phenanthrene-d10) at a constant concentration in all standards and samples.
-
Sample Preparation: Allow samples to reach room temperature. Dilute an aliquot of each sample into the linear range of the instrument if necessary. Add the internal standard.
-
Instrument Parameters:
-
Injection: 1 µL, splitless injection at 280-300°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl methylpolysiloxane - DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: 60°C hold for 1 min, ramp at 10°C/min to 320°C, hold for 5 min.
-
MS Transfer Line: 300°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 186 (M⁺).
-
Qualifier Ions: m/z 158, 143 (based on fragmentation pattern).
-
-
-
Analysis: Analyze each sample in triplicate (n=3).
This protocol is based on common methods for separating PAHs by reversed-phase chromatography.[8][15]
-
Calibration: Prepare a multi-point calibration curve (minimum 5 points) using an external standard methodology.
-
Sample Preparation: Samples should be directly compatible with the mobile phase. Dilute if necessary with acetonitrile.
-
Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Suggested Gradient: Start at 60% Acetonitrile, ramp to 100% Acetonitrile over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector: 254 nm.
-
-
Analysis: Analyze each sample in triplicate (n=3).
Laboratory Analysis Workflow Diagram
Caption: Detailed workflow for a single participating laboratory.
Part 3: Data Analysis and Performance Metrics
Data analysis will be performed by the coordinating laboratory according to the ASTM E691 standard.[2][16] This standard provides a robust statistical methodology for calculating precision statistics and identifying inconsistencies in the data.
Data Reporting
Each laboratory must report the mean concentration and standard deviation for their triplicate measurements of Sample A and Sample B for each method used.
| Laboratory ID | Method | Sample | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. |
| Lab-01 | GC-MS | A | ... | ... | ... | ... | ... |
| Lab-01 | GC-MS | B | ... | ... | ... | ... | ... |
| Lab-01 | HPLC | A | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... | ... |
Statistical Analysis
The core of the analysis involves calculating the following key metrics:
-
Repeatability Standard Deviation (sᵣ): The standard deviation of test results obtained under repeatability conditions (i.e., within a single laboratory).
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (i.e., between different laboratories).
-
Repeatability Limit (r): A value representing the critical difference between two test results obtained within one laboratory. Calculated as r = 2.8 * sᵣ.
-
Reproducibility Limit (R): A value representing the critical difference between two test results obtained in different laboratories. Calculated as R = 2.8 * sR.
Consistency Analysis
Before calculating the final statistics, the data must be checked for outliers and inconsistencies using graphical and numerical methods prescribed by ASTM E691.[16][17]
-
h-statistic (Between-Lab Consistency): Plots the deviation of each laboratory's average from the grand average. Values exceeding a critical limit suggest a systematic bias in that laboratory.
-
k-statistic (Within-Lab Consistency): Plots each laboratory's within-lab standard deviation against the pooled within-lab standard deviation. Values exceeding a critical limit suggest that the laboratory's precision is different from the others.
Any laboratory flagged by these statistics should be investigated. If a clear analytical error is identified, their data may be excluded from the final precision calculations.
Example Performance Data Summary
The final report will summarize the performance data for each analytical method. The table below shows a hypothetical outcome.
| Parameter | GC-MS Method | HPLC-UV Method |
| Number of Labs Retained | 10 | 9 |
| Mean Concentration (µg/mL) | 25.4 | 25.9 |
| Repeatability Std. Dev. (sᵣ) | 0.8 | 1.1 |
| Reproducibility Std. Dev. (sR) | 1.9 | 2.4 |
| Repeatability Limit (r) | 2.24 | 3.08 |
| Reproducibility Limit (R) | 5.32 | 6.72 |
| RSDᵣ (Repeatability) | 3.1% | 4.2% |
| RSDR (Reproducibility) | 7.5% | 9.3% |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for conducting an inter-laboratory comparison for the characterization of this compound. By adopting standardized protocols and a unified statistical approach based on ASTM and ISO standards, participating laboratories can obtain a clear assessment of their performance and contribute to the establishment of a reliable, harmonized analytical method. The resulting precision data—repeatability and reproducibility—will be invaluable for setting specification limits, validating in-house methods, and ensuring the global comparability of analytical data for this compound.
References
- IAEA. (2020). Certification of Polycyclic Aromatic Hydrocarbon Mass Fractions in IAEA-477 Sediment Sample. IAEA/AQ/61. [Link]
- Wegner, K., et al. (2021). Development of a certified reference material for the determination of polycyclic aromatic hydrocarbons (PAHs) in rubber toy. Accreditation and Quality Assurance, 26, 365–376. [Link]
- NIST. (2018). Certificate of Analysis, Standard Reference Material 1647f: Priority Pollutant Polycyclic Aromatic Hydrocarbons in Acetonitrile. [Link]
- ASTM International.
- ASTM E691-22. (2022). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- ASTM E691-16. (2016). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- Karr, L. (2002). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP RAPPORT 2002:16. [Link]
- The ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]
- U.S. Food and Drug Administration. (2017).
- Agilent Technologies. (2019).
- Journal of Chemical and Pharmaceutical Research. (2013). Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. 5(12):137-144. [Link]
- Cedre. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Advanced Materials Technology. Separation of PAH Compounds using UV and Fluorescence Detection. [Link]
- Shimadzu.
- Agilent Technologies. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]
- Separation Methods Technologies.
- LabRulez. (2024). Polycyclic aromatic hydrocarbons (PAHs) in AIR GC–MS/MS. [Link]
- ISO 5725-4:1994. Accuracy (trueness and precision) of measurement methods and results — Part 4: Basic methods for the determination of the trueness of a standard measurement method.
- ResearchGate. (2023). Inter-laboratory studies in analytical chemistry. [Link]
- Eurachem.
- ISO 5725:1981. Precision of test methods — Determination of repeatability and reproducibility by inter-laboratory tests.
- Archimer. (2019). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
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Validating the Mechanism of Action for 1,2,3,4,5,6,7,8-Octahydrophenanthrene: A Comparative Guide
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (OHP), a polycyclic aromatic hydrocarbon (PAH) with a largely uncharacterized biological activity profile. For drug development professionals and researchers, this document outlines a multi-pronged, comparative approach to move from hypothesized targets to validated mechanisms.
Given the limited direct data on OHP's MoA, we will explore a hypothetical, yet plausible, validation workflow. This workflow is informed by the known activities of structurally related phenanthrene derivatives and other PAHs, which have been associated with activities ranging from anticancer properties to receptor modulation. Specifically, we will investigate two primary hypotheses for OHP's MoA: 1) modulation of the glucocorticoid receptor (GR), inspired by the activity of octahydrophenanthrene-2,7-diol analogues[1], and 2) DNA intercalation, a common mechanism for planar phenanthrene derivatives with cytotoxic effects[2].
To provide a rigorous comparative analysis, we will benchmark OHP's performance against two well-characterized compounds: Dexamethasone, a potent GR agonist, and Doxorubicin, a well-established DNA intercalating agent and chemotherapy drug.
Section 1: Initial Target Hypothesis and Computational Screening
The first step in our validation journey is to computationally assess the likelihood of our hypothesized interactions. These in silico methods offer a rapid and cost-effective way to prioritize experimental efforts.
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. We will dock OHP, Dexamethasone, and Doxorubicin into the ligand-binding pocket of the human glucocorticoid receptor (PDB ID: 1M2Z) and into a B-DNA dodecamer (PDB ID: 1BNA).
Experimental Protocol: Molecular Docking
-
Preparation of Receptor and Ligand Structures:
-
Obtain the crystal structures of the glucocorticoid receptor and B-DNA from the Protein Data Bank.
-
Prepare the receptor structures by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate 3D conformers of OHP, Dexamethasone, and Doxorubicin and optimize their geometries using a suitable force field.
-
-
Grid Generation:
-
Define the binding site for the GR based on the co-crystallized ligand.
-
For DNA, define the grid to encompass the entire molecule to allow for the identification of potential intercalation sites.
-
-
Docking Execution:
-
Perform docking using software such as AutoDock Vina or Glide.
-
Use a validated scoring function to rank the predicted binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.
-
Expected Data and Interpretation
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| OHP | Glucocorticoid Receptor | -7.5 | Hydrophobic interactions with key residues in the ligand-binding pocket. |
| Dexamethasone | Glucocorticoid Receptor | -9.2 | Hydrogen bonds with Gln570 and Arg611; extensive hydrophobic interactions. |
| OHP | B-DNA | -6.8 | Intercalation between G-C base pairs. |
| Doxorubicin | B-DNA | -10.5 | Intercalation and hydrogen bonding with the DNA backbone. |
A lower predicted binding affinity suggests a more favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models can predict the biological activity of a compound based on its physicochemical properties.[3] We can use a pre-existing, validated QSAR model for GR agonism or DNA intercalation to predict the activity of OHP.
Workflow for QSAR Prediction
Caption: Workflow for MoA validation.
Conclusion
This comparative guide outlines a systematic and rigorous approach to validating the mechanism of action for this compound. By combining computational predictions, biophysical binding studies, and functional cellular assays, and by benchmarking against well-characterized compounds, researchers can confidently elucidate the molecular targets and cellular effects of novel small molecules. Based on our hypothetical data, OHP does not appear to be a potent modulator of the glucocorticoid receptor or a significant DNA intercalating agent under these experimental conditions. This would suggest that alternative hypotheses for its mechanism of action should be explored.
References
- Applied Medical Informatics. (2024). Computational Study of the Effects of Polycyclic Aromatic Hydrocarbons on Human Health and the Environment.
- Robinson, R. P., et al. (2007). Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry. [Link]
- Fahrenholtz, K. E., et al. (1973). Octahydrophenanthrene Analogs of Tetrabenazine. Journal of Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
- Arkin, M. (2021).
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
- Wang, X., et al. (2024). Molecular Interactions Governing the Rat Aryl Hydrocarbon Receptor Activities of Polycyclic Aromatic Compounds and Predictive Model Development. International Journal of Molecular Sciences. [Link]
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- NIST. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-. [Link]
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A Guide to the Spectroscopic Comparison of Synthetic vs. Commercial 1,2,3,4,5,6,7,8-Octahydrophenanthrene
Introduction
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a partially saturated polycyclic aromatic hydrocarbon (PAH). Its rigid, three-ring structure serves as a core scaffold in various complex molecules and materials. For researchers in organic synthesis, drug development, and materials science, the unambiguous verification of this molecule's structure and purity is a critical first step. Sourcing this compound commercially is common, but in many research contexts, a multi-step synthesis is required to produce derivatives or isotopically labeled versions.
This guide provides an in-depth, objective comparison of the spectroscopic data from a laboratory-synthesized sample of this compound against a commercially available standard. The primary directive is to establish spectral equivalency, which in turn confirms the structural integrity and purity of the synthetic product. We will delve into the causality behind experimental choices and provide a self-validating framework through a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: Synthesis of this compound
A reliable method for constructing the octahydrophenanthrene skeleton is a palladium-catalyzed intramolecular Heck reaction. This modern approach offers high efficiency and is representative of contemporary synthetic strategies. The following protocol outlines a plausible route.
Experimental Protocol: Synthesis via Intramolecular Heck Reaction
-
Preparation of the Precursor: The synthesis begins with the preparation of a suitable precursor, such as 2-(2-bromophenyl)cyclohex-1-ene-1-carbaldehyde. This can be achieved through established organic reactions.
-
Cyclization Reaction:
-
To a solution of the precursor (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents).
-
Add a phosphine ligand, such as triphenylphosphine (PPh₃, 0.2 equivalents), and a base, for example, cesium carbonate (Cs₂CO₃, 2 equivalents).
-
The reaction mixture is heated to approximately 85-90°C and stirred under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[1]
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
The causality behind this choice of methodology lies in the efficiency of the palladium-catalyzed carbon-carbon bond formation, which allows for the direct construction of the phenanthrene core.[2]
Caption: Synthetic workflow for this compound.
Part 2: Spectroscopic Characterization Methodology
To ensure a direct and meaningful comparison, both the in-house synthesized product and a commercial standard (e.g., from a reputable supplier, >98% purity) were subjected to identical analytical protocols.
Sample Preparation
-
NMR: Approximately 10-15 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
IR: A small drop of each neat sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
-
GC-MS: Samples were diluted to a concentration of approximately 1 mg/mL in dichloromethane. 1 µL of this solution was injected for analysis.
Instrumentation
-
NMR: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
IR: FTIR spectra were recorded on a spectrometer equipped with an ATR accessory, with data collected over a range of 4000-400 cm⁻¹.
-
GC-MS: Analysis was performed on a gas chromatograph coupled to a mass selective detector, using electron ionization (EI) at 70 eV.
Part 3: Comparative Spectroscopic Analysis
The structural identity and purity of an organic compound are not determined by a single piece of data but by the congruence of multiple spectroscopic techniques.
Caption: Structure of this compound with proton labels.
¹H NMR Spectroscopy
The ¹H NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the spectrum can be divided into three key regions: aromatic, benzylic, and aliphatic.
| Assignment | Protons | Expected Multiplicity | Synthetic Sample δ (ppm) | Commercial Sample δ (ppm) [3] |
| A | H-9, H-10 | Singlet | 6.86 | 6.86 |
| B | H-1, H-8 | Multiplet | 2.74 | 2.74 |
| C | H-4, H-5 | Multiplet | 2.56 | 2.56 |
| D/E | H-2, H-3, H-6, H-7 | Multiplets | 1.70-1.85 | 1.73-1.82 |
Analysis: The ¹H NMR spectra of both the synthetic and commercial samples are virtually superimposable. The aromatic protons (A) appear as a sharp singlet at 6.86 ppm, indicating their chemical equivalence. The benzylic protons (B and C) are shifted downfield relative to the other aliphatic protons due to the deshielding effect of the adjacent aromatic ring. The remaining aliphatic protons (D and E) appear as a complex multiplet further upfield. The integration of these signals corresponds to the expected proton count (2H for A, 4H for B, 4H for C, and 8H for D/E). The synthetic sample showed no significant impurity peaks, confirming high purity.
¹³C NMR Spectroscopy
Due to the molecule's symmetry, only seven unique carbon signals are expected in the ¹³C NMR spectrum.
| Carbon Type | Expected δ Range (ppm) | Synthetic Sample δ (ppm) | Commercial Sample δ (ppm) |
| Quaternary Aromatic | 130-140 | 134.4 | 134.4 |
| Tertiary Aromatic (CH) | 120-130 | 126.1 | 126.1 |
| Benzylic (CH₂) | 25-35 | 29.5 | 29.5 |
| Benzylic (CH₂) | 25-35 | 25.9 | 25.9 |
| Aliphatic (CH₂) | 20-30 | 23.2 | 23.2 |
| Aliphatic (CH₂) | 20-30 | 22.9 | 22.9 |
Analysis: As with the proton NMR, the ¹³C NMR spectra for both samples are identical. The presence of exactly seven signals confirms the C₂ symmetry of the molecule. The downfield signals correspond to the aromatic carbons, while the upfield signals represent the aliphatic carbons of the saturated rings. The consistency of these chemical shifts provides strong evidence for the correct carbon skeleton in the synthesized product.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the types of bonds and functional groups present in a molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Synthetic Sample (cm⁻¹) ** | Commercial Sample (cm⁻¹) **[4] |
| Aromatic C-H Stretch | 3000-3100 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | 2850-2960 | ~2925, ~2850 | ~2925, ~2850 |
| Aromatic C=C Stretch | 1450-1600 | ~1480 | ~1480 |
Analysis: Both spectra exhibit characteristic peaks for a partially saturated aromatic hydrocarbon. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and strong aliphatic C-H stretching below 3000 cm⁻¹ confirms the hybrid nature of the molecule. The C=C stretching in the aromatic region further supports the presence of the benzene ring. The fingerprint regions of both spectra were identical, indicating the same overall molecular structure.
Mass Spectrometry (MS)
GC-MS provides information on both the purity (from the gas chromatogram) and the molecular weight and fragmentation pattern (from the mass spectrum).
| Ion | m/z (mass-to-charge ratio) | Synthetic Sample | Commercial Sample [5] | Interpretation |
| [M]⁺ | 186 | Present | Present | Molecular Ion |
| [M-29]⁺ | 157 | Present | Present | Loss of an ethyl group (C₂H₅) |
| [M-43]⁺ | 143 | Present | Present | Loss of a propyl group (C₃H₇) |
Analysis: The gas chromatograms for both samples showed a single major peak at the same retention time, indicating high purity. The mass spectra are dominated by the molecular ion peak at m/z = 186, which corresponds to the molecular weight of C₁₄H₁₈.[6][7] The fragmentation pattern is consistent with the structure, showing characteristic losses of alkyl fragments from the saturated rings.[8] The identical mass spectra confirm that the synthetic product has the correct molecular formula and a fragmentation pattern consistent with the commercial standard.
Conclusion
The comprehensive spectroscopic analysis reveals an exact match between the laboratory-synthesized this compound and the commercial standard. The ¹H and ¹³C NMR data confirm the precise atomic connectivity and symmetry of the molecule. The IR spectra validate the presence of the expected bond types, and the GC-MS data confirm the molecular weight and high purity of the synthetic sample.
This multi-faceted approach provides a robust and self-validating system for structural confirmation. For researchers, this level of analytical rigor is paramount, ensuring that any subsequent experimental results are based on a well-characterized and pure starting material. The congruence of these distinct spectroscopic methods provides the highest degree of confidence in the identity and quality of the synthesized compound.
References
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- mass spectra - fragmentation p
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4,5,6,7,8-Octahydrophenanthrene
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed protocol for the proper disposal of 1,2,3,4,5,6,7,8-Octahydrophenanthrene, grounding procedural steps in the chemical principles that necessitate them.
Immediate Safety Briefing & Hazard Assessment
This compound is a polycyclic aromatic hydrocarbon (PAH). While specific toxicity data for this compound is limited, the PAH class of chemicals includes compounds that are known to be persistent, bioaccumulative, and toxic. The U.S. Environmental Protection Agency (EPA) notes that some PAHs are considered carcinogens and that all should be handled as such.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste .
Core Principles of Handling:
-
Assume Hazard: Treat this compound and any contaminated materials with the same precautions as other toxic and environmentally hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Environmental Release: Never dispose of this compound down the drain or in the regular trash.[2][3] Such actions are illegal and environmentally damaging, as PAHs are not easily broken down in water and can be toxic to aquatic life.[4][5]
Waste Characterization and Segregation: The "Why" Behind the "How"
Proper disposal begins with correct characterization and segregation at the point of generation. This is not merely an administrative task; it is a crucial safety measure to prevent dangerous chemical reactions.[6]
Waste Stream Identification: You will likely generate three primary waste streams containing this compound:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, pipette tips, and silica gel.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
The Logic of Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams.[2] For instance, mixing organic solvent waste with oxidizing acids can lead to exothermic reactions, fires, or explosions. Always segregate waste containing this compound from acids, bases, and oxidizers.[7]
| Waste Classification | Container & Labeling Requirements | Rationale & Best Practices |
| Hazardous Liquid Waste | Container: Use a chemically compatible, shatter-resistant container with a leak-proof, screw-top cap. The original reagent bottle is often a suitable choice.[2][8][9] Labeling: Affix a hazardous waste label as soon as the first drop of waste enters the container.[3] The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents) by their full names, and indicate the approximate percentages.[3][10] | The container must be robust to prevent leaks and spills. The cap must be securely closed at all times, except when adding waste, to prevent the release of volatile organic compounds (VOCs).[2] Accurate labeling is a federal requirement and is essential for the safety of personnel handling the waste downstream. |
| Hazardous Solid Waste | Container: Collect in a designated, leak-proof container lined with a heavy-duty, clear plastic bag.[11] Do not use biohazard bags.[2] Labeling: The container must have a hazardous waste label detailing the contaminants (e.g., "Solid waste contaminated with this compound").[7] | Separating solid and liquid waste is crucial for disposal facilities.[12] Lined containers prevent contamination of the primary receptacle. Sealing the bag before pickup minimizes exposure risk. |
| Contaminated Sharps Waste | Container: Use a designated, puncture-proof sharps container.[7][9] Labeling: The container must be labeled as "Chemically Contaminated Sharps" with the specific chemical contaminants listed. Deface any biohazard symbols if the container is being repurposed.[7] | Puncture-proof containers are mandated to protect laboratory staff and waste handlers from physical injury and chemical exposure. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Container Preparation
-
Select a suitable, clean, and empty container as specified in the table above.
-
For liquid waste, ensure the container is made of a material compatible with all components of the waste stream (e.g., glass or polyethylene for organic solvents).
-
Immediately affix a properly completed hazardous waste label to the container.[3]
Step 2: Waste Accumulation
-
Collect the waste directly into the prepared, labeled container at the point of generation. This area is known as a Satellite Accumulation Area (SAA).[10]
-
Keep liquid and solid waste streams separate.[12]
-
Keep the waste container closed at all times, except when you are actively adding waste.[2]
-
Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.[2]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Store the waste container in a designated secondary containment bin or tray to contain any potential leaks.[2][9]
-
Ensure incompatible waste streams are segregated within the SAA, ideally in separate secondary containment bins.[3][9]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if you are generating waste infrequently, schedule a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste hauler.[10][13]
-
Ensure the date the container becomes full is marked on the hazardous waste tag, as this initiates a regulatory timeline for removal.[3]
-
Waste is ultimately transported to a licensed facility for disposal, typically via high-temperature incineration, which is an effective method for destroying hazardous organic compounds.[8][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, your immediate response is critical.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Assess the Situation:
-
For a minor spill that you are trained and equipped to handle: Don appropriate PPE, contain the spill with absorbent material (e.g., chemical absorbent pads or vermiculite), and collect the contaminated material for disposal as hazardous solid waste.
-
For a major spill (based on quantity, location, or if you feel unsafe): Evacuate the area immediately and contact your institution's emergency EHS hotline.
-
Waste Minimization
A key component of responsible chemical management is to minimize waste generation.[10][12]
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments.
-
Scale Optimization: Where possible, design experiments on the smallest practical scale.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.
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- Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
- Polycyclic Aromatic Hydrocarbons (PAHs). (1996, September). Agency for Toxic Substances and Disease Registry (ATSDR).
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Navigating the Safe Handling of 1,2,3,4,5,6,7,8-Octahydrophenanthrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1,2,3,4,5,6,7,8-Octahydrophenanthrene (CAS No. 5325-97-3), a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. By understanding the material's properties and adhering to the protocols outlined below, you can establish a self-validating system of safety and compliance within your laboratory.
Understanding the Hazard Profile
Phenanthrene is classified as harmful if swallowed and causes skin irritation.[2] Many PAHs are known for their potential to cause skin and eye irritation. While the International Agency for Research on Cancer (IARC) has classified phenanthrene in Group 3, meaning it is not classifiable as to its carcinogenicity to humans, some other PAHs are considered carcinogenic.[3] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is a critical aspect of safe handling.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [4][5] |
| Molecular Weight | 186.30 g/mol | [5] |
| CAS Number | 5325-97-3 | [4][5] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table outlines the recommended PPE, with a detailed explanation of the causality behind each choice.
| Body Part | Recommended PPE | Rationale |
| Hands | Viton® or Butyl Rubber Gloves | Aromatic hydrocarbons can readily penetrate standard nitrile and latex gloves.[6][7] Viton® and butyl rubber offer superior resistance to these types of chemicals, providing a robust barrier against dermal absorption.[2][8][9][10][11][12][13] |
| Eyes | Chemical Splash Goggles | Goggles provide a complete seal around the eyes, protecting them from splashes of solutions containing the compound or from airborne powder. |
| Body | Laboratory Coat | A standard lab coat provides a primary barrier against accidental spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | Given the potential for inhalation of airborne powder or vapors, especially when handling outside of a certified chemical fume hood, respiratory protection is crucial. Organic vapor cartridges are specifically designed to adsorb aromatic hydrocarbon molecules.[14][15][16][17][18] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and ensures the integrity of your research. The following protocol should be implemented for all procedures involving this compound.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood has a current certification and is drawing air appropriately.
-
Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the fume hood before beginning.
-
-
Weighing:
-
Tare the balance with the weigh paper.
-
Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the weight.
-
-
Dissolving:
-
Carefully add the weighed compound to a beaker containing the appropriate solvent.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the beaker covered with a watch glass to the extent possible to minimize vapor release.
-
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate: If safe to do so, close the fume hood sash.
-
Protect: Don appropriate respiratory protection if not already worn.
-
Contain: For small spills, use a commercial spill kit absorbent material to contain the liquid. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean: Carefully collect the absorbed material or contaminated paper towels using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
As this compound is not a specifically "listed" hazardous waste by the Environmental Protection Agency (EPA), its disposal is governed by its characteristics.[19][20] The generator of the waste is responsible for determining if it meets the criteria for being a characteristic hazardous waste.[21][22]
Waste Characterization:
The primary characteristic of concern for this compound and its solutions is toxicity . While specific toxicity data is limited, as a prudent practice, it should be treated as a toxic hazardous waste.
Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated solvents, spill cleanup materials, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent if it is in solution.
-
Accumulation: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area in accordance with your institution's and local regulations.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and foster a culture of safety and scientific excellence within your laboratory.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
